molecular formula C9H18O2 B7981312 (4-(Methoxymethyl)cyclohexyl)methanol CAS No. 110928-48-8

(4-(Methoxymethyl)cyclohexyl)methanol

Cat. No.: B7981312
CAS No.: 110928-48-8
M. Wt: 158.24 g/mol
InChI Key: KSIFEWSPJQDERU-UHFFFAOYSA-N
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Description

(4-(Methoxymethyl)cyclohexyl)methanol is a saturated alicyclic alcohol with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . It is a chemical building block of interest in various research and development fields. The compound has a density of approximately 0.9 g/cm³ and a boiling point of 239.3°C at 760 mmHg . It is recommended to be stored sealed in a dry environment at room temperature . This compound is related to the class of cyclohexanemethanol derivatives. Some related compounds, such as 4-Methylcyclohexanemethanol (MCHM), have been studied and patented for use in industrial processes like froth flotation for coal cleaning . Other derivatives are also utilized in fragrance and flavor applications . As a versatile intermediate, [4-(Methoxymethyl)cyclohexyl]methanol presents potential for the synthesis of more complex molecules in organic chemistry and materials science research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. The compound has a flash point of 66.9°C and should be handled with appropriate safety precautions .

Properties

IUPAC Name

[4-(methoxymethyl)cyclohexyl]methanol
Source PubChem
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InChI

InChI=1S/C9H18O2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIFEWSPJQDERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4072990, DTXSID10274139
Record name 4-Methoxymethylcyclohexanemethanol
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Record name [cis-4-(Methoxymethyl)cyclohexyl]methanol
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Cyclohexanemethanol, 4-(methoxymethyl)-
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CAS No.

98955-27-2, 110928-48-8
Record name 4-(Methoxymethyl)cyclohexanemethanol
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Record name 4-Methoxymethylcyclohexylmethanol
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Record name Cyclohexanemethanol, 4-(methoxymethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methoxymethylcyclohexanemethanol
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Record name [cis-4-(Methoxymethyl)cyclohexyl]methanol
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Foundational & Exploratory

(4-(Methoxymethyl)cyclohexyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (4-(Methoxymethyl)cyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of this compound, a bifunctional building block of increasing importance in chemical synthesis and materials science. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the molecule's properties, synthesis, and handling, grounded in established chemical principles.

Molecular Structure and Physicochemical Identity

This compound (CAS No. 98955-27-2) is a disubstituted cyclohexane derivative.[1][2] Its structure is characterized by a non-aromatic, saturated six-membered ring, which imparts conformational rigidity. The two functional groups—a primary alcohol (-CH₂OH) and a methoxymethyl ether (-CH₂OCH₃)—are positioned in a 1,4-relationship. This arrangement of a hydrogen-bond donating alcohol and a hydrogen-bond accepting ether, combined with the lipophilic cyclohexane scaffold, results in a molecule with a balanced, amphiphilic character. This duality is central to its utility, influencing its reactivity, solubility, and role in the architecture of larger molecules.

The molecule can exist as two geometric isomers, cis and trans, depending on the spatial orientation of the two substituents relative to the plane of the cyclohexane ring. Commercial samples are typically a mixture of these isomers.

Caption: Structure of this compound.

Core Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for reaction setup, purification, and safety assessments.

PropertyValueReference(s)
CAS Number 98955-27-2[1][2][3]
Molecular Formula C₉H₁₈O₂[1][2][3][4]
Molecular Weight 158.24 g/mol [2][3][4][5]
Appearance Liquid[4]
Boiling Point 239.3 ± 8.0 °C at 760 mmHg[1]
Density 0.9 ± 0.1 g/cm³[1]
Flash Point 66.9 ± 7.7 °C[1]
InChI Key KSIFEWSPJQDERU-UHFFFAOYSA-N[1]
SMILES COCC1CCC(CO)CC1[1][5]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a robust and common method for preparing this compound is via the selective mono-methylation of the corresponding diol, 1,4-cyclohexanedimethanol. The Williamson ether synthesis is a classic and reliable choice for this transformation.

The causality for this choice rests on the differential reactivity of the two hydroxyl groups being minimal, thus requiring controlled addition of the methylating agent to favor the mono-etherified product. Sodium hydride is used as a strong base to deprotonate one of the alcohol groups, forming a nucleophilic alkoxide, which then reacts with a methylating agent like methyl iodide.

SynthesisWorkflow start 1,4-Cyclohexanedimethanol (Starting Material) reagent1 1. Sodium Hydride (NaH) in THF start->reagent1 Deprotonation intermediate Sodium Alkoxide Intermediate reagent1->intermediate reagent2 2. Methyl Iodide (CH₃I) product This compound (Target Product) reagent2->product intermediate->reagent2 SN2 Reaction workup Aqueous Workup & Purification product->workup Isolation

Caption: Proposed Williamson Ether Synthesis Workflow.

Hypothetical Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis which must match the expected structure.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1,4-cyclohexanedimethanol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Causality: Portion-wise addition at 0 °C controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the mono-alkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise via syringe. Causality: Dropwise addition prevents localized overheating and potential side reactions. Allow the reaction to stir at room temperature overnight.

  • Quenching & Workup: Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the mono-methylated product from unreacted diol and di-methylated byproduct.

Expected Spectroscopic Signatures for Validation
  • ¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 3.65 (t, 2H, -CH ₂OH), δ 3.38 (s, 3H, -OCH ₃), δ 3.25 (d, 2H, -CH ₂OCH₃), and complex multiplets between δ 0.9-2.0 for the ten cyclohexane ring protons. The presence of the hydroxyl proton (-OH) will be a broad singlet, which can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals are expected near δ 75 (-C H₂OCH₃), δ 68 (-C H₂OH), and δ 59 (-OC H₃). Several signals between δ 25-40 would correspond to the carbons of the cyclohexane ring.

  • FT-IR (neat): A broad absorption band in the region of 3300-3400 cm⁻¹ (O-H stretch) is characteristic of the alcohol. Strong C-O stretching bands will appear around 1100 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would likely include the loss of water (m/z = 140) and the loss of a methoxy group (m/z = 127).

Applications in Drug Development and Materials Science

The unique bifunctional nature of this compound makes it a valuable linker and scaffold in several advanced applications:

  • Protein Degraders: It is used as a building block for Proteolysis Targeting Chimeras (PROTACs).[2] The primary alcohol serves as a convenient attachment point for a ligand that binds to an E3 ubiquitin ligase, while the other end of the PROTAC molecule binds to the target protein. The cyclohexane ring provides a rigid, well-defined spacer.

  • Polymers and Resins: Incorporation of this molecule into polyester or polyurethane chains enhances material properties.[3] The ether linkage can improve flexibility and thermal stability, while the cyclohexane core adds toughness and durability.[3]

  • Coatings and Adhesives: Its structure contributes to improved adhesion and resistance to environmental factors in advanced coating formulations.[3]

  • Active Pharmaceutical Ingredients (APIs): The compound serves as a precursor in the synthesis of complex APIs where a non-aromatic, rigid core is desired to correctly orient pharmacophores for optimal receptor binding.[3]

Solubility Profile: A Predictive Framework

While comprehensive experimental solubility data is not widely published, a reliable profile can be predicted based on its structure. The molecule's alcohol group can donate and accept hydrogen bonds, and its ether oxygen can accept them. This suggests good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone). The nonpolar cyclohexane backbone will allow for some solubility in less polar solvents like dichloromethane, but it is expected to be poorly soluble in nonpolar hydrocarbon solvents like hexane.

Protocol for Experimental Solubility Determination (Shake-Flask Method)

This protocol provides a trustworthy method for generating empirical solubility data.

SolubilityWorkflow prep Prepare Saturated Solution: Add excess solute to solvent in vial equil Equilibrate: Shake at constant temp (e.g., 25°C) for 24h prep->equil Step 1 separate Phase Separation: Centrifuge or allow to settle for 4h equil->separate Step 2 sample Sample Supernatant: Carefully extract a known volume of the clear solution separate->sample Step 3 analyze Analyze Concentration: Use calibrated HPLC or GC sample->analyze Step 4 calc Calculate Solubility: (mg/mL or mol/L) analyze->calc Step 5

Caption: Workflow for Shake-Flask Solubility Determination.

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. Causality: Using excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Agitate the vial in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure the system reaches equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 4 hours, or centrifuge, to allow the undissolved solute to settle completely.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the solute using a pre-calibrated analytical method such as HPLC, GC, or quantitative NMR.

  • Calculation: Use the determined concentration and the dilution factor to calculate the solubility in units such as mg/mL or mol/L.

Safety and Handling

This compound is an irritant and a combustible liquid. Adherence to standard laboratory safety protocols is mandatory.

Hazard TypeGHS Statement(s)Reference(s)
Physical Hazard H227: Combustible liquid[5]
Health Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[5][6]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.[1][5] Recommended storage temperatures range from 2-8°C to general room temperature.[1]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[6] Do not let the product enter drains.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

An In-depth Technical Guide to the Synthesis of (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to (4-(Methoxymethyl)cyclohexyl)methanol, a bifunctional cycloaliphatic diol with applications in polymer chemistry, coatings, and as a building block in the synthesis of active pharmaceutical ingredients. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and analytical considerations for the successful laboratory- and industrial-scale synthesis of this versatile molecule. The guide emphasizes a multi-step synthetic approach, beginning with commercially available starting materials and proceeding through key intermediates. Detailed discussions on reaction mechanisms, stereochemical control, purification techniques, and safety protocols are provided to ensure a thorough understanding of the entire synthetic process.

Introduction

This compound is a saturated alicyclic diol characterized by a primary alcohol and a methoxymethyl ether functional group attached to a cyclohexane ring at the 1 and 4 positions. This unique structure imparts a desirable balance of flexibility and rigidity, making it a valuable monomer in the synthesis of specialty polymers and resins with enhanced durability and performance characteristics.[1] The presence of both a hydroxyl and an ether linkage allows for diverse downstream chemical modifications, rendering it a key intermediate in the construction of more complex molecules for pharmaceutical and materials science applications.

This guide will focus on a robust and versatile multi-step synthesis of this compound, providing the user with the necessary information to not only replicate the synthesis but also to understand the underlying chemical principles that govern each transformation.

Strategic Synthetic Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the readily available industrial chemical, dimethyl terephthalate. The overall strategy involves:

  • Hydrogenation of the aromatic ring of dimethyl terephthalate to yield dimethyl 1,4-cyclohexanedicarboxylate.

  • Selective mono-etherification of one of the ester groups via a partial reduction and subsequent Williamson ether synthesis to afford methyl 4-(methoxymethyl)cyclohexane-1-carboxylate.

  • Reduction of the remaining ester functionality to the primary alcohol, yielding the target molecule, this compound.

This pathway offers a logical and scalable route to the desired product, with each step being a well-established and understood chemical transformation.

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  edge [color="#4285F4"];

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C6H4(CO2CH3)2 + 3 H2 --(Catalyst)--> C6H10(CO2CH3)2

HOCH2-C6H10-CO2CH3 + NaH + CH3I --> CH3OCH2-C6H10-CO2CH3 + NaI + H2

Figure 2: Williamson ether synthesis workflow.

Mechanistic Causality: This is a classic SN2 reaction. The deprotonation of the primary alcohol with a strong, non-nucleophilic base like sodium hydride is essential to form the nucleophilic alkoxide. The subsequent attack of the alkoxide on the electrophilic methyl iodide results in the formation of the ether linkage.[2] Primary alkyl halides like methyl iodide are ideal for this reaction to minimize competing elimination reactions.[3]

Step 3: Synthesis of this compound

The final step is the reduction of the ester group to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH4).

Reaction Scheme:

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 4-(methoxymethyl)cyclohexane-1-carboxylate in anhydrous THF to the LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously add, in a dropwise manner, a volume of water equal to the mass of LiAlH4 used, followed by an equal volume of 15% aqueous sodium hydroxide, and finally a volume of water three times the mass of LiAlH4.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • The final product can be purified by vacuum distillation.

```dot graph LiAlH4_Reduction { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

References

A Technical Guide to the Structural Elucidation of (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methoxymethyl)cyclohexyl)methanol is a bifunctional organic compound featuring both a primary alcohol and an ether functional group attached to a cyclohexane ring.[1][2] Its structure allows for its use as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), polymers, and resins.[1] An unambiguous determination of its chemical structure, including stereochemistry, is paramount for understanding its reactivity, ensuring purity, and predicting its behavior in biological and material science applications. This guide provides a comprehensive overview of the analytical methodologies employed to elucidate the structure of this compound, with a focus on the integration of spectroscopic techniques.

Molecular Structure and Isomerism

The core of this compound is a 1,4-disubstituted cyclohexane ring. This substitution pattern gives rise to cis and trans diastereomers. In the cis isomer, both the methoxymethyl and the hydroxymethyl groups are on the same side of the ring (one axial, one equatorial in the most stable chair conformation). In the trans isomer, the substituents are on opposite sides of the ring, allowing for a diequatorial conformation, which is generally more stable.[3] The differentiation of these isomers is a critical aspect of structural elucidation.

Molecular Formula: C₉H₁₈O₂[4][5]

Molecular Weight: 158.24 g/mol [4]

IUPAC Name: [4-(methoxymethyl)cyclohexyl]methanol[4]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (GC-MS, ESI) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Final Structure Confirmation (including stereochemistry) Data_Integration->Structure_Confirmation

References

spectroscopic data of (4-(Methoxymethyl)cyclohexyl)methanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of (4-(Methoxymethyl)cyclohexyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS No. 98955-27-2), a disubstituted cyclohexane derivative. In the absence of readily available, publicly archived experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a robust, predictive spectroscopic profile. Data from structurally analogous compounds are utilized to substantiate these predictions. The guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of the predicted data but also field-proven, step-by-step protocols for experimental data acquisition. The core objective is to provide a foundational blueprint for the structural elucidation and analytical characterization of this molecule and its isomers.

Introduction and Molecular Structure

This compound, with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol , is a bifunctional organic molecule featuring a primary alcohol and a methyl ether moiety attached to a cyclohexane ring at the 1 and 4 positions.[1][2] The stereochemistry of the 1,4-disubstituted ring is a critical determinant of the molecule's three-dimensional structure and, consequently, its spectroscopic signature. The compound exists as two geometric isomers: cis and trans.

In the most stable chair conformation, the bulky substituents preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).[3]

  • trans-isomer: The thermodynamically favored conformation is the diequatorial form, where both the -CH₂OH and -CH₂OCH₃ groups are in equatorial positions.

  • cis-isomer: This isomer exists as a rapidly equilibrating mixture of two chair conformers, each with one axial and one equatorial substituent.

This conformational and isomeric complexity is expected to manifest as distinct features in the molecule's NMR, IR, and MS spectra. This guide will primarily focus on the predicted data for the more stable trans-isomer while discussing the expected variations for the cis-isomer.

Figure 1: Structure of trans-(4-(Methoxymethyl)cyclohexyl)methanol with key carbon atoms numbered for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound, including its stereochemistry. The chemical environment of each proton and carbon atom is unique, leading to a distinct set of signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals corresponding to the methoxy protons, the methylene protons of the two substituents, the methine protons at C1 and C4, and the cyclohexane ring methylene protons. The chemical shifts and coupling constants will differ significantly between the cis and trans isomers due to the differing axial/equatorial arrangements.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) for trans-(4-(Methoxymethyl)cyclohexyl)methanol

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OH ~1.5 - 2.5 broad singlet - 1H
H-7 (-CH₂OH) ~3.45 doublet ~6.5 2H
H-9 (-OCH₃) ~3.35 singlet - 3H
H-8 (-CH₂O-) ~3.20 doublet ~6.4 2H
H-2, H-6 (axial) ~1.80 - 1.95 multiplet - 4H
H-3, H-5 (axial)
H-1, H-4 (methine) ~1.40 - 1.60 multiplet - 2H
H-2, H-6 (equatorial) ~0.90 - 1.10 multiplet - 4H

| H-3, H-5 (equatorial)| | | | |

Expertise & Causality:

  • Solvent Choice: Deuterated chloroform (CDCl₃) is selected as it is a standard, non-protic solvent for neutral organic molecules, providing good solubility and minimal interference.[4][5]

  • Downfield Signals: The protons on carbons attached to oxygen (H-7, H-8, H-9) are the most deshielded due to the electronegativity of oxygen, thus appearing furthest downfield.[6] The singlet for the methoxy group (-OCH₃) is highly characteristic.

  • Hydroxyl Proton: The -OH proton signal is typically broad and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

  • Cyclohexane Ring Protons: The ring protons exhibit complex splitting patterns. In the rigid diequatorial trans conformer, axial and equatorial protons on the same carbon are chemically non-equivalent and will show large geminal coupling. Furthermore, axial-axial couplings (~10-13 Hz) are typically much larger than axial-equatorial or equatorial-equatorial couplings (~2-5 Hz), leading to broad, complex multiplets for the ring protons.

  • cis vs. trans Isomer: For the cis-isomer, the axial/equatorial averaging would result in different, often simplified, splitting patterns and averaged chemical shifts for the ring protons compared to the more rigid trans-isomer. The chemical shifts of the H-1 and H-4 protons would be particularly sensitive to the axial or equatorial nature of the substituents.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for trans-(4-(Methoxymethyl)cyclohexyl)methanol

Signal Assignment Predicted Chemical Shift (δ, ppm)
C-8 (-CH₂O-) ~78.0
C-7 (-CH₂OH) ~69.0
C-9 (-OCH₃) ~59.5
C-1, C-4 (methine) ~40.0, ~38.0

| C-2, C-3, C-5, C-6 | ~30.0 |

Expertise & Causality:

  • Carbons bonded to Oxygen: Similar to ¹H NMR, carbons directly attached to oxygen (C-7, C-8, C-9) are the most deshielded and appear furthest downfield. The ether-linked methylene (C-8) is typically more deshielded than the alcohol-linked methylene (C-7).

  • Symmetry: For the trans-isomer, C2/C6 and C3/C5 are chemically equivalent due to the molecule's symmetry, resulting in a single signal for each pair. This leads to a total of 6 distinct signals in the ¹³C NMR spectrum. The cis-isomer would also display 6 signals due to its plane of symmetry.

Experimental Protocol for NMR Data Acquisition

Trustworthiness through Self-Validating Protocol: This protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of purified this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Ensure the spectrometer is properly shimmed on the sample to achieve optimal magnetic field homogeneity, aiming for a narrow and symmetrical TMS signal.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~12 ppm (centered around 6 ppm).

    • Acquisition Time: ~3.0 s.

    • Relaxation Delay: 2.0 s.

    • Number of Scans: 16 (increase for dilute samples).

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Spectral Width: ~220 ppm (centered around 110 ppm).

    • Acquisition Time: ~1.0 s.

    • Relaxation Delay: 2.0 s.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[6][7]

    • Integrate the ¹H signals and perform peak picking for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3600 - 3200 O-H stretch Alcohol Strong, Broad
2950 - 2850 C-H stretch Alkane (CH₂, CH₃) Strong
1470 - 1450 C-H bend Alkane (CH₂) Medium

| 1260 - 1000 | C-O stretch | Ether & Alcohol | Strong |

Expertise & Causality:

  • O-H Stretch: The most prominent and diagnostic peak will be the broad absorption centered around 3300-3400 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol O-H group.[7] Its broadness is a direct result of intermolecular hydrogen bonding.

  • C-H Stretch: The strong, sharp peaks just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ C-H bonds in the cyclohexane ring and methylene/methyl groups.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of absorptions, including C-H bending and C-C stretching vibrations. The most intense signals in this region are expected to be the C-O stretching vibrations from both the alcohol and the ether functionalities, typically appearing as strong bands between 1000 and 1260 cm⁻¹.[8] The exact positions can help distinguish primary alcohols and alkyl ethers.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Neat Liquid):

    • As this compound is a liquid[1], the simplest method is to analyze it as a thin film.

    • Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to create a thin capillary film.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Background Scan: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Place the prepared salt plate assembly into the spectrometer's sample holder.

    • Parameters: Scan the range from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which offers valuable structural clues.

Predicted Mass Spectrum Fragmentation

The molecular ion (M⁺) is formed by the loss of an electron. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 158. This ion will then undergo fragmentation through various pathways.

Table 4: Predicted Key Fragment Ions in EI-MS

m/z Proposed Fragment Fragmentation Pathway
158 [C₉H₁₈O₂]⁺ Molecular Ion (M⁺)
157 [C₉H₁₇O₂]⁺ Loss of a hydrogen radical ([M-H]⁺)
140 [C₉H₁₆O]⁺ Loss of water (H₂O) from the alcohol
127 [C₈H₁₅O]⁺ α-cleavage: Loss of •CH₂OH radical
113 [C₇H₁₃O]⁺ Loss of •CH₂OCH₃ radical
97 [C₇H₁₃]⁺ Loss of •CH₂OH and H₂O
81 [C₆H₉]⁺ Cyclohexenyl cation (loss of both substituents)

| 45 | [CH₂OCH₃]⁺ | Methoxymethyl cation |

Expertise & Causality:

  • Molecular Ion: The peak at m/z 158 confirms the molecular weight of the compound.

  • Alpha-Cleavage: Cleavage of the bond adjacent (alpha) to an oxygen atom is a very common fragmentation pathway for both alcohols and ethers.[9] The loss of the hydroxymethyl radical (•CH₂OH, mass 31) to give a fragment at m/z 127, or the loss of the methoxymethyl radical (•CH₂OCH₃, mass 45) to give a fragment at m/z 113 are highly probable.

  • Loss of Water: Alcohols readily lose a molecule of water (mass 18) via dehydration, which would produce a peak at m/z 140.

  • Base Peak: The most intense peak in the spectrum (the base peak) is often a stable carbocation. The methoxymethyl cation, [CH₂OCH₃]⁺ at m/z 45, is resonance-stabilized and is predicted to be a very prominent, if not the base, peak.

fragmentation_pathway M [M]⁺˙ m/z 158 M_minus_H2O [M-H₂O]⁺˙ m/z 140 M->M_minus_H2O - H₂O M_minus_CH2OH [M-•CH₂OH]⁺ m/z 127 M->M_minus_CH2OH - •CH₂OH M_minus_CH2OCH3 [M-•CH₂OCH₃]⁺ m/z 113 M->M_minus_CH2OCH3 - •CH₂OCH₃ frag_45 [CH₂OCH₃]⁺ m/z 45 M->frag_45 fragmentation

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Authoritative Grounding & Comprehensive References: This protocol is based on standard methods for the analysis of semi-volatile organic compounds.[9]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or methanol.

  • Instrumentation:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters (for chromatographic separation):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized to ensure good separation of isomers).

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the chromatographic peak(s) corresponding to the compound and its isomer(s).

    • Extract the mass spectrum for each peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure, comparing it with predicted pathways and spectral libraries (e.g., NIST).

Conclusion

This guide presents a detailed, predictive spectroscopic framework for the structural characterization of this compound. By integrating fundamental principles of NMR, IR, and MS with data from analogous structures, we have constructed a reliable reference for identifying this compound and its isomers. The provided experimental protocols offer a standardized methodology for acquiring high-quality data, ensuring both scientific integrity and reproducibility. This work serves as a crucial resource for any scientist or researcher involved in the synthesis, analysis, or quality control of this molecule. Experimental verification remains the final, essential step to confirm these robust predictions.

References

An In-depth Technical Guide to the Solubility of (4-(Methoxymethyl)cyclohexyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-(Methoxymethyl)cyclohexyl)methanol, a key intermediate in various industrial applications, including the synthesis of specialty chemicals, polymers, and coatings.[1] In the absence of extensive publicly available experimental solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility via the shake-flask method, coupled with gas chromatography (GC) analysis, is presented. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical methodology for assessing the solubility of this compound and structurally similar molecules.

Introduction: The Significance of Solubility in Application

This compound is a bifunctional molecule featuring a cyclohexane core, a primary alcohol group (-CH₂OH), and a methoxymethyl ether group (-CH₂OCH₃). This unique combination of a nonpolar cycloaliphatic ring and two polar, hydrogen-bond-capable functional groups results in a nuanced solubility profile that is critical to its application.[2] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products with desired performance characteristics. The principle of "like dissolves like" serves as a foundational concept, suggesting that polar solvents will more effectively dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.[3] This guide will delve into the specific intermolecular forces that govern the solubility of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solute is the first step in predicting its solubility. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₈O₂[4]
Molecular Weight 158.24 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 239.3 ± 8.0 °C at 760 mmHg[5]
Density 0.9 ± 0.1 g/cm³[5]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Predicted pKa 15.05 ± 0.10Guidechem

The presence of a hydroxyl group makes the molecule a hydrogen bond donor, while the oxygen atoms in both the hydroxyl and ether groups act as hydrogen bond acceptors.[6] This capacity for hydrogen bonding is a dominant factor in its interaction with protic and other polar solvents.[7]

Theoretical Solubility Profile

The solubility of this compound is governed by a balance of intermolecular forces: hydrogen bonding, dipole-dipole interactions, and London dispersion forces.[8] The following sections predict its solubility in three major classes of organic solvents.

Polar Protic Solvents

This class of solvents, which includes water and alcohols like methanol and ethanol, can engage in hydrogen bonding. Given that this compound has both a hydrogen bond donor (-OH) and two acceptor sites (the oxygens of -OH and -OCH₃), it is expected to be highly soluble in polar protic solvents.[9] The energy released from the formation of new hydrogen bonds between the solute and solvent molecules can readily overcome the energy required to break the existing hydrogen bonds within the pure solute and solvent.[10]

Polar Aprotic Solvents

Polar aprotic solvents, such as acetone, ethyl acetate, and acetonitrile, possess significant dipole moments but lack O-H or N-H bonds, precluding them from donating hydrogen bonds. However, they can act as hydrogen bond acceptors. Therefore, this compound is predicted to have good solubility in these solvents, primarily through dipole-dipole interactions and hydrogen bonding where the solvent acts as the acceptor.

Nonpolar Solvents

Nonpolar solvents, including hexane, toluene, and cyclohexane, interact primarily through weak London dispersion forces. The nonpolar cyclohexane ring of this compound will have favorable interactions with these solvents. However, the polar hydroxyl and methoxymethyl groups will be less effectively solvated, making the overall solubility in nonpolar solvents likely to be limited. The larger the nonpolar portion of a molecule relative to its polar groups, the greater its solubility in nonpolar solvents.

The logical relationship between the molecular structure of this compound and its expected solubility is illustrated in the diagram below.

Solubility Prediction for this compound A This compound Structure B Polar Groups (-OH, -CH₂OCH₃) A->B possesses C Nonpolar Group (Cyclohexane Ring) A->C possesses D High Solubility B->D drives solubility in E Moderate to High Solubility B->E drives solubility in F Low to Moderate Solubility C->F drives solubility in G Polar Protic Solvents (e.g., Methanol, Ethanol) D->G e.g. H Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) E->H e.g. I Nonpolar Solvents (e.g., Hexane, Toluene) F->I e.g.

Caption: Predicted Solubility Based on Molecular Structure.

Experimental Determination of Solubility

To obtain quantitative solubility data, the equilibrium shake-flask method is a reliable and widely used technique.[11] This section provides a detailed protocol for its implementation.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

Shake-Flask Solubility Determination Workflow prep Preparation of Supersaturated Solution equil Equilibration prep->equil Agitate at constant temperature phase_sep Phase Separation equil->phase_sep Centrifugation or Filtration analysis Quantitative Analysis (GC) phase_sep->analysis Analyze supernatant/filtrate calc Solubility Calculation analysis->calc Compare to calibration curve

Caption: Workflow for Experimental Solubility Determination.

Detailed Protocol

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar stationary phase like wax or a mid-polarity phase like a '5' type).[12][13]

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14] Preliminary studies can be conducted to determine the minimum time to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow for the settling of excess solid.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solute. Alternatively, centrifuge the vials at the same temperature and sample the supernatant.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the GC calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Quantitative Analysis by Gas Chromatography (GC):

    • Analyze the prepared standards and the diluted sample by GC-FID.[15]

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Solubility Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonePolar AproticModerate to HighTo be determined
Ethyl AcetatePolar AproticModerate to HighTo be determined
DichloromethanePolar AproticModerateTo be determined
TolueneNonpolarLow to ModerateTo be determined
HexaneNonpolarLowTo be determined

The quantitative data obtained from this protocol will provide valuable insights for process development, enabling the rational selection of solvents for synthesis, extraction, and formulation, thereby enhancing the efficiency and success of research and development activities.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability of (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of (4-(Methoxymethyl)cyclohexyl)methanol. In the absence of extensive empirical data for this specific compound, this document synthesizes established principles of thermal analysis and chemical degradation to offer a robust theoretical and methodological protocol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal behavior of this molecule for safe handling, storage, and application. This guide details the theoretical underpinnings of thermal decomposition for alcohols and ethers, provides step-by-step experimental protocols for key analytical techniques, and discusses the interpretation of potential results.

Introduction: The Significance of Thermal Stability Assessment

This compound is a bifunctional organic molecule containing both a primary alcohol and an ether functional group. Its utility can span various applications, from a building block in polymer and resin synthesis to an intermediate in the pharmaceutical industry. In any of these applications, understanding the thermal stability of the compound is paramount. Thermal stability dictates the upper-temperature limits for safe storage, transportation, and processing. Exceeding these limits can lead to decomposition, which may result in the generation of hazardous byproducts, pressure buildup in closed systems, and a loss of product quality and efficacy. For drug development professionals, ensuring the thermal stability of intermediates and final active pharmaceutical ingredients (APIs) is a critical component of regulatory compliance and ensuring patient safety.

This guide provides a proactive approach to thermal hazard assessment for this compound. By outlining established analytical methods and predicting potential degradation pathways, it serves as a foundational resource for researchers to design and execute their own empirical studies.

Theoretical Framework: Anticipated Thermal Decomposition Pathways

The thermal degradation of this compound will be governed by the chemistry of its two primary functional groups: the primary alcohol and the ether. At elevated temperatures, these groups can undergo a variety of reactions, including dehydration, oxidation (if oxygen is present), and bond cleavage.

Decomposition of the Primary Alcohol Moiety

Primary alcohols can undergo several thermal decomposition reactions. In the absence of strong acid catalysts, high temperatures can lead to dehydration to form an alkene.[1][2] Alternatively, oxidation can occur, leading to the formation of an aldehyde and subsequently a carboxylic acid.[3] In more extreme conditions, C-C bond cleavage can occur.[4]

Decomposition of the Ether Moiety

Ethers are generally more thermally stable than alcohols but can undergo cleavage at high temperatures. This cleavage can proceed through radical or ionic mechanisms, depending on the conditions.[5][6] The presence of impurities or catalysts can significantly lower the decomposition temperature.[7]

Potential Synergistic Degradation Pathways

The presence of both functional groups on the same molecule may lead to complex, synergistic degradation pathways. For instance, the initial decomposition of one group could generate reactive intermediates that accelerate the decomposition of the other. A plausible initial step could be the homolytic cleavage of the C-O bond in the ether, generating radical species that could then initiate a chain reaction involving the alcohol group.

Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a thorough evaluation of thermal stability. The following sections detail the principles and experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is a primary technique for determining the onset of decomposition, which is observed as a mass loss.[10][11] The ASTM E2550 standard provides a standardized method for determining thermal stability using TGA.[10][12][13]

Experimental Protocol: ASTM E2550 (Adapted for this compound)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a 5-10 mg sample of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) as the temperature at which a significant deviation from the baseline mass is first observed.

    • The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Data Presentation:

ParameterExpected Value Range
Tonset (Nitrogen)To be determined
Temperature of Max. Decomposition RateTo be determined
Residual Mass at 600 °CTo be determined
Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] It can detect both endothermic events (e.g., melting) and exothermic events (e.g., decomposition).[16][17] For thermal stability, the onset temperature of an exotherm is a critical parameter.

Experimental Protocol: ASTM E537 (Adapted for this compound)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated pan. The use of sealed pans is crucial to prevent mass loss due to evaporation before decomposition.[18]

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature of any exothermic events, which indicates the onset of decomposition.

    • Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).

Data Presentation:

ParameterExpected Value Range
Onset of Exotherm (Tonset)To be determined
Peak Exotherm TemperatureTo be determined
Enthalpy of Decomposition (ΔHd)To be determined
Accelerating Rate Calorimetry (ARC)

Principle: ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample undergoing an exothermic decomposition under near-adiabatic conditions.[19][20][21] This technique is invaluable for assessing "worst-case" thermal runaway scenarios.[22]

Experimental Protocol: ASTM E1981 (Adapted for this compound)

  • Instrument Setup: Calibrate the ARC instrument according to the manufacturer's guidelines.

  • Sample Preparation: Place a known amount of this compound (typically 1-5 g) into a suitable sample bomb (e.g., titanium or stainless steel).

  • Experimental Mode: Employ a "Heat-Wait-Search" mode. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then searches for any self-heating.[23]

  • Detection: If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

  • Data Collection: Record the temperature and pressure as a function of time until the reaction is complete.

  • Data Analysis: From the time-temperature-pressure data, determine key safety parameters such as the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise.

Data Presentation:

ParameterExpected Value Range
Onset Temperature for Self-HeatingTo be determined
Time to Maximum Rate (TMR) at OnsetTo be determined
Adiabatic Temperature Rise (ΔTad)To be determined
Maximum PressureTo be determined

Visualization of Methodologies and Pathways

To provide a clearer understanding of the experimental workflows and theoretical considerations, the following diagrams are provided.

G cluster_tga TGA Workflow cluster_dsc DSC Workflow TGA_start Start TGA_cal Calibrate Instrument TGA_start->TGA_cal TGA_prep Prepare Sample (5-10 mg) TGA_cal->TGA_prep TGA_load Load into TGA TGA_prep->TGA_load TGA_purge Purge with N2 TGA_load->TGA_purge TGA_heat Heat (10°C/min) TGA_purge->TGA_heat TGA_data Record Mass vs. Temp TGA_heat->TGA_data TGA_analyze Analyze T-onset & DTG TGA_data->TGA_analyze TGA_end End TGA_analyze->TGA_end DSC_start Start DSC_cal Calibrate Instrument DSC_start->DSC_cal DSC_prep Prepare Sample (1-3 mg) in Sealed Pan DSC_cal->DSC_prep DSC_load Load into DSC DSC_prep->DSC_load DSC_purge Inert Atmosphere DSC_load->DSC_purge DSC_heat Heat (10°C/min) DSC_purge->DSC_heat DSC_data Record Heat Flow vs. Temp DSC_heat->DSC_data DSC_analyze Analyze T-onset & ΔHd DSC_data->DSC_analyze DSC_end End DSC_analyze->DSC_end

Figure 1: Experimental workflows for TGA and DSC analysis.

G cluster_alcohol Alcohol Degradation cluster_ether Ether Degradation Compound This compound Dehydration Dehydration (-H2O) Compound->Dehydration High Temp Oxidation Oxidation (+[O]) Compound->Oxidation Oxygen Present Cleavage C-O Bond Cleavage Compound->Cleavage High Temp Alkene Alkene Products Dehydration->Alkene Aldehyde Aldehyde Oxidation->Aldehyde CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Radicals Radical Intermediates Cleavage->Radicals Rearrangement Rearrangement Products Cleavage->Rearrangement

Figure 2: Potential thermal decomposition pathways.

Safety Considerations

When handling compounds with unknown thermal stability, it is imperative to assume they are hazardous.[24] All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.[24] Given the potential for gas evolution and pressure buildup, experiments in sealed containers, such as DSC and ARC, should be performed behind a blast shield.[24]

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the thermal stability of this compound. While specific experimental data is not yet available in the public domain, the application of the detailed methodologies herein—TGA, DSC, and ARC—will yield the critical data necessary for a thorough risk assessment. The theoretical degradation pathways outlined, based on the known chemistry of alcohols and ethers, provide a solid foundation for interpreting the experimental results. By following the protocols and safety precautions detailed in this guide, researchers can confidently and safely characterize the thermal behavior of this compound, enabling its effective and responsible use in further research and development.

References

cis/trans isomerism in (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cis/Trans Isomerism of (4-(Methoxymethyl)cyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism profoundly influences the pharmacological and material properties of chemical compounds. In the case of cyclic molecules such as this compound, the spatial arrangement of substituents gives rise to cis and trans diastereomers. The characterization and separation of these isomers are critical in drug development and materials science to ensure the desired efficacy, safety, and material properties. This guide provides a comprehensive technical overview of the principles and methodologies for the analysis of , with a focus on conformational analysis, spectroscopic characterization, chromatographic separation, and computational modeling. The implications of this stereoisomerism in a pharmaceutical context are also discussed, highlighting the necessity of stereochemical control.

Introduction to Stereoisomerism in Substituted Cyclohexanes

Cis/trans isomerism, a form of diastereomerism, is a key feature of substituted cyclic systems.[1] In these molecules, the restricted rotation around the ring's carbon-carbon bonds leads to fixed spatial arrangements of substituents relative to the plane of the ring. For a 1,4-disubstituted cyclohexane like this compound, the two substituents can either be on the same side of the ring (cis) or on opposite sides (trans).[2][3]

The significance of stereoisomerism is particularly pronounced in the field of drug development. Different stereoisomers of a chiral drug can exhibit widely varying biological activities, metabolic pathways, and toxicological profiles.[4][5][6] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[4][5] Therefore, the ability to separate and characterize the diastereomers of this compound is a crucial step in its development for any therapeutic application.

Conformational Analysis of this compound Isomers

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[2] In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).[2][7] The relative stability of different conformers is largely dictated by the steric interactions of the substituents, particularly the 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[8]

Cis Isomer

The cis isomer of a 1,4-disubstituted cyclohexane will always have one substituent in an axial position and the other in an equatorial position.[2][3][7] Through a process called ring flipping, the cyclohexane ring can interconvert between two chair conformations. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.[2] For cis-(4-(Methoxymethyl)cyclohexyl)methanol, the two chair conformers are in equilibrium. The conformer where the sterically bulkier group occupies the equatorial position will be more stable and thus predominate.[8]

Trans Isomer

The trans isomer of a 1,4-disubstituted cyclohexane can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).[2][3] The diequatorial conformer is significantly more stable as it avoids the energetically unfavorable 1,3-diaxial interactions present in the diaxial form.[2] Consequently, the trans isomer of this compound is expected to exist almost exclusively in the diequatorial conformation.

cluster_cis Cis Isomer Conformational Equilibrium cluster_trans Trans Isomer Conformational Equilibrium cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip

Caption: Conformational equilibria of cis and trans isomers.

Spectroscopic Characterization of Isomers

Spectroscopic techniques are indispensable for the differentiation of cis and trans isomers. Among them, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide a wealth of structural information. The key to distinguishing cis and trans isomers lies in the different chemical environments of the nuclei in their respective dominant conformations.[7][9]

  • ¹H NMR:

    • Chemical Shifts: Protons in an axial orientation are generally more shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts.[7]

    • Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is highly dependent on the dihedral angle between them. The coupling between two axial protons (J_aa) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (J_ae) or two equatorial protons (J_ee) is smaller (2-5 Hz).[9][10] This difference is often the most reliable way to distinguish isomers.

  • ¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the orientation of the substituents. Carbons bearing axial substituents are typically shielded compared to those with equatorial substituents.

Parameter Cis-Isomer (Axial/Equatorial) Trans-Isomer (Diequatorial)
¹H NMR Signal for H at C1/C4 Complex multiplet due to averaging of axial and equatorial environments.Sharper multiplet, with coupling constants indicative of an axial proton.
¹H NMR Coupling Constants Averaged J-values.Large axial-axial (J_aa) couplings are observable.
¹³C NMR Chemical Shifts Averaged signals for the ring carbons.Distinct signals for the ring carbons, with those bearing substituents at a characteristic downfield shift.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Use a high-resolution NMR spectrometer (400 MHz or higher).

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • For detailed analysis, acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate proton and carbon signals).[9]

  • Data Analysis:

    • Integrate the proton signals to determine the relative abundance of each isomer in a mixture.

    • Analyze the multiplicities and coupling constants of the signals corresponding to the protons on the carbons bearing the substituents to deduce their axial or equatorial orientation.

    • Compare the chemical shifts in both ¹H and ¹³C spectra with expected values based on the principles of conformational analysis.

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can be used to differentiate diastereomers.[11] The cis and trans isomers will have different vibrational modes, leading to unique patterns in the "fingerprint" region (below 1500 cm⁻¹) of the IR spectrum.[7]

Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the fingerprint regions of the spectra of the two isomers. Unique absorption bands can be used for identification once a reference spectrum for each pure isomer is established.

Chromatographic Separation of Isomers

Diastereomers have different physical properties, such as polarity and boiling point, which allows for their separation by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[12][13][14]

Protocol for Chromatographic Method Development:

  • Column Selection:

    • HPLC: Start with a normal-phase silica gel column or a reversed-phase C18 column.[15] Chiral stationary phases can also be effective for separating diastereomers.[13]

    • GC: A capillary column with a polar stationary phase is a good starting point.

  • Mobile Phase/Carrier Gas and Gradient/Temperature Program Optimization:

    • HPLC: For normal-phase, use a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or isopropanol). For reversed-phase, use a mixture of water and an organic solvent (e.g., acetonitrile or methanol). Optimize the composition (isocratic or gradient) to achieve baseline separation.

    • GC: Use an inert carrier gas (e.g., helium or nitrogen). Optimize the temperature program (initial temperature, ramp rate, final temperature) to resolve the two isomers.

  • Detection: Use a suitable detector, such as a UV detector for HPLC or a flame ionization detector (FID) or mass spectrometer (MS) for GC.

  • Method Validation: Once separation is achieved, validate the method for parameters such as linearity, precision, and accuracy.

start Mixture of Cis and Trans Isomers method_dev Chromatographic Method Development (HPLC or GC) start->method_dev separation Separation of Isomers method_dev->separation analysis Spectroscopic Analysis (NMR, IR) separation->analysis conclusion Structurally Confirmed Pure Isomers analysis->conclusion

Caption: General workflow for isomer separation and analysis.

Computational Chemistry in Isomer Analysis

Computational chemistry provides a powerful tool for predicting the relative stabilities of different conformers and isomers.[16][17][18] Ab-initio and Density Functional Theory (DFT) methods can be used to perform geometry optimizations and calculate the energies of the various chair and boat conformations of the cis and trans isomers.[18] These calculations can corroborate experimental findings and provide insights into the conformational preferences of the molecule.

Conformer Relative Energy (Predicted) Key Steric Interactions
trans-(e,e)LowestMinimal steric strain.
cis-(a,e)IntermediateOne substituent in an axial position, leading to 1,3-diaxial interactions.
trans-(a,a)HighestBoth substituents in axial positions, leading to significant 1,3-diaxial interactions.

Implications in Drug Development and Materials Science

The distinct three-dimensional structures of cis and trans isomers of this compound can lead to different interactions with biological targets such as enzymes and receptors.[6][19] This can result in one isomer being therapeutically active while the other is inactive or even toxic.[4][20] Consequently, for pharmaceutical applications, it is often necessary to synthesize and administer the single, most effective isomer.

In materials science, the geometry of molecules influences their packing in the solid state and their intermolecular interactions. This, in turn, affects the bulk properties of the material, such as melting point, solubility, and crystal morphology. The cis and trans isomers of this compound can be expected to have different physical properties.[21]

Conclusion

The cis/trans isomerism of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug development and materials science. A combination of conformational analysis, advanced spectroscopic techniques (primarily NMR), chromatographic separation methods, and computational modeling provides a robust framework for the characterization and separation of these isomers. A thorough understanding and control of the stereochemistry of this molecule are paramount to ensuring its safety, efficacy, and desired physical properties.

References

A Technical Guide to the Applications of (4-(Methoxymethyl)cyclohexyl)methanol: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Methoxymethyl)cyclohexyl)methanol, a unique bifunctional cycloaliphatic diol, is emerging as a valuable intermediate in the synthesis of advanced polymers and specialty chemicals. Its distinct structure, featuring a primary hydroxyl group for polymerization and a methoxymethyl ether group, offers a compelling combination of flexibility, durability, and modified polarity to the resulting materials. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its role in the formulation of high-performance polyesters, polyurethanes, and epoxy resins. Detailed hypothetical protocols and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in leveraging the unique attributes of this compound for novel material development.

Introduction: Unveiling a Multifunctional Cycloaliphatic Diol

In the landscape of polymer chemistry, the quest for monomers that impart a desirable balance of performance characteristics is perpetual. This compound (CAS No. 98955-27-2) presents itself as a compelling candidate, bridging the gap between traditional aliphatic and aromatic diols.[1] Its cycloaliphatic core provides inherent rigidity and thermal stability, akin to other cyclohexane derivatives, while the methoxymethyl ether side chain introduces a degree of flexibility and alters the polarity of the molecule. This unique combination of a reactive primary alcohol and a stable ether linkage makes it a versatile building block for a variety of polymerization and chemical synthesis applications.[1]

This guide will elucidate the synthetic pathways to this molecule, detail its key physicochemical properties, and explore its application in three major classes of thermosetting and thermoplastic polymers: polyesters, polyurethanes, and epoxy resins. The causality behind its influence on material properties will be a central theme, providing a foundational understanding for its strategic implementation in material design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. The following table summarizes its key properties.

PropertyValueSource
CAS Number 98955-27-2[1]
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]
Boiling Point 239.3 ± 8.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³
Appearance Colorless Liquid
Storage 2-8°C, Sealed in a dry place[1]

Synthesis of this compound

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis, a robust and widely used method for preparing ethers, offers a straightforward route to this compound.[2][3] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4] In this proposed synthesis, one of the hydroxyl groups of 1,4-cyclohexanedimethanol is deprotonated to form a mono-alkoxide, which then reacts with a methylating agent.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product CHDM 1,4-Cyclohexanedimethanol Alkoxide Mono-alkoxide Intermediate CHDM->Alkoxide Deprotonation Product This compound Alkoxide->Product SN2 Attack NaH NaH (1 eq.) in THF MeI CH₃I (1 eq.)

Caption: Proposed Williamson ether synthesis route.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation of the Williamson ether synthesis for this compound and should be adapted and optimized based on experimental observations.

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.0 equivalent) in anhydrous THF.

  • Alkoxide Formation: A solution of 1,4-cyclohexanedimethanol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0°C under a nitrogen atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the mono-alkoxide.

  • Methylation: The reaction mixture is cooled back to 0°C, and methyl iodide (1.0 equivalent) is added dropwise. The mixture is then stirred at room temperature overnight.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical as sodium hydride reacts violently with water.

  • Stoichiometry: The use of one equivalent of sodium hydride and methyl iodide is intended to favor mono-methylation. However, statistical methylation will likely result in a mixture of starting material, the desired mono-ether, and the di-ether, necessitating chromatographic purification.

  • Temperature Control: The initial deprotonation and the addition of methyl iodide are performed at 0°C to control the exothermic nature of the reactions.

Applications in Polymer Science

The bifunctional nature of this compound makes it a highly attractive monomer for the synthesis of a variety of polymers. Its incorporation can significantly modify the properties of the resulting materials.

Polyesters: Enhancing Performance and Processability

This compound can be used as a diol monomer in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. The inclusion of its cycloaliphatic structure is known to enhance the thermal stability, mechanical strength, and chemical resistance of polyesters.

Diagram 2: Polyester Synthesis Workflow

G Monomers Monomers: This compound + Dicarboxylic Acid Polycondensation Melt or Solution Polycondensation Monomers->Polycondensation Polyester High-Performance Polyester Polycondensation->Polyester Characterization Material Characterization Polyester->Characterization G Epoxy High Viscosity Epoxy Resin CuredEpoxy Low Viscosity Formulation -> Cured Epoxy Network Epoxy->CuredEpoxy Diluent This compound (Reactive Diluent) Diluent->CuredEpoxy CuringAgent Curing Agent (e.g., Amine) CuringAgent->CuredEpoxy

References

literature review of (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(Methoxymethyl)cyclohexyl)methanol: Synthesis, Reactivity, and Applications in Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional organic building block possessing a 1,4-disubstituted cyclohexane core, a primary alcohol, and a methyl ether. This unique combination of a rigid, non-aromatic scaffold with two distinct oxygen functionalities makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. The primary alcohol provides a versatile handle for a wide array of chemical transformations, while the chemically robust methyl ether offers a stable, moderately polar substituent that can influence physicochemical properties such as solubility and lipophilicity. This guide provides a comprehensive technical overview of the synthesis, key chemical reactions, and potential applications of this compound, with a particular focus on its utility as a linker element in the design of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). Detailed, field-proven protocols for its synthesis and subsequent functionalization are presented to empower researchers in their scientific endeavors.

Physicochemical and Spectroscopic Profile

The structural attributes of this compound dictate its physical properties and spectroscopic signature. The cyclohexane ring imparts a three-dimensional structure, while the hydroxyl and ether groups provide sites for hydrogen bonding and polar interactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 98955-27-2[1][2]
Molecular Formula C₉H₁₈O₂[2][3][4]
Molecular Weight 158.24 g/mol [2][4]
IUPAC Name This compound[1][4]
Boiling Point 239.3 ± 8.0 °C at 760 mmHg[3]
Density 0.9 ± 0.1 g/cm³[3]
LogP 1.00[3]
Storage 2-8°C, Sealed in dry conditions[3][5]
Spectroscopic Signature Analysis

Confirming the identity and purity of this compound post-synthesis relies on a combination of spectroscopic techniques.[6][7][8][9][10] The expected data are summarized below.

SpectroscopyFeatureExpected Chemical Shift / Frequency
¹H NMR -CH₂OHδ 3.4-3.6 ppm (doublet)
-CH₂OCH₃δ 3.2-3.4 ppm (doublet)
-OCH₃δ 3.3 ppm (singlet)
-OHδ 1.5-2.5 ppm (broad singlet)
Cyclohexane-Hδ 0.9-1.9 ppm (multiplets)
¹³C NMR -CH₂OHδ ~68 ppm
-CH₂OCH₃δ ~77 ppm
-OCH₃δ ~59 ppm
Cyclohexane-Cδ ~28-40 ppm
IR Spectroscopy O-H stretch (alcohol)3200-3600 cm⁻¹ (broad)
C-H stretch (alkane)2850-2950 cm⁻¹ (strong)
C-O stretch (alcohol)1050-1150 cm⁻¹ (strong)
C-O stretch (ether)1070-1150 cm⁻¹ (strong)
Mass Spectrometry Molecular Ion (M⁺)m/z = 158.13
Key Fragments[M-H₂O]⁺, [M-CH₃O]⁺, [M-CH₂OH]⁺

Synthesis of this compound

The most logical and efficient synthesis of this target molecule involves the selective mono-methylation of the commercially available and symmetric starting material, 1,4-cyclohexanedimethanol. The Williamson ether synthesis is the premier method for this transformation, involving the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkylating agent.[11][12][13]

Synthetic Strategy: Williamson Ether Synthesis

The core principle is to use one equivalent of a strong base to generate the mono-alkoxide of 1,4-cyclohexanedimethanol, followed by the addition of one equivalent of a methylating agent (e.g., methyl iodide). Using a large excess of the starting diol can also favor mono-alkylation by statistical means, but this is less efficient. The primary challenge is minimizing the formation of the diether byproduct.

Synthesis_Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Methylation (SN2) cluster_2 Step 3: Work-up & Purification A 1,4-Cyclohexanedimethanol (Starting Material) C Mono-alkoxide Intermediate + H₂ gas A->C Add diol solution dropwise to NaH 0°C to RT B Sodium Hydride (NaH) in Anhydrous THF E This compound (Product) C->E D Methyl Iodide (CH₃I) D->E Add CH₃I dropwise 0°C to RT Stir 12-18h F Quench (e.g., sat. NH₄Cl) E->F G Liquid-Liquid Extraction F->G H Column Chromatography G->H I Pure Product H->I

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the selective mono-methylation of 1,4-cyclohexanedimethanol.

Materials:

  • 1,4-Cyclohexanedimethanol (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.0-1.1 eq.)

  • Methyl iodide (CH₃I) (1.0-1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the required amount of sodium hydride dispersion. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Suspend the washed NaH in anhydrous THF.

  • Alkoxide Formation: Dissolve 1,4-cyclohexanedimethanol (1.0 eq.) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour or until hydrogen gas evolution ceases. This indicates the formation of the sodium alkoxide.[14]

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.0-1.1 eq.) dropwise via syringe. Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-ether and di-ether products.

  • Work-up: After the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil, containing the desired product, unreacted starting material, and the di-methylated byproduct, should be purified by column chromatography on silica gel to isolate the pure this compound.

Chemical Reactivity and Key Transformations

The utility of this compound as a building block stems from the reactivity of its primary alcohol, which can be selectively targeted while the methyl ether remains inert under most conditions.[15]

Reactivity_Diagram A This compound B (4-(Methoxymethyl)cyclohexyl)carbaldehyde A->B Mild Oxidation (PCC, DMP, Swern) D (4-(Methoxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate (Tosylate) A->D Tosylation (TsCl, Pyridine) C 4-(Methoxymethyl)cyclohexane- carboxylic Acid B->C Strong Oxidation (KMnO₄, Jones) E Nucleophilic Substitution Product (e.g., Azide, Amine, etc.) D->E SN2 Reaction (e.g., NaN₃)

Caption: Key chemical transformations of this compound.

Selective Oxidation of the Primary Alcohol

The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. Controlled, mild oxidation is crucial for isolating the aldehyde, a valuable synthetic intermediate.[2][16]

Protocol: Oxidation to (4-(Methoxymethyl)cyclohexyl)carbaldehyde using PCC

Materials:

  • This compound (1.0 eq.)

  • Pyridinium chlorochromate (PCC) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica Gel

Procedure:

  • Setup: In a round-bottom flask, suspend PCC (1.5 eq.) in anhydrous DCM.

  • Reaction: Add a solution of this compound (1.0 eq.) in anhydrous DCM to the PCC suspension in one portion. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of Celite® or silica gel to remove the chromium salts, washing the plug thoroughly with additional diethyl ether.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde. If necessary, further purification can be achieved via column chromatography. Causality Note: PCC is a mild oxidizing agent that typically does not over-oxidize primary alcohols to carboxylic acids.[17] The aldehyde is the final product under these anhydrous conditions.

Conversion to a Sulfonate Ester (Tosylate)

Converting the hydroxyl group into a tosylate transforms it from a poor leaving group (HO⁻) into an excellent one (-OTs), enabling subsequent nucleophilic substitution reactions.[18][19] This is a cornerstone transformation for using the alcohol as an attachment point.[3]

Protocol: Synthesis of (4-(Methoxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate

Materials:

  • This compound (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Dissolve the alcohol (1.0 eq.) in anhydrous DCM in a flask under an inert atmosphere and cool the solution to 0 °C.

  • Reaction: Add anhydrous pyridine or TEA (1.5 eq.), followed by the portion-wise addition of TsCl (1.2 eq.) while maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction to stir at 0 °C for 4 hours or let it warm to room temperature and stir overnight. Monitor the reaction's completion by TLC.[18]

  • Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash successively with 1M HCl (if using pyridine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry and Drug Development

The structure of this compound is exceptionally well-suited for its use as a bifunctional linker in the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and PROTACs.[20][21]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[22] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's ability to form a productive ternary complex (POI-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[23]

The 1,4-disubstituted cyclohexane core of this compound provides a rigid, defined, and non-planar scaffold. This rigidity can be advantageous over flexible alkyl chains by reducing the entropic penalty of forming the ternary complex. The primary alcohol, especially after conversion to a tosylate or other reactive group, serves as an ideal attachment point for one of the ligands, while the stable ether moiety provides a vector for connection to the rest of the linker and the second ligand.

PROTAC_Concept cluster_POI Protein of Interest (POI) cluster_E3 E3 Ubiquitin Ligase poi_ligand Warhead Ligand (binds to POI) linker Attachment Point 1 This compound Scaffold Attachment Point 2 poi_ligand->linker:f0 Covalent Bond e3_ligand E3 Ligand (e.g., for VHL/CRBN) linker:f2->e3_ligand Covalent Bond

Caption: Conceptual role of the title compound as a rigid scaffold within a PROTAC linker.

Handling and Safety

This compound is classified as a warning-level chemical with hazard statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][17] Due to the ether functionality, appropriate precautions for handling ethers should be observed.

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[24][25]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or polyvinyl alcohol gloves are suitable).[24][26]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[25][27] Although less prone to peroxide formation than other ethers like diethyl ether or THF, it is good practice to date containers upon opening.[26]

  • Spills: Small spills can be absorbed with an inert material. For large spills, evacuate the area and follow institutional emergency procedures.[28]

Conclusion

This compound is a valuable and versatile bifunctional building block. Its well-defined stereochemistry, rigid cyclohexane core, and differentially reactive oxygen functional groups make it an attractive tool for synthetic, medicinal, and materials chemists. The detailed protocols provided herein for its synthesis and functionalization offer a practical guide for researchers to harness its potential. In particular, its application as a rigid linker component in the rapidly evolving field of targeted protein degradation underscores its importance and promises to facilitate the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for (4-(Methoxymethyl)cyclohexyl)methanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for High-Performance Polymers

(4-(Methoxymethyl)cyclohexyl)methanol is a unique cycloaliphatic diol poised to advance the field of polymer chemistry. Its molecular architecture, featuring a primary alcohol for polymerization and a methoxymethyl group tethered to a cyclohexane ring, offers a compelling combination of flexibility and rigidity. This structure is anticipated to impart a desirable balance of properties to polymers such as polyesters and polyurethanes, including enhanced thermal stability, mechanical strength, and chemical resistance, while the ether linkage can introduce a degree of flexibility and improve solubility.[1][2] These attributes make polymers derived from this compound prime candidates for a variety of high-performance applications, from durable coatings and adhesives to advanced biomedical materials.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides in-depth application notes on the utility of this compound in polymer synthesis and detailed, step-by-step protocols for the preparation of polyesters and polyurethanes.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its effective use in polymerization reactions. The table below summarizes the key physicochemical data for this compound.

PropertyValueReference
CAS Number 98955-27-2[5][6]
Molecular Formula C₉H₁₈O₂[6][7]
Molecular Weight 158.24 g/mol [6][7]
Appearance Liquid[5]
Boiling Point 239.3 ± 8.0 °C at 760 mmHg[7]
Density 0.9 ± 0.1 g/cm³[7]
Flash Point 66.9 ± 7.7 °C[7]
Purity ≥95%[5]

Core Applications in Polymer Synthesis: Engineering Advanced Materials

The incorporation of this compound into polymer backbones is driven by the desire to achieve a unique set of material properties. The rigid cycloaliphatic core contributes to higher glass transition temperatures (Tg) and improved thermal stability compared to linear aliphatic diols.[8] The presence of the ether group can enhance chain flexibility and solubility, potentially leading to materials with an advantageous combination of toughness and processability.[9][10]

Polyester Synthesis: Crafting Durable and Resistant Materials

In polyester synthesis, this compound can be reacted with a variety of dicarboxylic acids or their esters to create polymers with enhanced durability. The resulting polyesters are expected to exhibit excellent resistance to hydrolysis, weathering, and a range of chemicals, making them suitable for demanding applications such as industrial coatings and automotive components.[8]

Polyurethane Synthesis: Designing Flexible and Resilient Elastomers

As a diol, this compound can react with diisocyanates to form polyurethanes. The cycloaliphatic structure of the diol is known to improve the thermal and mechanical properties of the resulting polyurethane.[11] These materials are promising for applications requiring high-performance elastomers and coatings, including in the biomedical field where biocompatibility is crucial.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a polyester and a polyurethane using this compound. These protocols are based on established methods for similar cycloaliphatic diols and have been adapted to the specific properties of the target monomer.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol details the synthesis of a polyester from this compound and a suitable dicarboxylic acid, such as adipic acid, via a two-stage melt polycondensation process. This method is widely used in industrial polyester production due to its efficiency and the high molecular weights achievable.[13]

Materials:

  • This compound

  • Adipic acid

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • High-vacuum, high-temperature reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Workflow Diagram:

Polyester_Synthesis_Workflow charge_reactants Charge Reactants & Catalyst esterification Esterification (N2 atmosphere, 200-220°C) charge_reactants->esterification Heat polycondensation Polycondensation (High Vacuum, 240-260°C) esterification->polycondensation Apply Vacuum cooling Cooling & Extrusion polycondensation->cooling Cool analysis Polymer Characterization cooling->analysis Analyze

Caption: Workflow for polyester synthesis via melt polycondensation.

Procedure:

  • Reactor Setup: Assemble a clean, dry reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Charging Reactants: Charge the reactor with equimolar amounts of this compound and adipic acid. A slight excess of the diol (e.g., 1.1:1 molar ratio) can be used to compensate for any potential loss during the reaction.

  • Catalyst Addition: Add the catalyst, such as Titanium(IV) butoxide (TBT), at a concentration of approximately 0.05-0.1 mol% relative to the dicarboxylic acid.

  • Esterification Stage:

    • Purge the reactor with nitrogen to create an inert atmosphere.

    • Heat the reaction mixture to 180-200°C with continuous stirring to initiate the esterification reaction.

    • Gradually increase the temperature to 220-240°C over 2-3 hours. Water will be produced as a byproduct and should be collected in the distillation receiver.

    • Monitor the reaction progress by measuring the amount of water collected. The esterification is considered complete when approximately 95% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg.

    • Increase the temperature to 250-270°C.

    • Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.

  • Product Recovery:

    • Once the desired viscosity is achieved, stop the reaction by releasing the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor and allow it to cool.

  • Purification and Characterization:

    • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

    • Dry the purified polymer in a vacuum oven.

    • Characterize the polymer's molecular weight, thermal properties, and mechanical properties using techniques such as Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and tensile testing.

Protocol 2: Synthesis of a Polyurethane via a Two-Step Prepolymer Method

This protocol describes the synthesis of a polyurethane from this compound, a diisocyanate (e.g., 4,4'-Methylenebis(cyclohexyl isocyanate), H12MDI), and a polyol (e.g., Polytetramethylene ether glycol, PTMEG) using a two-step solution polymerization method. This approach allows for better control over the polymer structure and properties.[10][14]

Materials:

  • This compound

  • 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI)

  • Polytetramethylene ether glycol (PTMEG), dried under vacuum

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF) or another suitable aprotic solvent

  • Reaction flask with a mechanical stirrer, nitrogen inlet, and dropping funnel.

Workflow Diagram:

Polyurethane_Synthesis_Workflow prepolymer_formation Prepolymer Formation (H12MDI + PTMEG) chain_extension Chain Extension (Add Diol Solution) prepolymer_formation->chain_extension Add Diol curing Casting & Curing chain_extension->curing Pour into Mold characterization Polymer Characterization curing->characterization Analyze

Caption: Workflow for two-step polyurethane synthesis.

Procedure:

  • Prepolymer Formation:

    • In a reaction flask under a nitrogen atmosphere, add the diisocyanate (H12MDI) and heat to 60-70°C.

    • Slowly add the dried polyol (PTMEG) to the diisocyanate with vigorous stirring. The NCO:OH molar ratio should be approximately 2:1.

    • Add a catalytic amount of DBTDL (e.g., 0.02 wt% of the total reactants).

    • Continue the reaction at 70-80°C for 1-2 hours to form the isocyanate-terminated prepolymer. The progress can be monitored by titrating for the NCO content.

  • Chain Extension:

    • In a separate flask, dissolve the this compound in dry DMF.

    • Cool the prepolymer to 50-60°C and then slowly add the diol solution through the dropping funnel with continuous stirring. The amount of diol should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.

    • After the addition is complete, continue the reaction for another 2-3 hours until the viscosity of the solution increases significantly.

  • Casting and Curing:

    • Pour the polymer solution into a mold.

    • Cure the polymer in a vacuum oven at 80-100°C for 12-24 hours to remove the solvent and complete the reaction.

  • Post-Curing and Characterization:

    • Post-cure the resulting polyurethane film at 60-70°C for another 24 hours to ensure complete crosslinking.

    • Characterize the polyurethane for its mechanical properties (tensile strength, elongation at break), thermal properties (DSC, TGA), and surface properties as required for the intended application.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[15] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[15] The polymerization reactions, especially those involving isocyanates, should be carried out in a fume hood due to the potential for hazardous vapors.

Conclusion

This compound presents a valuable addition to the polymer chemist's toolkit. Its unique structure offers the potential to create a new generation of high-performance polyesters and polyurethanes with tailored properties. The protocols provided herein offer a solid foundation for researchers to begin exploring the synthesis and application of polymers derived from this promising cycloaliphatic diol. Further optimization of reaction conditions and exploration of different co-monomers will undoubtedly unlock the full potential of this versatile building block.

References

Application Notes and Protocols for (4-(Methoxymethyl)cyclohexyl)methanol: A Versatile Intermediate for Solvents and Polymer Additives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(4-(Methoxymethyl)cyclohexyl)methanol, with CAS number 98955-27-2, is a bifunctional organic molecule possessing a unique combination of a primary alcohol, an ether linkage, and a cycloaliphatic core.[1][2][3] This structure imparts a balance of polarity and hydrophobicity, suggesting its potential utility in diverse applications, from specialty solvent systems to a valuable building block for performance-enhancing polymer additives. While primarily recognized as a synthetic intermediate for active pharmaceutical ingredients (APIs) and polymers, this guide explores its latent potential as both a high-performance solvent and a precursor for novel plasticizers.[2]

This document provides a scientifically grounded exploration of these applications, offering detailed protocols for evaluation and use. Given the limited direct literature on its specific use as a solvent or plasticizer, the following application notes are built upon established principles of physical organic chemistry and polymer science, leveraging data from analogous structures.

Physicochemical Properties

A comprehensive understanding of the physical properties of this compound is fundamental to its application.

PropertyValueSource(s)
CAS Number 98955-27-2[1][3]
Molecular Formula C₉H₁₈O₂[1][2][3]
Molecular Weight 158.24 g/mol [2][3]
Boiling Point 239.3 ± 8.0 °C at 760 mmHg[1]
Density 0.9 ± 0.1 g/cm³[1]
Appearance Liquid[4]
Purity Typically ≥95%[4]

Part 1: Application as a High-Performance Solvent

The molecular architecture of this compound, featuring both a hydrogen bond-donating alcohol group and a hydrogen bond-accepting ether group on a non-polar cyclohexane scaffold, suggests a nuanced solvency profile. This duality allows for effective interaction with a broad range of solutes, from moderately polar to non-polar species. Its high boiling point also makes it suitable for applications requiring low volatility, such as in coatings, inks, or for high-temperature chemical synthesis.

Theoretical Solvency Profile

The presence of both polar and non-polar moieties indicates that this compound can be classified as a polar aprotic solvent with some protic characteristics due to the hydroxyl group. It is predicted to be miscible with a wide range of organic solvents such as alcohols, ketones, and esters, while having limited solubility in water.

Potential Solvent Applications
  • Coatings and Resins: Its low volatility and ability to dissolve a variety of polymer resins make it a candidate as a coalescing agent or a flow and leveling additive in paint and coating formulations.[2]

  • Organic Synthesis: It can serve as a high-temperature reaction solvent for processes where reactants exhibit good solubility. Its hydroxyl group may participate in certain reactions, making it a reactive solvent in some contexts.

  • Cleaning and Degreasing: The combination of a hydrophobic body and polar functional groups could make it effective in precision cleaning applications for removing a range of contaminants.

Protocol: Determination of Solubility Characteristics

To empirically validate its solvent properties, a straightforward protocol based on the shake-flask method is proposed. This will allow researchers to determine the solubility of specific solutes in this compound.

Objective: To quantify the solubility of a solid organic compound in this compound at a specified temperature.

Materials:

  • This compound (≥95% purity)

  • Solid solute of interest (e.g., a poorly soluble drug candidate, a polymer resin)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid solute to a series of scintillation vials. Ensuring undissolved solid remains at the end of the experiment is critical for confirming saturation.

    • Accurately add a known volume (e.g., 5 mL) of this compound to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).

    • Analyze the diluted sample to determine the concentration of the solute.

  • Data Interpretation:

    • Calculate the solubility of the solute in this compound in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of This compound prep1->prep2 equil1 Shake at constant temp. (24-48h) prep2->equil1 equil2 Settle for 2h equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC/GC analysis2->analysis3 end end analysis3->end Calculate Solubility

Caption: Workflow for solubility determination.

Part 2: Application as a Monomer for High-Performance Plasticizers

While this compound itself is likely too volatile to be an effective primary plasticizer, its di-functional nature (one primary alcohol and the potential for the ether to be part of a larger structure) makes it an excellent candidate as a monomer for synthesizing larger, more permanent plasticizers. Specifically, it can be used as a diol in the production of polyester plasticizers. The resulting esters would benefit from the flexible, non-polar cyclohexyl core, which can improve compatibility with polymers like polyvinyl chloride (PVC) and enhance low-temperature performance.

Rationale for Use in Polyester Plasticizers

The synthesis of polyester plasticizers involves the reaction of a dicarboxylic acid with a diol. By using this compound (acting as a diol after conversion of the methoxymethyl group) or a related diol like 1,4-cyclohexanedimethanol, a polyester with a cycloaliphatic backbone can be created. This offers several advantages over traditional linear aliphatic polyesters:

  • Improved Low-Temperature Flexibility: The non-linear, bulky cyclohexyl group can disrupt polymer chain packing more effectively, leading to a lower glass transition temperature (Tg).

  • Enhanced Compatibility: The overall polarity can be tuned by the choice of the dicarboxylic acid, allowing for optimization of compatibility with the host polymer.

  • Lower Migration: Polymeric plasticizers have significantly lower migration rates than small-molecule plasticizers due to their higher molecular weight and physical entanglement with the polymer chains.

Protocol: Synthesis of a Novel Polyester Plasticizer

This protocol describes the synthesis of a polyester plasticizer from a cyclohexane-based diol (for which this compound is a conceptual precursor or analogue), a common dicarboxylic acid, and a monofunctional chain stopper to control molecular weight.

Objective: To synthesize a low-molecular-weight polyester plasticizer for PVC applications.

Materials:

  • 1,4-Cyclohexanedimethanol (as a readily available analogue to the diol functionality of the target molecule)

  • Adipic acid (dicarboxylic acid)

  • 2-Ethylhexanol (chain stopper)

  • Esterification catalyst (e.g., titanium tetrabutoxide)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation head.

Procedure:

  • Reactor Charging:

    • Charge the reaction vessel with 1,4-cyclohexanedimethanol, adipic acid, and 2-ethylhexanol in a molar ratio that targets the desired molecular weight (e.g., a slight excess of diol to acid, with the chain stopper amount calculated to control the polymer length).

    • Add the catalyst (e.g., 0.1% by weight of reactants).

  • Esterification Reaction:

    • Begin stirring and purge the reactor with nitrogen.

    • Heat the mixture gradually to around 180-220 °C.

    • Water will be generated as a byproduct of the esterification reaction. Continuously remove the water via the distillation head to drive the reaction to completion.

    • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a target threshold (e.g., <1 mg KOH/g).

  • Purification:

    • Once the reaction is complete, cool the mixture.

    • If necessary, neutralize any remaining catalyst.

    • The resulting polyester can be used directly or purified further by vacuum distillation to remove any unreacted monomers.

G cluster_reactants Reactants cluster_process Process diol 1,4-Cyclohexanedimethanol charge Charge Reactor diol->charge acid Adipic Acid acid->charge stopper 2-Ethylhexanol stopper->charge catalyst Catalyst (e.g., Ti(OBu)₄) catalyst->charge react Heat (180-220°C) under N₂ charge->react distill Remove H₂O react->distill monitor Monitor Acid Value distill->monitor monitor->react product Polyester Plasticizer monitor->product Acid Value < Target

Caption: Synthesis of a polyester plasticizer.

Protocol: Evaluation of Plasticizer Performance in PVC

Objective: To evaluate the effectiveness of the synthesized polyester as a plasticizer in a standard PVC formulation.

Materials:

  • PVC resin (K-value ~67)

  • Synthesized polyester plasticizer

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill or similar melt-blending equipment

  • Hydraulic press for sample molding

  • Shore A durometer

  • Tensile testing machine

Procedure:

  • Formulation:

    • Prepare a standard PVC formulation, for example:

      • PVC Resin: 100 parts per hundred resin (phr)

      • Polyester Plasticizer: 50 phr

      • Thermal Stabilizer: 2 phr

  • Melt Blending:

    • On a two-roll mill heated to approximately 160-170 °C, blend the components until a homogeneous sheet is formed.

  • Sample Preparation:

    • Press the milled sheet into plaques of a defined thickness using a hydraulic press at a temperature and pressure suitable for the formulation.

    • Allow the plaques to cool under pressure.

    • Condition the samples for at least 24 hours at standard conditions (23 °C, 50% relative humidity).

  • Performance Testing:

    • Hardness: Measure the Shore A hardness of the plasticized PVC plaque. A lower value compared to a control indicates better plasticizing efficiency.

    • Mechanical Properties: Cut dumbbell-shaped specimens from the plaque and perform tensile testing to determine tensile strength and elongation at break. Higher elongation at break is indicative of good plasticization.

    • Migration Resistance: Conduct a solvent extraction test (e.g., with hexane or ethanol) to determine the weight loss of the plasticizer from the PVC, which indicates its permanence.

Conclusion

This compound presents itself as a molecule of significant interest beyond its current applications. Its unique structure suggests it could function as a high-boiling point, specialty solvent for a range of applications. Furthermore, its di-functional nature makes it a prime candidate for incorporation into polymeric structures, such as polyester plasticizers, to create high-performance, low-migration additives for thermoplastic resins. The protocols outlined in this guide provide a robust framework for researchers to explore and validate these promising applications, paving the way for the development of new materials with enhanced properties.

References

Topic: Synthesis and Application of Novel Carbamates via the Reaction of (4-(Methoxymethyl)cyclohexyl)methanol with Isocyanates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of the carbamate (urethane) linkage is a cornerstone of modern medicinal chemistry and materials science. Carbamates are integral structural motifs in numerous approved therapeutic agents and prodrugs, valued for their high chemical and proteolytic stability, ability to permeate cell membranes, and capacity to act as peptide bond surrogates.[1][2][3] This application note provides a comprehensive technical guide on the reaction between (4-(methoxymethyl)cyclohexyl)methanol, a difunctional alicyclic alcohol, and various isocyanates. We present the underlying reaction mechanisms, detailed experimental protocols for both catalyzed and uncatalyzed conditions, and discuss the significance of the resulting carbamate products for professionals in drug development.

Introduction: The Significance of the Carbamate Moiety

The carbamate group is a versatile functional group that plays a critical role in drug design.[1][2] Its unique hybrid amide-ester characteristics confer a high degree of chemical stability.[1] Furthermore, the carbamate linkage can modulate a molecule's pharmacokinetic properties, participate in hydrogen bonding with biological targets, and impose conformational constraints that can be beneficial for receptor binding.[1] In prodrug strategies, carbamates are often employed to mask polar functional groups, such as phenols or alcohols, to improve oral bioavailability and prevent first-pass metabolism.[2][3]

The reactant, this compound, is a particularly interesting building block. It possesses two distinct oxygen-containing functional groups: a primary alcohol and an ether. The primary alcohol is the principal site of reaction with isocyanates, offering a straightforward path to novel carbamate derivatives while retaining the methoxymethyl ether for potential secondary functionalization or for its influence on physicochemical properties like solubility and lipophilicity.

Reaction Mechanism and Kinetics

The fundamental reaction involves the nucleophilic addition of the primary alcohol group of this compound to the highly electrophilic carbon atom of the isocyanate group (-N=C=O).[4] The reaction is exothermic, releasing approximately 24 kcal/mol.[5]

Uncatalyzed Reaction

In the absence of a catalyst, the reaction proceeds through a concerted mechanism involving a cyclic transition state. Theoretical and experimental studies suggest that multiple alcohol molecules can participate, forming hydrogen-bonded clusters that enhance the nucleophilicity of the reacting alcohol and facilitate proton transfer.[6][7] This "multimolecular mechanism" explains why the reaction rate can be dependent on the alcohol concentration.[6]

Catalyzed Reaction

The reaction rate can be significantly increased by the use of catalysts.[5] The choice of catalyst can also influence selectivity in more complex systems.[4][8]

  • Base Catalysis (e.g., Tertiary Amines): Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (TEA), function as Lewis bases. They activate the alcohol by forming a hydrogen-bonded complex, which increases the nucleophilicity of the alcohol's oxygen atom, thereby accelerating its attack on the isocyanate.[4][8]

  • Organometallic Catalysis (e.g., Organotin Compounds): Organotin compounds like dibutyltin dilaurate (DBTDL) are highly effective Lewis acid catalysts.[4][8] The mechanism is believed to involve the coordination of both the isocyanate and the alcohol to the tin center, bringing them into close proximity and activating the isocyanate for nucleophilic attack.[8] It is important to note that due to toxicity concerns, there is a significant effort to find alternatives to organotin catalysts.[8]

The general mechanism for carbamate formation is depicted below.

G cluster_reactants Reactants cluster_products Product cluster_pathways Reaction Pathways cluster_cat Catalyzed Pathway Alcohol This compound R'-CH₂OH TS_uncat Uncatalyzed Pathway (Multimolecular Alcohol Complex) Alcohol->TS_uncat Nucleophilic Attack Activated_Complex Activated Complex Alcohol->Activated_Complex Isocyanate Isocyanate R-N=C=O Isocyanate->TS_uncat Isocyanate->Activated_Complex Carbamate Carbamate (Urethane) R-NH-C(=O)O-CH₂-R' TS_uncat->Carbamate Proton Transfer Catalyst Catalyst (e.g., DABCO, DBTDL) Catalyst->Activated_Complex Activation Activated_Complex->Carbamate Accelerated Reaction

Caption: Generalized reaction mechanism for carbamate formation.

Experimental Protocols

Safety Precaution: Isocyanates are toxic, potent respiratory sensitizers, and lachrymators. Always handle isocyanates in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. All glassware should be oven- or flame-dried before use to remove residual moisture.

Reactant Properties
PropertyThis compoundPhenyl Isocyanate (Example)
CAS Number 98955-27-2[9]103-71-9
Formula C₉H₁₈O₂[9]C₇H₅NO
MW ( g/mol ) 158.24[10]119.12
Boiling Point 239.3 °C @ 760 mmHg[9]162-164 °C
Density (g/cm³) ~0.9[9]1.095
Appearance Colorless liquidColorless to pale yellow liquid
Protocol 1: General Uncatalyzed Synthesis of a Carbamate

This protocol describes the direct reaction of the alcohol with an isocyanate at an elevated temperature.

Materials:

  • This compound (1.0 eq)

  • Phenyl Isocyanate (1.05 eq)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle with a temperature controller

Procedure:

  • Setup: Assemble the reaction glassware and ensure it is dry. Place the flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add this compound (e.g., 1.58 g, 10 mmol) and anhydrous toluene (e.g., 20 mL). Begin stirring.

  • Isocyanate Addition: Slowly add phenyl isocyanate (e.g., 1.25 g, 10.5 mmol) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the specific isocyanate used.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum is a reliable indicator of reaction completion. The reaction typically takes 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure carbamate product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: Catalyzed Synthesis Using a Tertiary Amine

This protocol utilizes a catalyst to achieve faster reaction times and milder conditions.

Materials:

  • This compound (1.0 eq)

  • Alkyl or Aryl Isocyanate (1.0 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.05-0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Setup: Prepare a dry, inert-atmosphere reaction setup as described in Protocol 1.

  • Reagent Addition: To the flask, add this compound (e.g., 1.58 g, 10 mmol), DABCO (e.g., 56 mg, 0.5 mmol), and anhydrous THF (25 mL). Stir to dissolve.

  • Isocyanate Addition: Add the isocyanate (10 mmol) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction at room temperature. The use of a catalyst often allows the reaction to proceed efficiently without heating.

  • Monitoring: Monitor the reaction progress as described in Protocol 1. Catalyzed reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate. Dilute the mixture with ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the amine catalyst, followed by a brine wash.

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography as needed and characterize as described previously.

G start Start: Prepare Dry Glassware under Inert Atmosphere add_reagents Add Alcohol, Solvent, and Catalyst (if applicable) start->add_reagents add_isocyanate Slowly Add Isocyanate at Room Temperature add_reagents->add_isocyanate react Stir Reaction (Heat if Uncatalyzed) add_isocyanate->react monitor Monitor Progress (TLC, IR Spectroscopy) react->monitor monitor->react Incomplete workup Reaction Work-up (Solvent Removal / Quench) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify analyze Characterize Product (NMR, IR, MS) purify->analyze end_node End: Pure Carbamate analyze->end_node

Caption: General experimental workflow for carbamate synthesis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive isocyanate (hydrolyzed).2. Insufficient temperature (uncatalyzed).3. Sterically hindered reactants.1. Use fresh or newly distilled isocyanate.2. Increase reaction temperature or add a catalyst (e.g., DABCO, DBTDL).3. Increase reaction time and/or temperature.
Side Product Formation 1. Presence of water leading to urea formation.2. Excess isocyanate reacting with the newly formed carbamate to form an allophanate.[12]1. Ensure all reagents and solvents are anhydrous.2. Use a 1:1 stoichiometry or a slight excess of alcohol. Add isocyanate slowly.
Difficult Purification 1. Product has similar polarity to starting material.2. Catalyst difficult to remove.1. Use a different solvent system for chromatography.2. For amine catalysts, perform an acidic wash during work-up.

Conclusion

The reaction of this compound with isocyanates is a robust and efficient method for synthesizing novel carbamate derivatives. These compounds, featuring a stable carbamate linkage and a versatile alicyclic scaffold, are of significant interest to drug development professionals for creating new chemical entities with potentially favorable ADME (absorption, distribution, metabolism, and excretion) properties. The protocols provided herein offer reliable starting points for both catalyzed and uncatalyzed synthesis, which can be adapted for a wide range of isocyanate reactants. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity.

References

Application Notes and Protocols for the Esterification of (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of (4-(Methoxymethyl)cyclohexyl)methanol and Its Esters

This compound is a bifunctional primary alcohol that serves as a valuable building block in the synthesis of a diverse array of chemical entities. Its unique structure, featuring a cyclohexane ring for rigidity and hydrophobicity, a primary alcohol for facile functionalization, and a methoxymethyl ether group for modulating polarity and hydrogen bonding capacity, makes it an attractive starting material in various fields. This compound is instrumental in the production of specialty polymers, resins, coatings, and adhesives, where it enhances material properties such as flexibility and durability.[1] Furthermore, its derivatives are of significant interest to researchers in medicinal chemistry and drug development, acting as precursors in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1]

The esterification of this compound is a critical transformation that unlocks a vast chemical space, enabling the synthesis of molecules with tailored physicochemical properties. Ester derivatives are pivotal in the development of fragrances, and are key components in the formulation of advanced materials. This guide provides a comprehensive overview of various robust esterification protocols applicable to this compound, offering detailed experimental procedures and insights into the rationale behind methodological choices. The protocols discussed range from classical acid-catalyzed methods to milder, modern coupling techniques, each with its distinct advantages for specific synthetic challenges.

Choosing the Right Esterification Strategy: A Comparative Overview

The selection of an appropriate esterification method is paramount and depends on several factors, including the nature of the carboxylic acid, the presence of other functional groups, and the desired scale of the reaction. For a primary alcohol like this compound, several high-yielding methods are at the disposal of the synthetic chemist.

Esterification Method Key Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier Esterification Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Reflux in excess alcohol or with water removalEconomical, suitable for large scale, simple procedure.Harsh acidic conditions, not suitable for acid-sensitive substrates, reversible reaction requiring equilibrium shift.[2][3]
Steglich Esterification Carboxylic Acid, Alcohol, DCC or EDC, DMAP (catalyst)Room temperature, aprotic solvent (e.g., DCM, THF)Mild conditions, suitable for acid-labile substrates, high yields.[4][5]Formation of urea byproduct can complicate purification, DCC is an allergen.
Yamaguchi Esterification Carboxylic Acid, Alcohol, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPRoom temperature, aprotic solvent (e.g., Toluene, THF)Mild conditions, high yields, effective for sterically hindered substrates.[6][7][8]Requires stoichiometric activating agent, more expensive reagents.
Mitsunobu Reaction Carboxylic Acid, Alcohol, PPh₃, DEAD or DIAD0 °C to room temperature, aprotic solvent (e.g., THF, Dioxane)Mild conditions, inversion of stereochemistry at secondary centers, broad substrate scope.[9][10]Stoichiometric phosphine oxide byproduct can be difficult to remove, reagents are toxic.
DMAP-Catalyzed Acylation Acid Anhydride, Alcohol, DMAP (catalyst)Room temperature, with or without solventHighly efficient, mild conditions, often requires no work-up other than evaporation.[3][11][12]Limited to the availability of the corresponding acid anhydride.
Enzymatic Esterification Carboxylic Acid, Alcohol, LipaseMild temperatures, often in organic solventsHigh selectivity (regio- and enantioselectivity), environmentally friendly.[13][14][15]Slower reaction times, enzyme cost and stability can be a concern.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Large-Scale Synthesis of Simple Esters

The Fischer-Speier esterification is a classic, acid-catalyzed method that is particularly well-suited for the synthesis of simple, non-sensitive esters on a large scale due to its cost-effectiveness.[2] The reaction is an equilibrium process, and to achieve high yields, it is typically conducted using a large excess of the alcohol or by removing the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.

Logical Workflow for Fischer-Speier Esterification

A Reactant Mixing (Alcohol, Carboxylic Acid, Acid Catalyst) B Heating to Reflux (with water removal) A->B Heat C Reaction Monitoring (TLC, GC) B->C Time D Work-up (Neutralization, Extraction) C->D Reaction Complete E Purification (Distillation or Crystallization) D->E F Final Product E->F

A general workflow for Fischer esterification.

Detailed Protocol for the Synthesis of (4-(Methoxymethyl)cyclohexyl)methyl acetate:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add this compound (15.8 g, 100 mmol), acetic acid (9.0 g, 150 mmol), and toluene (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL, ~0.9 g, 9 mmol) to the stirred reaction mixture.

  • Reaction: Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL). Separate the layers and wash the organic layer with brine (2 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford (4-(Methoxymethyl)cyclohexyl)methyl acetate.

Protocol 2: Steglich Esterification for Acid-Sensitive Substrates

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP) and proceeds at room temperature, making it ideal for substrates with acid-labile functional groups.[4][5]

Reaction Mechanism of Steglich Esterification

RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (Byproduct) O_Acylisourea->DCU + ROH DMAP DMAP Ester Ester Product Acylpyridinium->Ester + ROH ROH This compound

Key intermediates in the Steglich esterification.

Detailed Protocol for the Synthesis of (4-(Methoxymethyl)cyclohexyl)methyl benzoate:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.22 g, 10 mmol), this compound (1.58 g, 10 mmol), and DMAP (61 mg, 0.5 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (2.27 g, 11 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU, and wash the filter cake with DCM.

  • Purification: Wash the filtrate successively with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography on silica gel.

Protocol 3: Yamaguchi Esterification for Sterically Hindered Systems

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly for sterically demanding alcohols and carboxylic acids.[6][7] The reaction proceeds via the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then activated by DMAP for nucleophilic attack by the alcohol.

Logical Workflow for Yamaguchi Esterification

A Mixed Anhydride Formation (Carboxylic Acid, Yamaguchi Reagent, Base) B Addition of Alcohol and DMAP A->B Time C Ester Formation (Room Temperature) B->C D Work-up (Aqueous Wash) C->D Reaction Complete E Purification (Chromatography) D->E F Final Ester E->F

A general workflow for Yamaguchi esterification.

Detailed Protocol for the Synthesis of a Hindered Ester:

  • Mixed Anhydride Formation: To a solution of a sterically hindered carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid) (10 mmol) in anhydrous toluene (40 mL) under a nitrogen atmosphere, add triethylamine (1.53 mL, 11 mmol). Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.57 mL, 10 mmol). Stir the mixture at room temperature for 2 hours.

  • Esterification: In a separate flask, dissolve this compound (1.90 g, 12 mmol) and DMAP (1.47 g, 12 mmol) in anhydrous toluene (20 mL). Add this solution to the mixed anhydride solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 4: Mitsunobu Reaction for Mild Esterification

The Mitsunobu reaction provides a mild and efficient route to esters from primary and secondary alcohols with inversion of configuration at chiral centers.[9][10] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid.

Detailed Protocol for the Synthesis of (4-(Methoxymethyl)cyclohexyl)methyl p-nitrobenzoate:

  • Reaction Setup: To a solution of this compound (1.58 g, 10 mmol), p-nitrobenzoic acid (1.84 g, 11 mmol), and triphenylphosphine (2.89 g, 11 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add DIAD (2.17 mL, 11 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture in vacuo. The crude residue will contain the desired ester along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification: Purification can be achieved by column chromatography on silica gel. Alternatively, the triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like diethyl ether or a mixture of ether and hexanes and removed by filtration.

Protocol 5: DMAP-Catalyzed Acylation with Acetic Anhydride

For the synthesis of acetate esters, direct acylation with acetic anhydride catalyzed by DMAP is an exceptionally efficient and clean method.[3][11][12] The reaction is often fast, proceeds under mild conditions, and can sometimes be performed without a solvent.

Detailed Protocol for the Synthesis of (4-(Methoxymethyl)cyclohexyl)methyl acetate:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.58 g, 10 mmol) in pyridine (10 mL) or dichloromethane (20 mL).

  • Reagent Addition: Add acetic anhydride (1.42 mL, 15 mmol) followed by a catalytic amount of DMAP (61 mg, 0.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: If pyridine is used as the solvent, remove it under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ and brine. If DCM is used, wash the reaction mixture directly with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which is often of high purity. Further purification can be achieved by vacuum distillation if necessary.

Protocol 6: Enzymatic Esterification for Green Synthesis

Enzymatic catalysis, typically using lipases, offers a green and highly selective alternative for ester synthesis.[13][14][15] These reactions are performed under mild conditions and can exhibit high regioselectivity and enantioselectivity, which is particularly advantageous for complex molecules.

Detailed Protocol for the Lipase-Catalyzed Synthesis of a Fatty Acid Ester:

  • Reaction Setup: In a flask, combine this compound (1.58 g, 10 mmol), a fatty acid (e.g., lauric acid, 2.00 g, 10 mmol), and an immobilized lipase (e.g., Novozym 435, 10% by weight of substrates) in an organic solvent such as hexane or toluene (50 mL).

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation (e.g., on an orbital shaker). The removal of water, for example, by adding molecular sieves, can drive the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress over time (typically 24-72 hours) by taking aliquots and analyzing them by GC or HPLC.

  • Work-up: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration.

  • Purification: Wash the filtrate with a dilute aqueous base to remove any unreacted fatty acid. Dry the organic layer and concentrate under reduced pressure to obtain the crude ester. Further purification can be performed by column chromatography if needed.

Conclusion

The esterification of this compound is a versatile transformation that can be accomplished through a variety of synthetic methods. The choice of protocol should be guided by the specific requirements of the synthesis, including the nature of the carboxylic acid, the presence of sensitive functional groups, the desired scale, and economic considerations. The detailed protocols provided herein offer a range of options, from the classical Fischer esterification for large-scale production of simple esters to modern, mild coupling reactions like Steglich and Yamaguchi esterifications for more complex and sensitive substrates. The Mitsunobu reaction provides a reliable method for stereochemical inversion, while DMAP-catalyzed acylation and enzymatic methods offer highly efficient and green alternatives. By carefully selecting the appropriate methodology, researchers and drug development professionals can effectively synthesize a wide array of novel esters derived from this compound for a multitude of applications.

References

Application Note: (4-(Methoxymethyl)cyclohexyl)methanol as a Structurally Unique Diol for High-Performance Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the application of (4-(Methoxymethyl)cyclohexyl)methanol in the synthesis of advanced polyurethane materials.

Abstract

Polyurethanes (PUs) are a highly versatile class of polymers whose properties are dictated by the selection of their constituent monomers.[1] The use of cycloaliphatic diols as chain extenders or as part of the polyol soft segment is a proven strategy for enhancing the thermal and mechanical properties of polyurethanes.[2][3] This document details the role and application of this compound (MMCM), a novel cycloaliphatic diol, in polyurethane synthesis. The rigid cyclohexane backbone of MMCM is expected to impart significant improvements in hardness, thermal stability, and chemical resistance.[4][5] Concurrently, its flexible methoxymethyl ether side-chain offers a unique structural feature that can be leveraged to fine-tune solubility and inter-chain interactions. This guide provides a theoretical framework, detailed synthesis protocols, and characterization methodologies for researchers developing next-generation polyurethane materials for demanding applications such as advanced coatings, adhesives, and biomedical elastomers.

Introduction: The Role of Cycloaliphatic Diols in Polyurethane Chemistry

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a polyol, which contains two or more hydroxyl groups.[6] The resulting polymer architecture is typically a segmented copolymer consisting of alternating "soft segments" (derived from a long-chain polyol) and "hard segments" (formed by the reaction of the diisocyanate with a short-chain diol, known as a chain extender).[6][7] This microphase separation into soft and hard domains is fundamental to the unique properties of polyurethanes.

While linear aliphatic diols contribute to flexibility, cycloaliphatic structures like this compound (MMCM) are incorporated to enhance the performance of the hard segments. The key advantages of using cycloaliphatic diols include:

  • Increased Rigidity and Hardness: The non-planar, bulky cyclohexane ring restricts segmental chain motion, leading to a harder, stiffer material with a higher tensile modulus.[5][8]

  • Enhanced Thermal Stability: The rigid cyclic structure increases the glass transition temperature (Tg) of the hard segment, improving the material's performance at elevated temperatures.[4]

  • Improved Chemical and Hydrolytic Stability: The cycloaliphatic hydrocarbon structure offers greater resistance to chemical attack and hydrolysis compared to linear aliphatic or some aromatic alternatives.[4]

MMCM (CAS: 98955-27-2, Formula: C₉H₁₈O₂) is a primary diol distinguished by a cyclohexane ring, which provides rigidity, and a methoxymethyl side group, which adds a degree of flexibility and polarity.[9][10] This unique combination allows for the synthesis of polyurethanes with a tailored balance of stiffness, thermal resistance, and processability.

Mechanism of Incorporation and Expected Impact on Properties

The primary hydroxyl groups of MMCM react with the isocyanate (-NCO) groups of a diisocyanate monomer to form the characteristic urethane linkage (-NH-COO-).[11] This reaction incorporates the MMCM molecule directly into the polyurethane backbone, contributing to the hard segment domains.

G cluster_product Polymer Segment reactant reactant product product plus plus MMCM This compound (Diol) plus1 + DIISO Diisocyanate (e.g., MDI, HDI) arrow Polyaddition (Catalyst, Heat) DIISO->arrow PU Polyurethane Hard Segment Incorporating MMCM arrow->PU

Caption: General reaction scheme for polyurethane synthesis using MMCM.

The integration of MMCM's unique structure is anticipated to yield the material properties summarized in the table below, based on established findings with similar cycloaliphatic diols.[3][4][5][8]

PropertyExpected Impact of MMCM IncorporationRationale
Hardness & Modulus IncreaseThe rigid cyclohexane ring restricts polymer chain mobility, creating a more robust polymer network.[4][5]
Glass Transition (Tg) IncreaseThe bulky cyclic structure raises the energy barrier for segmental motion within the hard domains.[4]
Thermal Stability IncreaseHigher Tg and a stable cycloaliphatic structure contribute to elevated softening and degradation temperatures.[2]
Chemical Resistance Good to ExcellentThe hydrocarbon-rich cycloaliphatic structure provides enhanced resistance to hydrolysis and chemical attack.[4]
Solubility Potentially ModifiedThe methoxymethyl ether group may alter solubility in certain organic solvents compared to non-substituted cycloaliphatic diols like 1,4-cyclohexanedimethanol (CHDM).
Flexibility ModerateWhile the ring is rigid, the primary alcohol and ether linkages provide points of rotational freedom, preventing excessive brittleness.[5][8]

Experimental Protocols for Polyurethane Synthesis

Two primary methods for polyurethane synthesis are the one-shot method and the two-step prepolymer method.[4] The prepolymer method is often preferred for greater control over the polymer structure and molecular weight.[6][7]

Materials and Equipment
  • Diol (Chain Extender): this compound (MMCM), dried under vacuum.

  • Polyol (Soft Segment): Poly(tetramethylene ether) glycol (PTMEG, e.g., Mn = 1000 or 2000 g/mol ), dried under vacuum at 80°C for at least 4 hours.[4]

  • Diisocyanate: Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Solvent (optional): Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).[4][12]

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet, condenser, heating mantle with temperature control, vacuum oven.

Protocol 1: Two-Step Prepolymer Synthesis

This method first creates an isocyanate-terminated prepolymer, which is then chain-extended with MMCM to form the final high-molecular-weight polyurethane.[4]

Caption: Workflow for the two-step prepolymer synthesis of polyurethane.

Step-by-Step Procedure:

  • Prepolymer Formation:

    • Dry the PTMEG polyol under vacuum at 80°C for 4 hours in a separate flask.[4]

    • In a clean, dry three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the diisocyanate (e.g., MDI).

    • Heat the diisocyanate to 70°C under a gentle nitrogen stream.

    • Slowly add the pre-dried, molten PTMEG to the stirred diisocyanate over 30 minutes. The molar ratio of NCO groups (from MDI) to OH groups (from PTMEG) should be 2:1.[4]

    • Add a catalytic amount of DBTDL (e.g., 0.05 wt% of total reactants).[12]

    • Increase the temperature to 80°C and allow the reaction to proceed for 2 hours to form the NCO-terminated prepolymer. The NCO content can be monitored via standard titration methods.[4]

  • Chain Extension:

    • In a separate vessel, dissolve the required amount of MMCM in a minimal amount of anhydrous DMF or THF, if a solvent is used.

    • Slowly add the MMCM solution to the vigorously stirred prepolymer at 80°C. The amount of MMCM should be calculated so that the final molar ratio of total NCO groups to total OH groups (from both PTMEG and MMCM) is approximately 1.02:1.[4]

    • Continue stirring at 80°C for an additional 2-3 hours. The viscosity of the mixture will increase significantly as the polymer chain grows.[4]

  • Casting and Curing:

    • Pour the viscous polymer solution into a pre-heated, release-agent-coated mold (e.g., glass or Teflon).

    • Place the mold in a vacuum oven and cure at 100°C for 24 hours to remove any solvent and complete the reaction.[4]

    • After de-molding, post-cure the resulting polyurethane film at 70°C for another 24 hours to ensure full development of mechanical properties.[4]

Protocol 2: One-Shot Synthesis

This method involves mixing all reactants together simultaneously. It is faster but offers less control over the polymer architecture.[6]

Step-by-Step Procedure:

  • Reactant Preparation:

    • In the three-neck flask, add the dried PTMEG polyol and the MMCM chain extender. If using a solvent, add it at this stage.

    • Heat the mixture to 70°C under nitrogen with continuous stirring until a homogeneous solution is obtained.

  • Polymerization:

    • Add the diisocyanate (e.g., MDI) to the reaction mixture. The total molar ratio of NCO groups to total OH groups should be approximately 1.02:1.[4]

    • Add the DBTDL catalyst (0.05 wt%).

    • Increase the temperature to 80°C and continue the reaction for 2-3 hours, or until the desired viscosity is reached.[4]

  • Casting and Curing:

    • Follow the same casting and curing procedure as described in Protocol 1 (Section 3.2, Step 3).[4]

Characterization and Data Interpretation

  • Fourier-Transform Infrared Spectroscopy (FTIR): Successful polymerization is confirmed by the disappearance of the strong NCO stretching peak at ~2270 cm⁻¹ and the appearance of the N-H stretching (~3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) peaks of the urethane linkage.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperatures (Tg) of the soft and hard segments, providing insight into the degree of phase separation and the thermal performance of the material. A higher hard-segment Tg indicates effective incorporation of the rigid MMCM structure.

  • Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymer. Polyurethanes incorporating cycloaliphatic diols are expected to show higher degradation temperatures.[2]

  • Mechanical Testing (ASTM D638/D412): Tensile testing provides data on tensile strength, elongation at break, and Young's modulus, quantifying the material's stiffness and toughness.

Conclusion

This compound represents a promising diol for the synthesis of high-performance polyurethanes. Its rigid cycloaliphatic core is poised to deliver significant enhancements in thermal stability, hardness, and durability, making it an excellent candidate for applications where material robustness is critical. The unique methoxymethyl side group provides an additional lever for tuning properties. The protocols provided herein offer a robust starting point for researchers to explore the incorporation of MMCM into novel polyurethane formulations and to develop materials with superior performance characteristics.

References

Analytical Methods for the Detection and Quantification of (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Methoxymethyl)cyclohexyl)methanol is a bifunctional molecule increasingly utilized as a building block in pharmaceutical synthesis and materials science.[1] Its precise detection and quantification are critical for ensuring the purity of starting materials, monitoring reaction progress, and performing quality control on final products. This guide provides detailed, validated protocols for the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), designed for research, development, and quality control laboratories.

Introduction and Physicochemical Rationale

This compound (CAS 98955-27-2) is a colorless liquid possessing both a primary alcohol and an ether functional group.[2] The efficacy and safety of downstream products derived from this intermediate depend heavily on its purity. Potential impurities may include starting materials from its synthesis, isomers, or degradation products. Therefore, robust and reliable analytical methods are essential.

The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte.

PropertyValueSignificance for Analysis
Molecular Formula C₉H₁₈O₂---
Molecular Weight 158.24 g/mol Influences volatility and chromatographic behavior.[2][3]
Boiling Point 239.3 ± 8.0 °C at 760 mmHgSufficiently volatile for analysis by Gas Chromatography (GC).[3]
Physical Form LiquidSimplifies sample preparation for direct injection techniques.
Polarity Polar due to -OH and ether groupsDictates choice of GC stationary phase and HPLC mobile/stationary phases.
UV Chromophore NoneLacks significant UV absorbance, making standard HPLC-UV detection ineffective without derivatization. This necessitates alternative detectors like Refractive Index (RI).

Based on these properties, Gas Chromatography with Flame Ionization Detection (GC-FID) is the primary recommended technique due to the analyte's volatility and the detector's universal response to hydrocarbons. For non-volatile matrices or when GC is unavailable, a High-Performance Liquid Chromatography method with a Refractive Index Detector (HPLC-RID) is presented as a viable alternative.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle of the Method

Gas chromatography is an ideal technique for analyzing volatile compounds like this compound.[4][5] The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, providing excellent sensitivity for this analyte. An internal standard is used to ensure high precision and accuracy by correcting for variations in injection volume and instrument response.[6]

GC-FID Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Analyte & Internal Standard (IS) B Prepare Stock Solutions in Methanol A->B C Create Calibration Curve Standards (Analyte + IS) B->C D Prepare QC & Unknown Samples (Sample + IS) B->D E Inject 1 µL into GC Inlet (250 °C) D->E F Separation on Capillary Column E->F G Detection by FID (280 °C) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratios (Analyte/IS) H->I J Plot Calibration Curve & Determine Linearity (R²) I->J K Quantify Unknown Samples using Regression Equation J->K

Caption: Workflow for quantitative analysis by GC-FID.

Detailed GC-FID Protocol

Instrumentation and Consumables:

  • Gas Chromatograph with FID and autosampler.

  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Gases: Helium (carrier), Hydrogen (FID), and Air (FID) of high purity.

  • GC Vials: 2 mL amber vials with PTFE-lined caps.

  • Solvent: Methanol, HPLC or GC grade.

  • Internal Standard (IS): n-Dodecanol or 1-Undecanol.

Instrumental Parameters:

ParameterSettingRationale
Column 5% Phenyl Methyl Siloxane, 30m x 0.25mm, 0.25µmA robust, general-purpose non-polar column suitable for separating alcohols and ethers.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and internal standard.
Injection Volume 1 µLStandard volume for capillary columns.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for concentrated samples.
Carrier Gas Helium at a constant flow of 1.2 mL/minProvides good efficiency and is inert.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold 5 minThe initial hold separates solvent, the ramp ensures elution of the analyte, and the final hold clears the column.
Detector Flame Ionization Detector (FID)Universal and sensitive for organic analytes.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.

Procedure:

  • Internal Standard (IS) Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of n-Dodecanol in methanol.

  • Analyte Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL) by diluting the analyte stock solution. To each 1 mL of calibration standard, add 100 µL of the IS stock solution to achieve a final IS concentration of approximately 91 µg/mL.

  • Sample Preparation: Accurately weigh the sample to be analyzed (e.g., 10 mg) and dissolve it in methanol to a final volume of 10 mL. Add 100 µL of the IS stock solution to 1 mL of this sample solution.[7]

  • Analysis Sequence:

    • Inject a methanol blank to ensure system cleanliness.

    • Inject the calibration standards in order of increasing concentration.

    • Inject samples.

    • Inject a mid-level calibration standard every 10-15 samples to verify system stability.

  • Data Processing: Integrate the peak areas for the analyte and the internal standard. Calculate the peak area ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the peak area ratio against the analyte concentration. The concentration of the unknown samples is determined using the linear regression equation derived from this curve.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Principle of the Method

While GC is preferred, HPLC is a powerful alternative, especially for samples in complex, non-volatile matrices. Since this compound lacks a UV chromophore, a universal detector is required. The Refractive Index Detector (RID) is suitable as it measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[8] A reversed-phase C18 column is used to separate the polar analyte from potential non-polar impurities using a polar mobile phase.[9]

HPLC-RID Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing A Weigh Analyte B Prepare Stock Solution in Mobile Phase A->B C Create Calibration Curve Standards B->C D Prepare QC & Unknown Samples B->D E Filter all solutions through 0.45 µm filter C->E D->E F Equilibrate System (Stable Baseline) E->F G Inject 20 µL into HPLC System F->G H Isocratic Separation on C18 Column G->H I Detection by RID H->I J Integrate Peak Areas I->J K Plot External Standard Calibration Curve J->K L Determine Linearity (R²) K->L M Quantify Unknown Samples L->M

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of (4-(Methoxymethyl)cyclohexyl)methanol, a non-chromophoric bicyclic alcohol, using High-Performance Liquid Chromatography (HPLC). Due to the analyte's lack of a UV-absorbing moiety, this guide explores two primary analytical strategies: direct analysis using universal detection methods such as Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD), and indirect analysis via pre-column derivatization to introduce a UV-active tag. Detailed protocols for each approach are provided, alongside a systematic workflow for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quality control and characterization of this compound.

Introduction: The Analytical Challenge

This compound is a saturated alicyclic primary alcohol with the chemical formula C9H18O2.[1][2][3] Its structure, characterized by a cyclohexane ring with methoxymethyl and hydroxymethyl substituents, makes it a valuable building block in the synthesis of specialty chemicals, polymers, resins, and active pharmaceutical ingredients (APIs).[4] The purity and concentration of this raw material are critical parameters that can significantly impact the quality, efficacy, and safety of the final product.

The primary analytical challenge in the HPLC analysis of this compound lies in its molecular structure. The molecule lacks a chromophore, a functional group that absorbs ultraviolet (UV) or visible light, rendering it essentially "invisible" to the most common and robust HPLC detector, the UV-Vis detector.[5] This necessitates the adoption of alternative, specialized detection strategies to achieve accurate and sensitive quantification.

Strategic Approaches to HPLC Analysis

To address the challenge of detecting a non-chromophoric analyte, two principal strategies are presented. The choice between these methods will depend on available instrumentation, required sensitivity, and the complexity of the sample matrix.

Strategy A: Direct Analysis with Universal Detectors

This approach involves the direct injection of the sample onto the HPLC system, with detection achieved by a universal detector that does not rely on the analyte's optical properties.

  • Refractive Index Detection (RID): An RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[6][7] It is a truly universal detector for any analyte that has a different refractive index from the mobile phase. However, RID is sensitive to temperature and pressure fluctuations, has lower sensitivity compared to UV detection, and is incompatible with gradient elution.[7]

  • Evaporative Light Scattering Detection (ELSD): An ELSD nebulizes the column effluent into an aerosol, which is then passed through a heated tube to evaporate the mobile phase. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected.[5][8] ELSD is more sensitive than RID and is compatible with gradient elution, making it a versatile choice for a wide range of non-volatile and semi-volatile compounds.[8][9]

Strategy B: Indirect Analysis via Pre-column Derivatization

This strategy involves a chemical reaction to attach a chromophoric or fluorophoric tag to the hydroxyl group of this compound prior to HPLC analysis.[10] This allows for highly sensitive and selective detection using a standard UV-Vis or fluorescence detector.

  • Rationale: Derivatization converts the analyte into a product with strong UV absorbance or fluorescence, significantly enhancing detection sensitivity.[10][11] Common derivatizing agents for alcohols include reagents that form esters or urethanes.[11][12] This approach can be particularly useful for trace-level analysis.

Experimental Protocols

Protocol 1: HPLC-RID/ELSD Method

This protocol is suitable for the direct analysis of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Milli-Q or HPLC grade water

  • 0.22 µm syringe filters

3.1.2. Instrumentation

  • HPLC system with a quaternary or isocratic pump

  • Autosampler

  • Column thermostat

  • Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

  • Data acquisition and processing software

3.1.3. Chromatographic Conditions

ParameterConditionRationale
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or equivalentA C18 column provides good retention for moderately polar compounds.
Mobile Phase Acetonitrile:Water (70:30, v/v)This isocratic mobile phase provides adequate retention and peak shape.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CMaintained to ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
RID Settings Temperature: 35 °CTo match the column temperature and minimize baseline drift.[7]
ELSD Settings Drift Tube Temp: 50 °C; Nebulizer Gas Pressure: 2.0 barOptimized for efficient solvent evaporation and analyte detection.[9]

3.1.4. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 50-500 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

3.1.5. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis A Prepare Mobile Phase (ACN:Water 70:30) C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Sample/Standard B->D C->D E Isocratic Elution (C18 Column, 35°C, 1.0 mL/min) D->E F RID or ELSD Detection E->F G Integrate Peak Area F->G H Quantify Concentration G->H

Caption: Workflow for HPLC-RID/ELSD analysis.

Protocol 2: Pre-column Derivatization with UV Detection

This protocol describes the derivatization of this compound with a UV-active agent, followed by RP-HPLC analysis.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Phthalic anhydride (derivatizing agent)

  • 1,4-Dioxane (solvent)

  • Acetonitrile (HPLC grade)

  • Milli-Q or HPLC grade water

  • Triethylamine (catalyst)

3.2.2. Derivatization Procedure This procedure is adapted from a method for derivatizing alcohols.[14]

  • Prepare a 1 mg/mL solution of this compound in 1,4-dioxane.

  • In a reaction vial, mix 100 µL of the analyte solution with 100 µL of a 10 mg/mL solution of phthalic anhydride in 1,4-dioxane.

  • Add 10 µL of triethylamine as a catalyst.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with the mobile phase before injection.

3.2.3. Chromatographic Conditions

ParameterConditionRationale
Column C8 Column (e.g., 150 x 4.6 mm, 5 µm)A C8 column is often suitable for the separation of derivatized compounds.[14]
Mobile Phase A: Water; B: Acetonitrile (Gradient)A gradient elution is necessary to separate the derivatized product from excess reagent.
Gradient 0-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% BThe gradient is optimized for the separation of the phthalate hemiester derivative.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 30 °CFor reproducible chromatography.
Injection Volume 10 µLStandard injection volume.
Detection UV at 275 nmThe phthalate derivative exhibits strong UV absorbance at this wavelength.

Method Validation Protocol

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[15][16][17]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from any impurities or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.

Validation Workflow Diagram

Validation_Logic Start Method Validation Protocol Specificity Specificity (Peak Purity & Resolution) Start->Specificity Linearity Linearity & Range (Calibration Curve) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOQ Limit of Quantitation (S/N Ratio) Start->LOQ Robustness Robustness (Parameter Variation) Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Caption: Logical workflow for analytical method validation.

Conclusion

The HPLC analysis of this compound requires careful consideration of the detection method due to the analyte's lack of a UV chromophore. Both direct analysis with universal detectors (RID or ELSD) and indirect analysis via pre-column derivatization are viable strategies. The choice of method will depend on the specific analytical requirements, including sensitivity, sample throughput, and available instrumentation. The protocols and validation framework provided in this application note offer a comprehensive guide for establishing a robust and reliable analytical method for the quality control of this important chemical intermediate. Adherence to systematic method validation as outlined by ICH guidelines is crucial to ensure the integrity and accuracy of the analytical data.[18][19]

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in (4-(Methoxymethyl)cyclohexyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (4-(Methoxymethyl)cyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable solutions for yield improvement. We will delve into the mechanistic underpinnings of the reaction and offer field-proven insights to enhance the efficiency and success of your experiments.

I. Overview of the Synthesis

The synthesis of this compound is a crucial process for obtaining a bifunctional building block used in various industrial applications, including polymers, resins, coatings, and pharmaceuticals.[1] A common and effective route involves the reduction of a diester, such as dimethyl cyclohexane-1,4-dicarboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2][3][4] This process transforms the ester functional groups into primary alcohols.

Visualizing the General Synthetic Pathway

Dimethyl_cyclohexane-1,4-dicarboxylate Dimethyl cyclohexane-1,4-dicarboxylate Intermediate_Aldehyde Intermediate Aldehyde (not isolated) Dimethyl_cyclohexane-1,4-dicarboxylate->Intermediate_Aldehyde Target_Product This compound Intermediate_Aldehyde->Target_Product

Caption: General reaction scheme for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis, providing explanations and step-by-step solutions to optimize your yield.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common frustration. The root cause often lies in one of several key areas: reagent quality, reaction conditions, or the work-up procedure.

Possible Causes & Solutions:

  • Reagent Quality:

    • Lithium Aluminum Hydride (LiAlH₄) Inactivity: LiAlH₄ is a potent reducing agent but is extremely sensitive to moisture and air.[5] Exposure can lead to decomposition and reduced activity.

      • Solution: Always use freshly opened, high-purity LiAlH₄. Handle it under an inert atmosphere (e.g., argon or nitrogen) and in anhydrous solvents.

    • Solvent Purity: The presence of water or other protic impurities in your solvent (typically THF or diethyl ether) will quench the LiAlH₄, reducing the amount available for the desired reaction.

      • Solution: Use freshly distilled, anhydrous solvents. Ensure all glassware is thoroughly dried before use.

  • Reaction Conditions:

    • Insufficient LiAlH₄ Stoichiometry: The reduction of an ester to a primary alcohol requires two equivalents of hydride per ester group.[2][6] Therefore, a minimum of four equivalents of hydride are needed for a diester. In practice, an excess is often necessary to account for any quenching by trace impurities.

      • Solution: Use a molar excess of LiAlH₄. A common starting point is 1.5 to 2.0 equivalents of LiAlH₄ per ester group.

    • Inadequate Reaction Time or Temperature: The reduction may be incomplete if the reaction is not allowed to proceed for a sufficient duration or at an appropriate temperature.

      • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider allowing it to stir at room temperature for a longer period or gently heating it.[7]

  • Work-up Procedure:

    • Improper Quenching: The quenching of excess LiAlH₄ is a highly exothermic process that, if not performed carefully, can lead to side reactions or loss of product.

      • Solution: Perform the quench at 0 °C. A staged quench, such as the Fieser work-up, is recommended. This involves the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water. This procedure helps to form a granular precipitate of aluminum salts that is easier to filter.[8]

Troubleshooting Workflow for Low Yield

start Low Yield Observed reagent_quality Check Reagent Quality (LiAlH₄, Solvents) start->reagent_quality reaction_conditions Review Reaction Conditions (Stoichiometry, Time, Temp) reagent_quality->reaction_conditions Reagents OK sub_reagent1 Use fresh LiAlH₄ reagent_quality->sub_reagent1 sub_reagent2 Use anhydrous solvents reagent_quality->sub_reagent2 workup Analyze Work-up Procedure reaction_conditions->workup Conditions OK sub_conditions1 Increase LiAlH₄ stoichiometry reaction_conditions->sub_conditions1 sub_conditions2 Increase reaction time/temp (Monitor by TLC) reaction_conditions->sub_conditions2 sub_workup1 Optimize quenching procedure (e.g., Fieser work-up) workup->sub_workup1 end Improved Yield sub_reagent1->end sub_reagent2->end sub_conditions1->end sub_conditions2->end sub_workup1->end

Caption: A decision tree for troubleshooting low yield in the synthesis.

FAQ 2: I am observing significant byproduct formation. What are they and how can I minimize them?

Byproduct formation is a common issue that can complicate purification and reduce the overall yield.

Common Byproducts and Their Mitigation:

  • Partially Reduced Products (e.g., Aldehydes or Carboxylic Acids):

    • Cause: This typically occurs due to insufficient reducing agent or incomplete reaction. The intermediate aldehyde is usually more reactive than the starting ester and is quickly reduced; however, under certain conditions, it may persist.[2][3]

    • Solution: Ensure an adequate excess of LiAlH₄ is used and that the reaction is allowed to go to completion, as confirmed by TLC analysis.

  • Over-reduction Products:

    • Cause: While less common in this specific synthesis, aggressive reaction conditions (e.g., high temperatures for extended periods) could potentially lead to the cleavage of the methoxymethyl ether.

    • Solution: Maintain a controlled reaction temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.

FAQ 3: My final product is difficult to purify. What are the best purification strategies?

Effective purification is critical for obtaining the desired product with high purity.

Purification Methods:

  • Column Chromatography: This is a highly effective method for separating the target diol from less polar starting materials and nonpolar byproducts.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate) is often effective.[9]

  • Recrystallization: If the product is a solid and has a reasonable level of purity after initial work-up, recrystallization can be an excellent method for further purification.

    • Solvent System: A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly add a solvent in which it is less soluble (e.g., hexanes) to induce crystallization.[9]

  • Distillation: For larger-scale purification, vacuum distillation can be employed, as the target product has a relatively high boiling point. This method is effective for removing volatile impurities.[9]

Comparative Data for Purification Methods
Purification MethodScaleAdvantagesDisadvantages
Column Chromatography Milligrams to gramsHigh resolution, good for complex mixtures.[9]Can be time-consuming and require large volumes of solvent.
Recrystallization Grams to kilogramsCost-effective, can yield very pure material.[9]Requires the product to be a solid at room temperature.
Vacuum Distillation Grams to kilogramsSuitable for large quantities, effective for removing volatile impurities.[9]Requires specialized equipment, risk of thermal decomposition for sensitive compounds.

III. Experimental Protocols

Detailed Protocol for the Reduction of Dimethyl cyclohexane-1,4-dicarboxylate
  • Preparation: Under an inert atmosphere of argon or nitrogen, add a magnetic stir bar to a flame-dried, three-necked round-bottom flask.

  • Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄) (e.g., 2.0 equivalents per ester group) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve dimethyl cyclohexane-1,4-dicarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add dropwise:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous sodium hydroxide (X mL)

    • Water (3X mL)

  • Work-up: Stir the resulting mixture until a granular white precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

IV. References

  • OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • My Science Tutorials. (2024, July 26). Reduction of Esters with Lithium Aluminum Hydride to Alcohol - Organic Chemistry. YouTube.

  • BenchChem. Technical Support Center: Purification of (4,4-Dimethoxycyclohexyl)methanol.

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄.

  • BenchChem. A Comparative Guide to the Synthesis of (4,4-Dimethoxycyclohexyl)methanol.

  • PrepChem.com. Synthesis of 4-methoxycarbonylcyclohexanecarboxylic acid.

  • BenchChem. Application Notes and Protocols: (4,4-Dimethoxycyclohexyl)methanol in Organic Synthesis.

  • BenchChem. Technical Support Center: Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol.

  • Achmem. This compound.

  • CP Lab Safety. This compound, min 98%, 50 mg.

  • MySkinRecipes. This compound.

  • Google Patents. (2010). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

  • Google Patents. (2012). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

  • Chemsrc. (2025, August 23). [4-(Methoxymethyl)cyclohexyl]methanol | CAS#:98955-27-2.

  • MDPI. (2023, January 11). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas.

  • Imperial College London. (2006). Catalysed Methanol Synthesis from Carbon Dioxide, Carbon Monoxide and Hydrogen over Cu/ZnO/AljOj. Spiral.

  • Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane.

  • CORE. (2011, June 21). Kinetics and Deactivation in the Methanol Synthesis Reaction.

  • ResearchGate. (2017, March 14). Revisiting Catalyst Structure and Mechanism in Methanol Synthesis.

  • hte GmbH. Methanol Synthesis in a Fixed Bed Recycle-reactor System: Effect of once.

References

Technical Support Center: Purification of Crude (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (4-(Methoxymethyl)cyclohexyl)methanol. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile building block and require robust, field-proven methods for its purification. We will move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when handling crude this compound.

Q1: What are the most likely impurities in my crude this compound sample?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis pathways often start from precursors like 1,4-cyclohexanedione or 4-oxocyclohexane-1-carboxylic acid.[1] Consequently, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual amounts of the initial ketone or keto-acid.

  • Reaction Reagents & Catalysts: Traces of acids (e.g., p-toluenesulfonic acid), reducing agents (e.g., LiAlH₄ byproducts like aluminum salts), or other reagents used in the synthesis.[1]

  • Solvents: Residual solvents from the reaction and workup steps, such as toluene, methanol, or ethyl acetate.

  • Diastereomers: The cyclohexane ring is stereogenic. Depending on the stereoselectivity of the synthesis, you may have a mixture of cis- and trans- isomers of this compound.[2] The separation of these isomers can be challenging and often requires high-resolution techniques like preparative chromatography.

Q2: How do I choose the right purification method for my specific needs?

The optimal purification strategy depends on two key factors: the scale of your experiment and the nature of the impurities.

  • Column Chromatography: This is the ideal method for laboratory-scale purification (milligrams to several grams). It excels at separating compounds with different polarities, such as separating the polar alcohol product from less polar starting materials or byproducts.[3]

  • Vacuum Distillation: For larger quantities (multi-gram to kilograms) or to remove volatile solvents or impurities from the high-boiling point product, vacuum distillation is the most suitable method. The boiling point of this compound is approximately 239°C at atmospheric pressure, a temperature at which degradation can occur.[4][5] Vacuum distillation allows the compound to boil at a significantly lower temperature, preserving its integrity.[3]

  • Recrystallization: This technique is primarily used for solid compounds. Since this compound is a liquid at room temperature[6], recrystallization is not a direct purification method. However, it can be useful if you convert the alcohol to a solid derivative for purification or if you need to remove a solid impurity from your liquid product via filtration.

Q3: What analytical techniques should I use to monitor the purity of my fractions?

Effective monitoring is crucial for a successful purification.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring the progress of column chromatography.[3] A suitable eluent system, such as a mixture of ethyl acetate and hexanes, will show the more polar alcohol product with a lower Retention Factor (Rf) value compared to less polar impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a quantitative assessment of purity and to identify volatile impurities, GC-MS is a powerful tool. It can also be used to determine the ratio of cis- and trans- isomers.[2][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another excellent quantitative method, particularly for less volatile compounds. A reverse-phase HPLC method can effectively resolve the product from various impurities.[7][8]

Purification Method Selection Workflow

To streamline your decision-making process, the following workflow provides a logical path to selecting the appropriate purification technique.

G start Crude Product This compound scale_q What is the scale of your purification? start->scale_q impurity_q_large Primary Impurity Type? scale_q->impurity_q_large Large Scale (>10 g) impurity_q_small What is the polarity difference between product and impurities? scale_q->impurity_q_small Lab Scale (<10 g) distillation Vacuum Distillation impurity_q_large->distillation Volatile Solvents or Impurities with different B.P. wash Aqueous Wash / Extraction impurity_q_large->wash Ionic / Water-Soluble (e.g., salts, acids) impurity_q_small->distillation Volatile Impurities chromatography Column Chromatography impurity_q_small->chromatography Significant Polarity Difference impurity_q_small->wash Ionic / Water-Soluble consider_combo Consider a combination: Distillation followed by Chromatography for very high purity. distillation->consider_combo chromatography->consider_combo

Caption: Workflow for selecting the appropriate purification method.

Detailed Protocols and Troubleshooting Guides

Purification by Flash Column Chromatography

This is the preferred method for achieving high purity on a laboratory scale. The principle is to separate compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is 20-30% Ethyl Acetate in Hexanes. The ideal system will give your product an Rf value of ~0.3.

  • Column Packing:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing without air bubbles. Ensure the silica bed is always covered in solvent.[3]

    • Add a thin layer of sand on top of the silica to prevent disruption of the bed during sample loading.[3]

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a suitable solvent like dichloromethane or the initial eluent.[3]

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).

    • Collect fractions and monitor their composition using TLC.

    • Gradually increase the polarity of the eluent (gradient elution) to 20% or 30% ethyl acetate to elute your more polar product.[3]

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified liquid product.

Troubleshooting Guide: Column Chromatography

Issue Possible Cause Solution
Poor Separation Incorrect eluent polarity. Optimize the eluent system using TLC. If spots are too close, use a shallower polarity gradient or an isocratic elution.
Column was overloaded with crude material. Use a larger column or reduce the amount of sample loaded. A general rule is 1-10% of the silica gel weight.
Product Elutes Too Quickly Eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.[3]
Product Does Not Elute Eluent is not polar enough. Increase the proportion of the polar solvent. For very polar compounds, adding a small amount of methanol (1-2%) can be effective.[3]

| Cracked Silica Bed | The column ran dry at some point. | This is often unrecoverable. During packing and running, always ensure the solvent level is above the top of the silica bed.[3] |

Purification by Vacuum Distillation

This method is ideal for large-scale purification and for removing non-volatile impurities. By reducing the pressure, the boiling point of the liquid is lowered, preventing thermal degradation.

Experimental Protocol:

  • Setup:

    • Assemble a vacuum distillation apparatus using ground-glass joints. Ensure all glassware is free of cracks.

    • Use a round-bottom flask of an appropriate size (should not be more than two-thirds full). Add a magnetic stir bar or boiling chips to prevent bumping.

    • Use a short-path distillation head or a Vigreux column for fractional distillation if separating compounds with close boiling points.

    • Ensure all joints are properly sealed with vacuum grease.

  • Procedure:

    • Place the crude material in the distillation flask.

    • Begin stirring and slowly apply the vacuum. Watch for excessive bubbling from residual solvents.

    • Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.

    • Collect and discard any initial low-boiling fractions (forerun), which typically consist of residual solvents.

    • Increase the temperature gradually. Collect the main fraction at the expected boiling point for the applied pressure. Monitor both the pot temperature and the head temperature. The head temperature should remain stable during the collection of the pure fraction.

    • Once the main fraction is collected, stop the heating, allow the system to cool, and then slowly and carefully re-introduce air to the apparatus.

Troubleshooting Guide: Vacuum Distillation

Issue Possible Cause Solution
Bumping/Violent Boiling No boiling chips or inadequate stirring. Always use a fresh stir bar or new boiling chips. Ensure vigorous stirring before and during heating.
Vacuum was applied too quickly to a hot liquid. Always apply vacuum before heating. If the liquid contains volatile solvents, apply the vacuum gradually.
Poor Separation Inefficient column or incorrect vacuum level. For compounds with close boiling points, use a fractionating column (e.g., Vigreux) and pack it appropriately. Ensure your vacuum pump is pulling a consistent and sufficiently low pressure.
Product Decomposition Heating temperature is too high. Increase the vacuum (lower the pressure) to further reduce the boiling point. Ensure the heating mantle temperature is not excessively higher than the desired pot temperature.

| No Product Distilling | Vacuum is not low enough or temperature is too low. | Check the entire apparatus for leaks. Verify the performance of your vacuum pump. Increase the heating mantle temperature slowly. |

Summary of Physicochemical Properties

The following table summarizes key properties of this compound, which are critical for planning purification procedures.

PropertyValueSource(s)
Molecular Formula C₉H₁₈O₂[9][10]
Molecular Weight 158.24 g/mol [5][9]
Boiling Point 239.3 ± 8.0 °C at 760 mmHg[4][5]
Density 0.9 ± 0.1 g/cm³[4]
Physical Form Liquid[6]
CAS Number 98955-27-2[4][9]

References

Technical Support Center: Synthesis of (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-(Methoxymethyl)cyclohexyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this versatile building block. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic route and ensure the highest purity of your final product.

I. Overview of Synthetic Pathways

The synthesis of this compound typically originates from dimethyl 1,4-cyclohexanedicarboxylate. A common and effective route involves the selective reduction of one ester group, followed by etherification of the resulting primary alcohol, and finally, reduction of the remaining ester to yield the target diol monoether. However, a more direct approach is the complete reduction of both ester groups to form 1,4-cyclohexanedimethanol, followed by a selective mono-etherification. This guide will focus on the side reactions pertinent to the more direct pathway involving the powerful reducing agent, lithium aluminum hydride (LiAlH₄), followed by Williamson ether synthesis.

Logical Flow of the Primary Synthesis Route

A Dimethyl 1,4-cyclohexanedicarboxylate B 1,4-Cyclohexanedimethanol A->B  LiAlH₄ Reduction   C This compound B->C  Williamson Ether Synthesis  

Caption: Primary synthesis route to this compound.

II. Troubleshooting Guide: Side Reactions in LiAlH₄ Reduction

The reduction of dimethyl 1,4-cyclohexanedicarboxylate to 1,4-cyclohexanedimethanol using lithium aluminum hydride (LiAlH₄) is a critical step. While highly effective, this powerful reducing agent can lead to several side reactions if not handled with precision.[1]

Q1: My LiAlH₄ reduction of dimethyl 1,4-cyclohexanedicarboxylate resulted in a complex mixture of products with a lower than expected yield of 1,4-cyclohexanedimethanol. What are the likely side products?

A1: Incomplete reduction and the formation of intermediates are the most probable causes. LiAlH₄ reduces esters to primary alcohols in a two-step process. First, the ester is reduced to an aldehyde intermediate, which is then rapidly reduced to the primary alcohol.[1] If the reaction is not driven to completion, you may isolate the following side products:

  • Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: This is the product of the reduction of only one of the two ester groups.

  • 4-(Hydroxymethyl)cyclohexanecarbaldehyde: The aldehyde intermediate from the second ester reduction. Since aldehydes are more reactive than esters, this is usually present in trace amounts if the reaction is quenched prematurely.

Table 1: Troubleshooting Incomplete Reduction

Observation Potential Cause Recommended Solution
Presence of ester-alcohol and/or aldehyde-alcohol in NMR/GC-MSInsufficient LiAlH₄Use a molar excess of LiAlH₄ (typically 1.5-2.0 equivalents per ester group).
Reaction time too shortMonitor the reaction by TLC until the starting material is fully consumed.
Reaction temperature too lowWhile the initial addition of LiAlH₄ should be done at 0 °C for safety, the reaction may need to be gently refluxed to ensure completion.
Q2: After the aqueous workup of my LiAlH₄ reaction, I observe a significant amount of gelatinous precipitate, making product extraction difficult. What is causing this and how can I avoid it?

A2: The formation of a gelatinous aluminum salt precipitate is a common issue during the workup of LiAlH₄ reductions. This occurs from the reaction of the aluminum alkoxide intermediates with water. A standard workup can sometimes lead to an unmanageable emulsion.

Protocol 1: Fieser Workup for LiAlH₄ Reactions

To obtain a granular, easily filterable precipitate, the Fieser workup is highly recommended:

  • After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add x mL of water, where x is the mass in grams of LiAlH₄ used.

  • Add x mL of 15% aqueous sodium hydroxide solution.

  • Add 3x mL of water.

  • Stir the mixture vigorously for 15-30 minutes. The precipitate should become granular and white.

  • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an appropriate solvent (e.g., THF, ethyl acetate).

  • The filtrate contains the desired diol, which can then be isolated by solvent evaporation.

III. Troubleshooting Guide: Side Reactions in Williamson Ether Synthesis

The selective mono-etherification of 1,4-cyclohexanedimethanol to form this compound is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of one of the hydroxyl groups to form an alkoxide, followed by nucleophilic attack on an alkyl halide (e.g., methyl iodide).[2][3]

Q3: My Williamson ether synthesis is producing a significant amount of 1,4-bis(methoxymethyl)cyclohexane, the diether byproduct. How can I improve the selectivity for the mono-ether product?

A3: The formation of the diether is a common side reaction resulting from the deprotonation and subsequent etherification of both alcohol groups.[2] To favor mono-etherification, precise control over the stoichiometry of the base and alkylating agent is crucial.

Table 2: Optimizing for Mono-etherification

Parameter Recommendation for Mono-etherification Rationale
Base Stoichiometry Use slightly less than one equivalent of a strong base (e.g., 0.95 eq. of NaH).Sub-stoichiometric base ensures that, on average, only one hydroxyl group per molecule is deprotonated.
Order of Addition Slowly add the alkylating agent (e.g., methyl iodide) to the solution of the diol and base.This maintains a low concentration of the alkylating agent, reducing the likelihood of a second etherification.
Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature).Lower temperatures can help control the reaction rate and improve selectivity.
Q4: I am observing the formation of an alkene byproduct in my Williamson ether synthesis. What is causing this?

A4: Alkene formation is indicative of a competing E2 elimination reaction.[3] This is more prevalent when using secondary or tertiary alkyl halides, but can also occur with primary halides under harsh conditions (e.g., high temperatures) or with sterically hindered bases.[4]

Protocol 2: Minimizing Elimination in Williamson Ether Synthesis

  • Choice of Reagents:

    • Use a primary alkyl halide (methyl iodide is ideal for methoxymethyl ether formation).

    • Employ a non-hindered strong base like sodium hydride (NaH).

  • Reaction Conditions:

    • Maintain the lowest practical temperature for the reaction.

    • Use a polar aprotic solvent such as THF or DMF to favor the Sɴ2 pathway.

Visualization of Competing Pathways in Williamson Ether Synthesis

A 1,4-Cyclohexanedimethanol B Mono-alkoxide A->B  NaH (0.95 eq)   C Sɴ2 Pathway B->C E E2 Pathway B->E G Further Deprotonation B->G  Excess NaH   D This compound (Desired Product) C->D  CH₃I   F Alkene Byproduct (Undesired) E->F  High Temp.   H Di-alkoxide G->H I 1,4-Bis(methoxymethyl)cyclohexane (Diether Byproduct) H->I  CH₃I  

Caption: Competing reaction pathways in Williamson ether synthesis.

IV. Frequently Asked Questions (FAQs)

Q5: Does the cis/trans isomerism of the cyclohexane ring affect these side reactions?

A5: The stereochemistry of the 1,4-disubstituted cyclohexane ring (cis vs. trans) can influence the reactivity of the functional groups due to different steric environments. While the fundamental side reactions remain the same, their relative rates might differ slightly between isomers. For many applications, a mixture of cis and trans isomers is acceptable.[5] If a specific isomer is required, separation of the isomeric diols or the final product by column chromatography may be necessary.[6]

Q6: What are the best methods for purifying the final product, this compound, from these side products?

A6: Column chromatography is the most effective method for separating the desired mono-ether from the starting diol, the diether byproduct, and any other impurities.[7]

Table 3: Purification by Column Chromatography

Compound Relative Polarity Elution Order (Normal Phase)
1,4-Bis(methoxymethyl)cyclohexane (Diether)Least PolarFirst
This compound (Product) Intermediate Second
1,4-Cyclohexanedimethanol (Diol)Most PolarLast

A typical eluent system would be a gradient of ethyl acetate in hexanes. The separation can be monitored by thin-layer chromatography (TLC).[7]

V. References

  • Wikipedia. Williamson ether synthesis. --INVALID-LINK--

  • OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. --INVALID-LINK--

  • ChemTalk. Williamson Ether Synthesis. --INVALID-LINK--

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. --INVALID-LINK--

  • Benchchem. Technical Support Center: Purification of (4,4-Dimethoxycyclohexyl)methanol. --INVALID-LINK--

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. --INVALID-LINK--

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. --INVALID-LINK--

  • Benchchem. A Comparative Guide to the Synthesis of (4,4-Dimethoxycyclohexyl)methanol. --INVALID-LINK--

  • Master Organic Chemistry. The Williamson Ether Synthesis. --INVALID-LINK--

  • Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. --INVALID-LINK--

  • ResearchGate. Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. --INVALID-LINK--

  • Chemistry Steps. The Williamson Ether Synthesis. --INVALID-LINK--

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. --INVALID-LINK--

  • Achmem. This compound. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols: (4,4-Dimethoxycyclohexyl)methanol in Organic Synthesis. --INVALID-LINK--

  • CP Lab Safety. This compound, min 98%, 50 mg. --INVALID-LINK--

  • Master Organic Chemistry. Reactions of Grignard Reagents. --INVALID-LINK--

  • Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet. --INVALID-LINK--

  • Beyond Benign. Greener Grignard Reaction. --INVALID-LINK--

  • ChemicalBook. Dimethyl 1,4-cyclohexanedicarboxylate. --INVALID-LINK--

  • Chemsrc. [4-(Methoxymethyl)cyclohexyl]methanol. --INVALID-LINK--

  • Benchchem. Common side products in the Grignard synthesis of tertiary cyclohexenols. --INVALID-LINK--

  • PubChem. Dimethyl 1,4-cyclohexanedicarboxylate. --INVALID-LINK--

  • ResearchGate. Kinetics of hydrogenation of dimethyl 1,4‐cyclohexanedicarboxylate to 1,4‐cyclohexanedimethanol. --INVALID-LINK--

  • ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. --INVALID-LINK--

  • National Center for Biotechnology Information. cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. --INVALID-LINK--

  • NIST. 1,4-Cyclohexanedicarboxylic acid, dimethyl ester. --INVALID-LINK--

  • Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. --INVALID-LINK--

  • Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. --INVALID-LINK--

  • Vibrant Pharma Inc. (4-Butylcyclohexyl)methanol (mixture of cis and trans isomers). --INVALID-LINK--

References

Technical Support Center: Optimizing Esterification of (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of (4-(Methoxymethyl)cyclohexyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this specific reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Section 1: Fundamentals of Esterifying this compound

This compound is a primary alicyclic alcohol. Its structure features a primary hydroxyl group (-CH₂OH), which is the site of esterification, and a methoxymethyl ether group on a cyclohexane ring.[1][2][3] As a primary alcohol, it is generally reactive towards esterification; however, the bulky cyclohexane ring can introduce moderate steric hindrance compared to simple linear alcohols.[4][5]

The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed condensation reaction between the alcohol and a carboxylic acid.[4][6] This reaction is a reversible equilibrium, a critical factor that dictates our optimization strategy.[6][7][8]

The core principle of optimization is to shift this equilibrium towards the product side, as described by Le Châtelier's principle. This is typically achieved by either using one reactant in large excess or by removing a product (usually water) as it forms.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for esterifying this compound?

A1: For most applications, the Fischer esterification is the most atom-economical and cost-effective method.[7] It involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6] To drive the reaction to completion, either use the less expensive reactant in excess or remove the water byproduct using a Dean-Stark apparatus.[4][9]

Q2: My carboxylic acid is sensitive or sterically hindered. Is Fischer esterification still suitable?

A2: If your carboxylic acid is prone to degradation under strong acid and heat, or if both coupling partners are sterically demanding, Fischer conditions may lead to low yields. In such cases, consider converting the carboxylic acid to a more reactive derivative first. Reacting the alcohol with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base (like pyridine or triethylamine) is a highly effective, albeit less atom-economical, alternative that avoids strong acids and is often faster.[8]

Q3: How does the ether group on this compound affect the reaction?

A3: The methoxymethyl ether is generally stable under standard esterification conditions. However, under very harsh acidic conditions and prolonged heating, there is a minor risk of ether cleavage. This is rarely an issue with typical catalytic amounts of H₂SO₄ or p-TsOH. The primary influence of this group is its contribution to the overall size and polarity of the molecule, which will affect purification.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q4: My reaction has stalled, and TLC/GC analysis shows a low yield of the desired ester. What went wrong?

A4: Low conversion is the most common issue and typically points to an unfavorable equilibrium.

  • Cause 1: Inefficient Water Removal: The Fischer esterification produces one equivalent of water for every equivalent of ester formed.[7] If this water is not removed, the reaction will reach equilibrium with significant amounts of starting material remaining.

    • Solution: Use a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene, heptane). The water is collected in the trap, physically removing it from the reaction and driving the equilibrium forward.[10] Alternatively, if the alcohol or carboxylic acid is inexpensive and liquid, use it as the solvent in large excess (5-10 equivalents).[4][6]

  • Cause 2: Insufficient Catalyst or Catalyst Activity: The reaction requires a proton source to activate the carboxylic acid's carbonyl group, making it more electrophilic.[6][11]

    • Solution: Ensure you are using an adequate catalytic amount of a strong acid. For H₂SO₄, 1-5 mol% is typical. If your starting materials are particularly sensitive, solid acid catalysts like Amberlyst-15 or silica-supported heteropolyacids can be used, which also simplify workup.[12][13]

  • Cause 3: Inadequate Temperature or Reaction Time: Esterification is a relatively slow process.[4][8]

    • Solution: The reaction is typically conducted at the reflux temperature of the chosen solvent.[10] Monitor the reaction progress by TLC or GC every few hours. Reactions involving bulky substrates may require extended heating (8-24 hours).

Q5: I am observing the formation of significant byproducts. How can I improve selectivity?

A5: Byproduct formation is often related to reaction conditions being too harsh.

  • Cause 1: Dehydration/Elimination: At excessively high temperatures, strong acid catalysts can cause the dehydration of the alcohol to form alkenes. While primary alcohols are less susceptible than secondary or tertiary ones, it can still occur.[4]

    • Solution: Reduce the reaction temperature. If refluxing in a high-boiling solvent like toluene, consider switching to a lower-boiling one or running the reaction at a controlled temperature below reflux. Using a milder catalyst can also mitigate this issue.

  • Cause 2: Ether Formation: Under certain acidic conditions, two molecules of the alcohol can condense to form a symmetric ether, releasing water.

    • Solution: This is more likely if the carboxylic acid concentration is low. Ensure the stoichiometry is correct and that the carboxylic acid is present. This side reaction is generally slower than esterification and is not a major concern under optimized conditions.

Q6: The aqueous workup is problematic, leading to emulsions or product loss. What is the correct procedure?

A6: A robust workup procedure is critical for isolating your product cleanly. The goal is to neutralize the acid catalyst and remove the unreacted carboxylic acid.

  • Problem: Persistent Emulsions.

    • Solution: Emulsions often form when trying to separate organic and aqueous layers of similar density or when surfactants are present. After quenching the reaction, add a saturated solution of sodium chloride (brine) during the washes. Brine increases the ionic strength of the aqueous layer, which helps to break emulsions and decreases the solubility of the organic product in the aqueous phase.[10][14]

  • Problem: Product Loss during Base Wash.

    • Solution: To remove unreacted carboxylic acid, a wash with a weak base like saturated sodium bicarbonate (NaHCO₃) is necessary.[9][10] Do not use strong bases like sodium hydroxide (NaOH), as they can saponify (hydrolyze) your newly formed ester back to the alcohol and carboxylate salt.[15] Perform the NaHCO₃ wash until CO₂ evolution (fizzing) ceases, indicating all strong acid and excess carboxylic acid have been neutralized.

Section 4: Experimental Protocols & Data

Protocol 1: Fischer Esterification using a Dean-Stark Trap

This protocol is ideal for achieving high conversion when using near-stoichiometric amounts of reactants.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a solvent that forms a water azeotrope (e.g., toluene, ~0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq.) or concentrated sulfuric acid (H₂SO₄, 0.01 eq.).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected and analysis (TLC/GC) shows consumption of the limiting reagent.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.[10]

    • Transfer to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ (2x) to neutralize the acid.[9][14]

      • Water (1x).

      • Saturated aqueous NaCl (brine) (1x) to aid separation.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent, and concentrate the solvent under reduced pressure. Purify the crude ester via flash column chromatography or vacuum distillation.

Protocol 2: Esterification via an Acyl Chloride

This protocol is suitable for acid-sensitive substrates or when rapid and complete conversion is required.

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the acyl chloride (1.2 eq.) dropwise via syringe. A precipitate (the amine hydrochloride salt) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the alcohol.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2x) to remove the excess amine base.

      • Saturated aqueous NaHCO₃ (2x) to remove any acidic impurities.

      • Saturated aqueous NaCl (brine) (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. The crude product is often very clean but can be further purified by chromatography if necessary.

Table 1: General Reaction Condition Guidelines
ParameterFischer EsterificationAcyl Chloride Method
Acylating Agent Carboxylic AcidAcyl Chloride
Stoichiometry 1.0-1.2 eq. acid (or use alcohol in excess)1.1-1.3 eq. acyl chloride
Catalyst/Reagent H₂SO₄ or p-TsOH (1-5 mol%)Pyridine or Et₃N (1.5 eq.)
Solvent Toluene, Heptane (azeotropic removal)DCM, THF (anhydrous)
Temperature Reflux (80-110 °C)0 °C to Room Temperature
Typical Time 4-24 hours1-4 hours
Pros Atom economical, inexpensive reagentsFast, high-yielding, good for sensitive substrates
Cons Reversible, requires heat, slowerProduces salt waste, moisture sensitive

Section 5: Visual Workflow and Mechanism

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common issues during the esterification process.

TroubleshootingWorkflow start Low Ester Yield? check_equilibrium Is the equilibrium being shifted effectively? start->check_equilibrium Yes check_conditions Are reaction conditions adequate? start->check_conditions No, conversion is fine solution_water Action: Use Dean-Stark trap or excess reagent. check_equilibrium->solution_water No sub_check1 Is water being removed? check_equilibrium->sub_check1 check_workup Is product lost during workup? check_conditions->check_workup solution_workup Action: Use NaHCO3 (not NaOH) and wash with brine to prevent emulsions. check_workup->solution_workup Yes solution_catalyst Action: Increase catalyst loading or use a stronger acid. solution_time_temp Action: Increase temperature or prolong reaction time. sub_check1->solution_water No sub_check2 Is catalyst active? sub_check1->sub_check2 Yes sub_check2->solution_catalyst No sub_check3 Is temp/time sufficient? sub_check2->sub_check3 Yes sub_check3->solution_time_temp No

Caption: A decision tree for troubleshooting low ester yields.

Fischer Esterification Mechanism

This diagram illustrates the key steps in the acid-catalyzed esterification reaction.

FischerMechanism RCOOH R-COOH (Carboxylic Acid) H_plus1 + H⁺ RCOOH->H_plus1 ProtonatedAcid R-C(OH)₂⁺ (Protonated Carbonyl) Alcohol R'-OH (Alcohol) ProtonatedAcid->Alcohol Tetrahedral R-C(OH)₂(O⁺HR') (Tetrahedral Intermediate) Alcohol->Tetrahedral 2. Nucleophilic Attack WaterLeave R-C(OH)(O-H₂⁺) (Protonated Leaving Group) Tetrahedral->WaterLeave 3. Proton Transfer H2O_out - H₂O WaterLeave->H2O_out ProtonatedEster R-C(O⁺H)OR' (Protonated Ester) H_minus2 - H⁺ ProtonatedEster->H_minus2 Ester R-COOR' (Ester) H_plus1->ProtonatedAcid 1. Protonation H_minus1 - H⁺ H_plus2 + H⁺ H_minus2->Ester 5. Deprotonation H2O_out->ProtonatedEster 4. Elimination of Water

Caption: Simplified mechanism of Fischer-Speier esterification.

References

Technical Support Center: Preventing Degradation of (4-(Methoxymethyl)cyclohexyl)methanol (MMCM) During Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (4-(Methoxymethyl)cyclohexyl)methanol (MMCM). This guide is designed for researchers, scientists, and drug development professionals utilizing MMCM as a monomer in their polymerization experiments. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you mitigate degradation and achieve optimal polymer quality.

Understanding the Stability of this compound (MMCM)

This compound is a versatile alicyclic di-functional monomer. Its structure, featuring a primary alcohol (-CH₂OH) and a stable ether (-OCH₃) group, makes it an excellent building block for specialty polymers such as polyesters and polyurethanes, where it can enhance properties like flexibility and durability.[1] The primary alcohol is the intended site of reaction for polymerization. However, under specific process conditions, particularly high temperatures and the presence of certain catalysts, the methoxymethyl ether linkage can become susceptible to degradation.

This guide will focus on the primary degradation pathways—acid-catalyzed ether cleavage, thermal decomposition, and oxidation—and provide robust solutions to prevent them.

PropertyValueReference
Chemical Formula C₉H₁₈O₂[2][3]
Molecular Weight 158.24 g/mol [2][3]
Appearance Liquid[4]
Boiling Point 239.3 ± 8.0 °C[1]
Storage Room Temperature, Sealed in Dry Conditions[2]

Troubleshooting & FAQs: Polymerization Issues with MMCM

This section addresses common problems encountered during the polymerization of MMCM. Each answer explains the underlying chemical principles and provides direct, actionable solutions.

Q1: My polymerization resulted in a polymer with a lower-than-expected molecular weight and significant yellowing. What is the likely cause?

A: This is a classic symptom of polymer degradation, which can stem from two primary sources during a high-temperature polymerization: thermal/oxidative degradation and/or acid-catalyzed ether cleavage .

  • Thermal-Oxidative Degradation: At elevated temperatures, the presence of even trace amounts of oxygen can initiate a free-radical chain reaction.[5] This process abstracts hydrogen atoms from the polymer backbone, leading to the formation of hydroperoxides (ROOH). These hydroperoxides are unstable at high temperatures and decompose into highly reactive radicals that cause chain scission (reducing molecular weight) and form chromophoric (color-causing) byproducts like ketones and aldehydes.[5][6]

  • Acid-Catalyzed Ether Cleavage: The methoxymethyl group (–CH₂OCH₃) on the MMCM monomer is an ether. While generally stable, ether linkages are susceptible to cleavage under strong acidic conditions, especially at high temperatures.[7] If you are using a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) for a polyesterification, the ether oxygen can be protonated. This makes the adjacent carbon atom highly electrophilic and vulnerable to nucleophilic attack, breaking the C-O bond. This reaction disrupts the monomer structure, acting as a chain-terminating event and thus limiting the final molecular weight.[8]

Q2: How can I prevent acid-catalyzed degradation of the methoxymethyl group during polyesterification?

A: The key is to avoid strong protic acids and select a catalyst that operates through a different mechanism.

Causality: Strong protic acids work by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic. However, they will also readily protonate the ether oxygen on MMCM, initiating the degradation pathway described above.

Solution:

  • Catalyst Selection: Switch from strong acid catalysts to organometallic catalysts. Tin-based catalysts (e.g., Dibutyltin oxide, Tin(II) octoate) or titanium-based catalysts (e.g., Titanium(IV) isopropoxide) are industry standards for polyesterification. They function as Lewis acids, coordinating to the carbonyl oxygen to activate it for nucleophilic attack without significantly affecting the ether linkage.

  • Optimize Catalyst Concentration: Use the lowest effective concentration of the catalyst. Typically, this ranges from 200-500 ppm. Overloading the catalyst provides no kinetic benefit and can increase side reactions.

  • Control Reaction Temperature and Time: Even with a milder catalyst, excessive heat can promote side reactions. Keep the reaction temperature at the lowest point necessary for efficient polymerization and monitor the reaction progress (e.g., via acid number titration or viscosity) to avoid unnecessarily long reaction times.

Q3: What are the best practices for minimizing thermal and oxidative degradation during melt polymerization?

A: Preventing thermal and oxidative degradation requires rigorous control of the polymerization environment and the strategic use of stabilizers.

Best Practices:

  • Maintain an Inert Atmosphere: This is the most critical step. Oxygen is the fuel for oxidative degradation. The polymerization vessel must be continuously purged and blanketed with a high-purity inert gas like nitrogen (N₂) or argon (Ar). Ensure the system is free of leaks. See Protocol 1 for a detailed setup.

  • Use High-Purity Monomers: Impurities, particularly metal ions or peroxides from monomer synthesis, can act as catalysts for degradation. Ensure your MMCM and co-monomers are of high purity.

  • Incorporate Antioxidants: Add a stabilizer package to the monomer mixture before heating. This is a preventative measure to quench any radical reactions that may still occur.[9]

Q4: What types of stabilizers (antioxidants) are recommended for MMCM polymerizations, and how do they work?

A: A combination of primary and secondary antioxidants is highly effective and provides synergistic protection.[10]

  • Primary Antioxidants (Radical Scavengers): These are typically hindered phenols (e.g., Irganox® 1010, BHT). They function by donating a hydrogen atom to the highly reactive peroxy radicals (ROO•), converting them into stable hydroperoxides and a non-reactive antioxidant radical.[9] This breaks the propagation cycle of the degradation chain reaction.

  • Secondary Antioxidants (Hydroperoxide Decomposers): These are typically phosphite-based compounds (e.g., Irgafos® 168). They work by decomposing the hydroperoxides (ROOH) formed by the primary antioxidant into non-radical, stable products (alcohols).[9][10] This prevents the hydroperoxides from breaking down under heat to generate more radicals, which would re-initiate the degradation process.

Stabilizer TypeChemical ClassMechanism of ActionTypical Concentration
Primary Hindered PhenolsFree radical scavenging0.05 - 0.2 wt%
Secondary Phosphites, ThioethersDecomposes hydroperoxides0.1 - 0.3 wt%
Q5: How can I analytically detect and quantify the degradation of MMCM or the resulting polymer?

A: A multi-faceted analytical approach is best for a comprehensive assessment.

  • Gel Permeation / Size-Exclusion Chromatography (GPC/SEC): This is the primary tool for measuring molecular weight (Mn, Mw) and polydispersity index (PDI). A lower-than-expected Mw or a broadening PDI are strong indicators of chain scission.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. Look for:

    • A decrease in the integration of the methoxymethyl peak (~3.3 ppm in ¹H NMR) relative to other stable peaks on the monomer backbone. This is direct evidence of ether cleavage.

    • The appearance of new signals in the aldehyde or ketone regions, indicating oxidative degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile degradation byproducts.[11][12] Samples can be taken from the reactor headspace or by dissolving the polymer and analyzing the solution.[13]

  • UV-Visible Spectroscopy: This technique is excellent for quantifying discoloration (yellowing). An increase in absorbance in the 350-450 nm range is correlated with the formation of chromophores from degradation.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the formation of carbonyl groups (C=O) from oxidation, which appear in the ~1700-1750 cm⁻¹ region.

Key Experimental Protocols

Protocol 1: Inert Atmosphere Setup for Melt Polymerization

This protocol describes a standard lab-scale setup to minimize oxidation.

  • Glassware Preparation: Ensure all glassware (reactor, stirrer, condenser, etc.) is thoroughly cleaned and oven-dried at >120°C for at least 4 hours to remove adsorbed water and oxygen.

  • System Assembly: Assemble the reactor system while it is still warm. Immediately connect the inert gas inlet and outlet. The outlet should be routed through an oil bubbler to provide a visual indicator of gas flow and maintain a slight positive pressure.

  • Purge Cycle: Begin purging the system with high-purity N₂ or Ar at a moderate flow rate (e.g., 50-100 mL/min) for at least 30 minutes before adding reactants. This displaces the air inside the reactor.

  • Reactant Addition: Charge the solid monomers and stabilizers into the reactor. If adding a liquid, use a cannula or dropping funnel while maintaining a strong inert gas flow to prevent air ingress.

  • Subsurface Sparge (Optional but Recommended): For the initial heating and melting phase, introduce the inert gas through a long needle or tube that extends below the surface of the reactants. This "sparging" is highly effective at removing dissolved oxygen from the molten mass.

  • Maintain Positive Pressure: Once the reactants are molten and sparging is complete, switch to a gentle blanket of inert gas (a slow bubble rate in the oil bubbler) for the remainder of the polymerization. This prevents air from being drawn back into the system.

Protocol 2: Procedure for Adding and Dispersing Stabilizers
  • Selection: Choose a stabilizer package, typically a 1:2 or 1:3 ratio of primary (hindered phenol) to secondary (phosphite) antioxidant.

  • Calculation: Calculate the required mass of each stabilizer based on the total mass of the monomers (e.g., for 0.1 wt% of a stabilizer in a 100g reaction, add 0.1g).

  • Addition: Add the stabilizers, which are usually fine powders, to the solid monomers in the reactor before heating.

  • Dispersion: Ensure the stabilizers are well-dispersed. The mechanical stirring during the melting phase is typically sufficient to dissolve and homogenize the stabilizers in the reaction mixture.

Visualizing Degradation & Troubleshooting

The following diagrams illustrate key concepts for preventing MMCM degradation.

TroubleshootingWorkflow Problem Problem: Low Molecular Weight & Discoloration Check_Atmosphere Is an inert (N₂/Ar) atmosphere used? Problem->Check_Atmosphere Check_Catalyst What catalyst is used? Problem->Check_Catalyst Check_Stabilizer Are antioxidants (stabilizers) included? Problem->Check_Stabilizer Sol_Atmosphere Solution: Implement rigorous inert gas purging and blanketing. (See Protocol 1) Check_Atmosphere->Sol_Atmosphere No Sol_Catalyst_Acid Problem: Strong Protic Acid (e.g., H₂SO₄) Check_Catalyst->Sol_Catalyst_Acid Strong Acid Sol_Stabilizer Solution: Add a primary/secondary antioxidant package. (See Protocol 2) Check_Stabilizer->Sol_Stabilizer No Sol_Catalyst_Good Solution: Switch to organometallic catalyst (e.g., Sn or Ti based) Sol_Catalyst_Acid->Sol_Catalyst_Good

Caption: Troubleshooting workflow for low molecular weight polymers.

AcidCleavage cluster_Monomer MMCM Monomer Monomer R-CH₂-O-CH₃ (Ether Linkage) Protonated R-CH₂-O⁺(H)-CH₃ (Protonated Ether) Monomer->Protonated Protonation Proton H⁺ (from strong acid) Cleavage Chain Termination & Degradation Products Protonated->Cleavage Nucleophilic Attack Nucleophile Nu⁻ (e.g., H₂O, ROH) Nucleophile->Protonated

Caption: Acid-catalyzed cleavage pathway of the ether group in MMCM.

OxidativeDegradation cluster_Antioxidants Antioxidant Intervention Initiation Initiation (Heat, Light, Impurities) RH → R• Propagation1 Propagation (Step 1) R• + O₂ → ROO• (Peroxy Radical) Initiation->Propagation1 Propagation2 Propagation (Step 2) ROO• + RH → ROOH + R• (Hydroperoxide + New Radical) Propagation1->Propagation2 Primary_AOX Primary Antioxidant (AH) ROO• + AH → ROOH + A• (Cycle Broken) Propagation1->Primary_AOX Intercepts Propagation2->Propagation1 Cycle Decomposition Decomposition ROOH → RO• + •OH (Chain Scission) Propagation2->Decomposition High Temp Secondary_AOX Secondary Antioxidant ROOH → R-OH (Stable) (Prevents Decomposition) Propagation2->Secondary_AOX Neutralizes

References

Technical Support Center: Scaling Up the Production of (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling up the synthesis of (4-(Methoxymethyl)cyclohexyl)methanol. We will explore practical solutions to potential issues, providing in-depth explanations grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and scale-up of this compound.

Q1: What is a common and scalable synthetic route for this compound?

A scalable and robust synthesis typically involves a two-step process starting from a commercially available precursor. A logical approach is the reduction of a suitable ester, such as methyl 4-(methoxymethyl)cyclohexane-1-carboxylate. This route is advantageous due to the high selectivity and yield of the reduction step when using powerful reducing agents. While direct syntheses exist for similar structures, this two-step method offers better control over purity and side reactions, which is critical for scaling up.[1][2]

Q2: Which reducing agent is most suitable for the ester reduction step at a larger scale?

For laboratory scale (grams), Lithium Aluminum Hydride (LiAlH₄) is highly effective for the quantitative reduction of the ester.[1] However, for pilot-plant or manufacturing scale (kilograms), several factors must be considered:

  • Safety and Handling: LiAlH₄ is pyrophoric and reacts violently with water. Its handling requires stringent anhydrous conditions and specialized equipment, increasing operational risk at scale.[1]

  • Work-up: The quenching of large quantities of LiAlH₄ can be hazardous and generates significant amounts of aluminum salt waste, complicating product isolation and purification.[1]

  • Alternatives: For larger scales, alternatives like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) or catalytic hydrogenation are often preferred. Hydrogenation, if a suitable catalyst is found, is atom-economical and avoids complex quenching procedures, making it a greener and often more cost-effective option at scale.

Q3: What are the primary challenges when transitioning from lab scale to pilot scale for this synthesis?

The main challenges are:

  • Thermal Management: The reduction of the ester is highly exothermic. What is easily managed in an ice bath in the lab can lead to a dangerous thermal runaway in a large reactor. A jacketed reactor with controlled cooling is essential.

  • Reagent Addition: The rate of addition of the reducing agent must be carefully controlled to manage the exotherm.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" and an increase in side-product formation.

  • Work-up and Extraction: Handling large volumes of aqueous and organic layers during work-up requires appropriately sized vessels and can lead to emulsion formation, which is more problematic at scale.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are the most effective methods. A typical TLC system would use a mobile phase like 20-30% ethyl acetate in hexanes.[3] The starting ester is significantly less polar than the product alcohol, resulting in a clear separation. For GC analysis, the disappearance of the starting material peak and the appearance of the product peak provide a quantitative measure of conversion.

Process Workflow & Logic

The following diagram outlines the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: Methyl 4-(methoxymethyl)cyclohexane-1-carboxylate Reduction Ester Reduction - LiAlH₄ or alternative - Anhydrous THF Start->Reduction Step 1 Quench Reaction Quench - Controlled addition - Water, NaOH(aq) Reduction->Quench Step 2 Workup Aqueous Workup - Phase separation - Extraction with EtOAc Quench->Workup Step 3 Crude Crude Product This compound Workup->Crude Step 4 Purification Purification - Vacuum Distillation (Scale) - Column Chromatography (Lab) Crude->Purification Step 5 Final Final Product: >98% Purity Purification->Final Step 6

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Inactive Reducing Agent: LiAlH₄ has degraded due to exposure to moisture. 2. Insufficient Reagent: Molar ratio of reducing agent to ester is too low. 3. Low Reaction Temperature: Temperature is too low for the reaction to proceed at a reasonable rate.1. Use a fresh, unopened container of LiAlH₄ or titrate the solution to determine its active concentration. 2. Ensure at least 1.0-1.2 equivalents of hydride are used per mole of ester. Recalculate based on the purity of the starting material. 3. Allow the reaction to warm to room temperature after the initial addition at 0 °C and stir for several hours.[1]
Formation of Significant Side Products 1. Overheating: Localized overheating due to poor mixing or too rapid addition of the reducing agent. 2. Wet Solvent/Reagents: Presence of water can consume the reducing agent and lead to side reactions.1. Slow down the addition rate of the reducing agent. Ensure the reactor's cooling system is functioning efficiently and that stirring is vigorous. 2. Use freshly distilled anhydrous solvents (e.g., THF from sodium/benzophenone ketyl).[4] Ensure all glassware is oven or flame-dried.
Difficult Product Isolation (Emulsion during Work-up) 1. Incomplete Quench: The aluminum salts have not been fully precipitated, leading to a gelatinous mixture. 2. Insufficient Salting-Out: The aqueous layer has a similar density to the organic layer.1. Follow a validated quenching procedure carefully (e.g., Fieser workup). The sequential addition of water, followed by aqueous NaOH, is critical to forming a filterable solid.[1] 2. Add brine (saturated NaCl solution) during the work-up to increase the ionic strength of the aqueous layer, which helps to break emulsions and improve phase separation.
Product Purity Issues After Purification 1. Incomplete Separation (Chromatography): The polarity of the eluent is not optimized.[3] 2. Co-distillation (Distillation): An impurity has a boiling point close to the product. 3. Thermal Decomposition: The distillation temperature is too high.1. Optimize the eluent system using TLC. A gradient elution from low polarity (e.g., 10% EtOAc/Hexanes) to higher polarity (e.g., 30% EtOAc/Hexanes) can improve separation.[3] 2. Consider fractional distillation with a packed column for better separation efficiency. 3. Use a high-vacuum pump to lower the boiling point of the product and prevent decomposition.[3] The boiling point is approximately 239 °C at 760 mmHg.[5]

Troubleshooting Logic: Diagnosing Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reaction Was the reaction complete by TLC/GC? Start->Check_Reaction Check_Workup Were there issues during workup (e.g., emulsion)? Check_Reaction->Check_Workup Yes Cause_Reagent Potential Cause: Inactive or insufficient reducing agent. Check_Reaction->Cause_Reagent No Check_Purification Was significant material lost during purification? Check_Workup->Check_Purification No Cause_Workup Potential Cause: Product lost in aqueous layer or during filtration. Check_Workup->Cause_Workup Yes Cause_Purification Potential Cause: Poor column separation or product decomposition during distillation. Check_Purification->Cause_Purification Yes Solution_Reagent Solution: Use fresh/titrated reagent. Increase equivalents. Cause_Reagent->Solution_Reagent Solution_Workup Solution: Perform additional extractions. Wash filter cake thoroughly with solvent. Cause_Workup->Solution_Workup Solution_Purification Solution: Optimize purification method. Use high vacuum for distillation. Cause_Purification->Solution_Purification

Caption: Decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Up to 10g)

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (1.1 eq.) in anhydrous Tetrahydrofuran (THF, ~5 mL per gram of ester) and cool the slurry to 0 °C in an ice-water bath.

  • Addition: Dissolve methyl 4-(methoxymethyl)cyclohexane-1-carboxylate (1.0 eq.) in anhydrous THF (~2 mL per gram) and add it dropwise via the dropping funnel to the LiAlH₄ slurry, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, or until TLC/GC analysis shows complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A white, granular precipitate should form.[1]

  • Isolation: Stir the mixture for 30 minutes, then filter off the white aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by silica gel column chromatography using a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure product.[3]

Protocol 2: Scale-Up Considerations for Pilot Plant (1-10 kg)

  • Reactor: Use a glass-lined or stainless steel jacketed reactor with an overhead stirrer, a baffle, and a condenser. Ensure the reactor is scrupulously dried before use.

  • Reagent Addition: The solution of the ester in THF should be added subsurface via a dip tube at a controlled rate to manage the exotherm. Monitor the internal and jacket temperatures continuously.

  • Quenching: The quenching sequence must be performed with extreme care. The reagents should be added slowly via a pump, with vigorous stirring and efficient cooling to dissipate the heat generated.

  • Purification: For multi-kilogram quantities, column chromatography becomes impractical. Purification should be performed by vacuum distillation .[3] Given the boiling point of ~239 °C, a high vacuum is necessary to lower the temperature and prevent thermal degradation.

Safety Considerations

This compound is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[7] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials like strong oxidizing agents.[7][9]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it into a suitable container for disposal. Do not let the product enter drains.[7][8]

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6][8]

Always consult the full Safety Data Sheet (SDS) before commencing any experimental work. [6][8][9]

References

Catalyst Selection for Reactions Involving (4-(Methoxymethyl)cyclohexyl)methanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Methoxymethyl)cyclohexyl)methanol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common transformations of this versatile bifunctional molecule. As Senior Application Scientists, we aim to provide not just procedures, but also the underlying chemical principles to empower you to overcome challenges in your synthetic endeavors.

I. Oxidation Reactions: Selective Conversion to Aldehydes and Carboxylic Acids

The primary alcohol in this compound can be selectively oxidized to either the corresponding aldehyde, (4-(methoxymethyl)cyclohexyl)carbaldehyde, or the carboxylic acid, (4-(methoxymethyl)cyclohexyl)carboxylic acid. The choice of catalyst and reaction conditions is paramount to achieving the desired oxidation state and avoiding unwanted side reactions.

Frequently Asked Questions (FAQs): Oxidation

Q1: I want to synthesize the aldehyde, but I am getting the carboxylic acid as a byproduct. How can I improve selectivity?

A1: Over-oxidation to the carboxylic acid is a common challenge. To favor the formation of the aldehyde, you should use a mild oxidizing agent and carefully control the reaction conditions. Reagents such as Pyridinium Chlorochromate (PCC) or the Dess-Martin Periodinane are specifically designed for this purpose. Alternatively, a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite (bleach) is highly effective for selectively producing aldehydes. It is also crucial to monitor the reaction closely and stop it once the starting material is consumed to prevent further oxidation.

Q2: My oxidation reaction is very slow. What can I do to increase the reaction rate?

A2: Several factors can influence the reaction rate. Increasing the temperature can accelerate the reaction, but be cautious as it may also promote over-oxidation or side reactions. Ensuring that your reagents are of high purity and that the catalyst is active is also critical. For TEMPO-catalyzed oxidations, the pH of the reaction medium can have a significant impact; maintaining a slightly basic pH (around 8.5) is often optimal. If using a phase-transfer catalyst in a biphasic system, ensure efficient stirring to maximize the interfacial area.

Q3: Are there any concerns about the stability of the methoxymethyl ether group during oxidation?

A3: The methoxymethyl ether is generally stable under most oxidative conditions used for converting primary alcohols. However, under strongly acidic conditions, cleavage of the ether is a possibility. Therefore, it is advisable to avoid strongly acidic oxidizing agents if the integrity of the methoxymethyl group is critical.

Troubleshooting Guide: Oxidation Reactions
Problem Potential Cause Troubleshooting Steps
Low yield of aldehyde Over-oxidation to the carboxylic acid.Use a milder oxidizing agent (e.g., PCC, Dess-Martin Periodinane, or a TEMPO/NaOCl system). Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.
Incomplete reaction.Increase the reaction time or temperature moderately. Ensure the catalyst is active and used in the correct stoichiometric amount.
Formation of chlorinated byproducts Using bleach (NaOCl) as the oxidant in TEMPO-catalyzed reactions.Buffer the reaction mixture with sodium bicarbonate.
Reaction does not start Inactive catalyst or reagents.Use fresh, high-purity reagents and catalyst. Activate molecular sieves or other drying agents before use if anhydrous conditions are required.
Incorrect pH for TEMPO-catalyzed reactions.Adjust the pH of the reaction mixture to the optimal range (typically 8.5-9.5).
Experimental Protocol: TEMPO-Catalyzed Oxidation to (4-(Methoxymethyl)cyclohexyl)carbaldehyde

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach, concentration determined by titration)

  • Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate (to maintain pH ~9).

  • Add sodium bromide (0.1 eq) and TEMPO (0.01 eq) to the vigorously stirred biphasic mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess oxidant.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (4-(methoxymethyl)cyclohexyl)carbaldehyde.

Reaction Pathway for TEMPO-Catalyzed Oxidation

TEMPO_Oxidation cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Alcohol This compound TEMPO+ Oxoammonium Ion (Active Oxidant) Alcohol->TEMPO+ Oxidation Aldehyde (4-(Methoxymethyl)cyclohexyl)carbaldehyde TEMPOH Hydroxylamine TEMPO+->TEMPOH Reduction Product Aldehyde Product Aldehyde->Product TEMPO TEMPO (Radical) TEMPOH->TEMPO Reoxidation (by NaOCl) TEMPO->TEMPO+ NaOCl NaOCl (Stoichiometric Oxidant) NaOCl->TEMPOH Regenerates Catalyst

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

II. Esterification Reactions: Synthesis of Ester Derivatives

Fischer-Speier esterification is a classic and reliable method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is reversible, and therefore, specific strategies are required to drive the equilibrium towards the desired ester product.[2]

Frequently Asked Questions (FAQs): Esterification

Q1: My Fischer esterification is not going to completion. How can I improve the yield of the ester?

A1: The Fischer esterification is an equilibrium-limited reaction. To drive the equilibrium towards the product side, you can either use a large excess of one of the reactants (usually the less expensive one, which is often the alcohol) or remove water as it is formed.[3] Water can be removed by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by adding a dehydrating agent to the reaction mixture.[1]

Q2: What are the best acid catalysts for this reaction?

A2: Concentrated sulfuric acid (H2SO4) and p-toluenesulfonic acid (p-TsOH) are the most commonly used catalysts for Fischer esterification. Lewis acids can also be employed. The choice of catalyst may depend on the sensitivity of your substrate to strongly acidic conditions.

Q3: Can the methoxymethyl ether group in my starting material react under the acidic conditions of Fischer esterification?

A3: Yes, this is a potential concern. The methoxymethyl ether is an acetal, which can be labile to strong acids. To minimize the risk of cleaving the ether linkage, you can use a milder acid catalyst or a shorter reaction time. It is important to monitor the reaction for the formation of diol byproducts.

Troubleshooting Guide: Esterification Reactions
Problem Potential Cause Troubleshooting Steps
Low conversion to ester Equilibrium not shifted towards products.Use a large excess of the alcohol or carboxylic acid. Remove water using a Dean-Stark trap or by adding a dehydrating agent (e.g., molecular sieves).
Insufficient catalysis.Ensure the acid catalyst is added in a sufficient amount (typically 1-5 mol%).
Cleavage of the methoxymethyl ether Strongly acidic conditions.Use a milder acid catalyst (e.g., a Lewis acid). Reduce the reaction temperature and time.
Formation of colored byproducts Charring of the starting materials by the strong acid catalyst.Add the acid catalyst slowly at a lower temperature. Use a less aggressive catalyst.
Experimental Protocol: Fischer Esterification to (4-(Methoxymethyl)cyclohexyl)methyl Acetate

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Acetic acid (or another carboxylic acid of choice)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H2SO4)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Dean-Stark apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq).

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the desired ester.

Mechanism of Fischer-Speier Esterification

Fischer_Esterification cluster_mechanism Reaction Mechanism Carboxylic_Acid Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Carboxylic_Acid->Protonated_Carbonyl Protonation (H+) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack by Alcohol Alcohol This compound Alcohol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Ester Ester Product Protonated_Ester->Ester Deprotonation Williamson_Ether_Synthesis cluster_mechanism SN2 Mechanism Alcohol This compound Alkoxide Alkoxide (Nucleophile) Alcohol->Alkoxide Deprotonation (e.g., NaH) Transition_State SN2 Transition State Alkoxide->Transition_State Backside Attack Alkyl_Halide Alkyl Halide (Electrophile) Alkyl_Halide->Transition_State Ether Ether Product Transition_State->Ether Halide_Ion Halide Ion Transition_State->Halide_Ion Leaving Group Departure

References

Technical Support Center: Managing Viscosity in Resins with (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resin formulations incorporating (4-(Methoxymethyl)cyclohexyl)methanol. This guide is structured to provide in-depth, actionable advice for managing viscosity, a critical parameter for ensuring the success and reproducibility of your experiments. We will explore common questions and troubleshooting scenarios in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a resin system?

This compound (CAS No. 98955-27-2) is a cycloaliphatic diol, a type of alcohol containing a cyclohexane ring structure.[1][2] In resin formulations, particularly epoxies and polyesters, it primarily functions as a reactive diluent .[3][4][5]

Unlike non-reactive diluents (solvents) that evaporate during the curing process, a reactive diluent has functional groups that allow it to copolymerize and become a permanent part of the final cured polymer network.[3][5][6] This integration is crucial as it reduces viscosity for easier processing without significantly compromising the mechanical or thermal properties of the final product.[4][6]

Key benefits of its use include:

  • Viscosity Reduction: Its main purpose is to lower the viscosity of highly viscous resins, improving handling, mixing, and application properties like flow and substrate wetting.[4][6][7]

  • Enhanced Material Properties: Due to its chemical structure, it can improve flexibility, durability, adhesion, and resistance to environmental factors in the cured resin.[8]

  • Reduced VOCs: By replacing traditional solvents, reactive diluents help create formulations with lower volatile organic compound (VOC) emissions.[4]

Q2: How does temperature impact the viscosity of my resin formulation?

Temperature is one of the most significant factors affecting resin viscosity.[9][10] The relationship is inversely proportional: as temperature increases, viscosity decreases. This occurs because heat increases molecular motion, reducing the internal friction between polymer chains.[10]

This principle can be used to your advantage. For instance, gently warming a high-viscosity resin can make it thin enough for easy pouring and mixing.[11] However, this must be carefully balanced. Elevated temperatures also accelerate the chemical curing reaction, which in turn increases viscosity and reduces the usable working time, or "pot life."[9][12]

Table 1: General Effect of Temperature on a Hypothetical Epoxy Resin Viscosity

TemperatureEffect on ViscosityProcessing Considerations
Low (e.g., <20°C) Significantly HigherDifficult to mix and pour; may trap air bubbles.
Ambient (e.g., 20-25°C) Baseline ViscosityStandard processing conditions.
Elevated (e.g., 30-50°C) Significantly LowerEasier to process, better flow; shorter working time.[11]
Q3: Can the viscosity of my resin change over time, even before mixing?

Yes, the viscosity of individual resin components can change during storage. One common issue, particularly with epoxy resins and some diluents, is crystallization . If stored at cool temperatures, the liquid can begin to solidify or form crystalline structures, appearing cloudy or turning into a semi-solid mass. This will dramatically increase viscosity.

Solution: If you observe crystallization, gently warm the component container in a water bath or oven until the liquid becomes clear again. Ensure the material is uniformly heated and stirred to fully dissolve all crystals. Allow it to cool back to your standard processing temperature before use.

Section 2: Troubleshooting Viscosity-Related Problems

Problem: My mixed resin is far too thick to apply or degas effectively.

Root Cause Analysis and Solutions:

  • Low Temperature:

    • Diagnosis: Check the ambient temperature of your workspace and the temperature of your resin components.[13] Temperatures below the recommended range (typically 21-27°C or 70-80°F) will cause high viscosity.[12]

    • Solution: Pre-warm the individual resin and hardener components before mixing. Heating the mold can also improve flow without drastically reducing the pot life.[11] As a general rule, a 10°C increase in temperature can cut the viscosity in half.[11]

  • Incorrect Mix Ratio:

    • Diagnosis: Review your weighing records. An off-ratio mix, especially one with excess resin, can result in a thicker-than-expected mixture.

    • Solution: Always weigh components precisely using a calibrated scale according to the manufacturer's specified weight ratio. Do not measure by volume unless explicitly instructed, as densities can differ.

  • Incomplete Mixing:

    • Diagnosis: The mixture may appear streaky or have areas of varying thickness.

    • Solution: Mix the components thoroughly, scraping the sides and bottom of the mixing container multiple times to ensure all material is incorporated. Incomplete mixing leaves unreacted material, which can lead to sticky, uncured spots and inconsistent viscosity.[13]

Troubleshooting Workflow for High Viscosity

G A High Viscosity Observed B Check Ambient & Material Temperature A->B C Is Temperature Below 21°C (70°F)? B->C D Gently warm components before mixing C->D Yes E Verify Mix Ratio on Technical Data Sheet C->E No K Problem Resolved D->K F Were components weighed accurately? E->F G Re-weigh and mix a new batch F->G No H Review Mixing Procedure F->H Yes G->K I Were sides/bottom scraped? H->I J Improve mixing technique I->J No I->K Yes J->K

Caption: A step-by-step diagnostic chart for troubleshooting high resin viscosity.

Problem: The viscosity increases too rapidly after mixing, leaving insufficient time for my experiment (short pot life).

Root Cause Analysis and Solutions:

  • Excessive Temperature:

    • Diagnosis: High ambient temperatures or pre-heating the components too much will accelerate the cure reaction.[12]

    • Solution: Work in a temperature-controlled environment. If you must heat the resin to reduce viscosity, do so minimally. For large batches, which generate more exothermic heat, consider using a cooling bath for the mixing container.

  • Incorrect Hardener:

    • Diagnosis: Confirm the hardener you are using is the correct one for your desired pot life. Formulations often have fast, medium, and slow hardener options.

    • Solution: If a longer working time is needed, switch to a slower-curing hardener as recommended by the resin system's manufacturer.

Relationship of Factors Affecting Viscosity Over Time

G Temp Temperature CureRate Cure Rate Temp->CureRate Increases Viscosity Viscosity Temp->Viscosity Decreases (initially) PotLife Pot Life (Working Time) CureRate->PotLife Decreases CureRate->Viscosity Increases (over time)

Caption: Interplay of temperature, cure rate, and viscosity in a thermoset resin.

Section 3: Experimental Protocols

Protocol: Standard Viscosity Measurement

Accurate viscosity measurement is key to quality control. Standardized test methods, such as those outlined by ASTM, provide reproducible results.[14][15][16]

Apparatus: Rotational Viscometer (e.g., Brookfield type).

Procedure:

  • Temperature Control: Place the resin sample in a temperature-controlled water bath set to the desired measurement temperature (e.g., 25°C ± 0.1°C). Allow the sample to equilibrate for at least 1 hour.

  • Instrument Setup: Select the appropriate spindle and speed for the expected viscosity range, aiming for a torque reading between 20-80%.

  • Measurement: Immerse the spindle into the center of the sample to the immersion mark.

  • Data Acquisition: Start the motor and allow the reading to stabilize for 60-120 seconds before recording the viscosity in millipascal-seconds (mPa·s) or centipoise (cP).

  • Reporting: Report the viscosity value along with the specific spindle, speed, and temperature used.

Section 4: References

  • ASTM D1725 - Standard Test Method for Viscosity of Resin Solutions. --INVALID-LINK--

  • ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. --INVALID-LINK--

  • ASTM D6267-13 - Standard Test Method for Apparent Viscosity of Hydrocarbon Resins at Elevated Temperatures. --INVALID-LINK--

  • Boosting Epoxy Resin Performance: The Role of Reactive Diluents. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Epoxy Resin Reactive Diluents Explained. DENACOL's Lab. --INVALID-LINK--

  • Viscosity (resin). CKN Knowledge in Practice Centre. --INVALID-LINK--

  • Viscosity in Resin. PersiaResin. --INVALID-LINK--

  • A Helpful Guide to Processing High Viscosity Resins. Hapco, Inc. --INVALID-LINK--

  • The Only Epoxy Resin Troubleshooting Tips You Need. Resin Obsession. --INVALID-LINK--

  • Troubleshooting High-Performance Epoxy Systems. PCI Magazine. --INVALID-LINK--

  • This compound Product Information. MySkinRecipes. --INVALID-LINK--

  • 4-(Methoxymethyl)cyclohexanemethanol. CymitQuimica. --INVALID-LINK--

  • 4-(Methoxymethyl)cyclohexanemethanol. PubChem - National Center for Biotechnology Information. --INVALID-LINK--

References

Technical Support Center: Addressing Impurities in Commercial (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(Methoxymethyl)cyclohexyl)methanol is a key bifunctional building block utilized in the synthesis of polymers, resins, coatings, and active pharmaceutical ingredients (APIs).[1] Its cyclohexane core and dual functional groups—a primary alcohol and a methoxy ether—contribute to enhanced material properties such as flexibility and durability.[1] However, the purity of commercial-grade this compound can significantly impact the outcome of sensitive applications. This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate issues arising from impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and where do they originate?

The primary impurities in commercial this compound typically stem from its synthesis, which often involves the hydrogenation of a substituted benzene or cyclohexene precursor. The nature and concentration of these impurities can vary depending on the specific synthetic route and purification methods employed by the manufacturer.

Common Impurity Classes:

  • Isomeric Impurities (cis/trans): The cyclohexane ring in this compound can exist as cis and trans isomers. The ratio of these isomers can vary between batches and may influence the properties of resulting polymers.[2] The trans isomer generally imparts higher rigidity to polymer chains.[2]

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as 4-methylcyclohexanemethanol or related precursors may be present.[3]

  • Side-Reaction Products:

    • Over-hydrogenation Products: If the synthesis involves hydrogenation of an aromatic ring, incomplete or over-hydrogenation can lead to a variety of partially saturated or ring-opened byproducts.

    • Products of Oxidation: The primary alcohol group is susceptible to oxidation, which can form the corresponding aldehyde or carboxylic acid.[4][5]

  • Solvent Residues: Solvents used during synthesis and purification (e.g., methanol, ethanol, hexane, ethyl acetate) may remain in the final product.[6]

  • Catalyst Residues: Trace amounts of hydrogenation catalysts (e.g., Palladium, Ruthenium, Copper) may be present.[7][8]

Q2: How can I identify and quantify impurities in my this compound sample?

A multi-technique approach is recommended for the comprehensive characterization of impurities.

Recommended Analytical Techniques:

TechniquePurposeKey Insights
Gas Chromatography-Mass Spectrometry (GC-MS) Primary tool for separation and identification of volatile and semi-volatile impurities.Provides retention times for quantification and mass spectra for structural elucidation of unknown peaks.[9][10]
High-Performance Liquid Chromatography (HPLC) Suitable for quantifying the main component and less volatile impurities.A C18 reverse-phase column with a UV detector is a common setup.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed structural information and can be used for quantitative analysis (qNMR).Can help identify isomeric ratios and subtle structural differences in impurities.[11]
Thin-Layer Chromatography (TLC) A quick and simple method to monitor the presence of impurities and the progress of purification.Useful for selecting an appropriate solvent system for column chromatography.[6]
Q3: What are the potential impacts of these impurities on my experiments?

The presence of impurities can have significant consequences, particularly in polymerization and pharmaceutical applications.

  • In Polymer Synthesis:

    • Altered Mechanical Properties: Different cis/trans isomer ratios can affect the crystallinity, glass transition temperature, and rigidity of the resulting polymers.[2]

    • Chain Termination/Scission: Reactive impurities can interfere with polymerization reactions, leading to lower molecular weights or undesired polymer structures.

  • In Drug Development:

    • Toxicological Concerns: Certain impurities may be toxic, even at low levels.[12]

    • Regulatory Hurdles: Regulatory bodies like the ICH have strict guidelines on the limits of residual solvents and other impurities in drug products.[13]

    • Side Reactions: Impurities can lead to the formation of unintended byproducts in multi-step syntheses.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Inconsistent Polymer Properties Between Batches
  • Possible Cause: Variation in the cis/trans isomer ratio of this compound.

  • Troubleshooting Workflow:

    A Inconsistent Polymer Properties B Analyze Isomer Ratio of Each Batch via GC-MS or NMR A->B C Correlate Isomer Ratio with Polymer Performance B->C D Specify Required Isomer Ratio with Supplier C->D If correlation is found E Consider Isomer Separation via Preparative Chromatography C->E If separation is necessary

    Caption: Workflow for troubleshooting inconsistent polymer properties.

  • Detailed Protocol: Isomer Ratio Analysis by GC-MS

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.[12]

    • GC Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

      • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 220°C) to ensure good separation of isomers.[12]

      • Carrier Gas: Use high-purity helium at a constant flow rate.[12]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[12]

      • Scan Range: A mass range of m/z 35-300 should be sufficient to capture the molecular ion and key fragments.

    • Data Analysis: The trans isomer often elutes before the cis isomer.[14] Integrate the peak areas of the two isomers to determine their relative ratio.

Issue 2: Unexpected Peaks in Analytical Chromatograms
  • Possible Cause: Presence of unreacted starting materials, side-reaction products, or solvent residues.

  • Troubleshooting Workflow:

    A Unexpected Chromatographic Peaks B Identify Peaks using GC-MS Library Search and Mass Spectral Interpretation A->B C Quantify Impurities using Calibrated Standards B->C D Assess Impact on Application C->D E Implement Purification Strategy D->E If impact is significant

    Caption: Workflow for identifying and addressing unknown impurities.

  • Detailed Protocol: Purification by Column Chromatography This method is effective for removing impurities with different polarities on a laboratory scale.[6]

    • TLC Analysis: First, determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The more polar this compound will have a lower Rf value than less polar impurities.[6]

    • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes) and carefully pack the column.[6]

    • Sample Loading: Dissolve the crude material in a minimal amount of the initial eluent and load it onto the column.[6]

    • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent to elute the desired product.[6]

    • Fraction Collection: Collect fractions and monitor their composition using TLC.[6]

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[6]

Issue 3: Product Degradation During Storage or Reaction
  • Possible Cause: The primary alcohol group is susceptible to oxidation or dehydration, especially at elevated temperatures or in the presence of acidic/basic contaminants.[5]

  • Troubleshooting Workflow:

    cluster_storage Storage Issues cluster_reaction Reaction Issues A Product Degradation Observed B Review Storage Conditions: - Tightly sealed container? - Cool, dry, dark place? A->B C Store at 2-8°C for long-term stability B->C D Degradation During Reaction E Analyze Reaction Conditions: - Temperature too high? - Presence of strong acids/bases? D->E F Optimize reaction parameters: - Lower temperature - Use milder reagents E->F

    Caption: Troubleshooting product degradation.

  • Recommendations for Storage and Handling:

    • Store in a tightly sealed container to prevent moisture ingress and oxidation.[5]

    • For long-term storage, refrigeration at 2-8°C is recommended.[1][5]

    • Protect from light to prevent potential photodegradation.[5]

    • Before use, re-analyze older batches to confirm purity.

References

Validation & Comparative

A Comparative Guide to the Properties of Cis and Trans Isomers of (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the three-dimensional structure of a molecule is paramount to its function. Cyclohexane derivatives, in particular, are foundational scaffolds that offer a rigid yet conformationally dynamic framework. The seemingly subtle variation between cis and trans isomers of a substituted cyclohexane, such as (4-(Methoxymethyl)cyclohexyl)methanol, can lead to profound differences in their physicochemical properties, reactivity, and biological activity. Understanding these differences is crucial for rational drug design, synthesis, and the development of novel materials.

This in-depth technical guide provides a comparative analysis of the cis and trans isomers of this compound. In the absence of extensive direct comparative studies in peer-reviewed literature for this specific compound, this guide will build its comparison on the foundational principles of stereochemistry and conformational analysis, supported by experimental data from closely related analogs. We will delve into the theoretical underpinnings of their property differences and provide detailed, field-proven experimental protocols for their separation and characterization.

The Decisive Role of Stereochemistry: A Structural Overview

The core difference between the cis and trans isomers of this compound lies in the spatial arrangement of the methoxymethyl (-CH₂OCH₃) and hydroxymethyl (-CH₂OH) groups relative to the plane of the cyclohexane ring.

  • cis-isomer: Both substituents are on the same side of the cyclohexane ring.

  • trans-isomer: The substituents are on opposite sides of the cyclohexane ring.

This seemingly simple difference has significant consequences for the molecule's preferred three-dimensional shape, or conformation. Cyclohexane rings predominantly adopt a "chair" conformation to minimize steric and angle strain. In this conformation, the substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[1][2]

Conformational Stability: The Energetic Landscape

The stability of a substituted cyclohexane is largely dictated by the steric interactions of its substituents. Axial positions are more sterically hindered than equatorial positions due to 1,3-diaxial interactions—repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[3][4] Consequently, bulkier substituents preferentially occupy the more stable equatorial position.[2][5]

For 1,4-disubstituted cyclohexanes like our target molecule:

  • The trans-isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable, as it avoids the energetically unfavorable 1,3-diaxial interactions.[6][7]

  • The cis-isomer exists as a dynamic equilibrium between two chair conformations of equal energy. In both conformations, one substituent is in an axial position, and the other is in an equatorial position.[6][7]

This fundamental difference in conformational stability is the primary driver for the distinct properties of the two isomers. The trans-isomer, with its ability to adopt a low-energy, stable diequatorial conformation, is expected to be the thermodynamically more stable of the two.

Caption: Conformational equilibrium of trans and cis isomers.

A Comparative Analysis of Physicochemical Properties

PropertyPredicted TrendRationale
Boiling Point trans > cisThe more stable and potentially more symmetrical trans-isomer may pack more efficiently in the liquid phase, leading to stronger intermolecular forces and a higher boiling point.
Melting Point trans > cisThe higher symmetry and more stable conformation of the trans-isomer often allow for better packing in a crystal lattice, resulting in a higher melting point.[5]
Density trans > cisDenser packing in the liquid or solid state for the more stable trans-isomer would lead to a higher density.
Solubility cis > trans in polar solventsThe cis-isomer, with its axial-equatorial conformation, may have a slightly higher net dipole moment and be more polar than the diequatorial trans-isomer, leading to better solubility in polar solvents.
Thermodynamic Stability trans > cisAs discussed, the diequatorial conformation of the trans-isomer is energetically favored over the axial-equatorial conformation of the cis-isomer.[6]

Experimental Protocols for Separation and Characterization

The distinct physical properties of the cis and trans isomers allow for their separation and individual characterization using standard laboratory techniques.

Separation of Isomers by Column Chromatography

The difference in polarity between the cis and trans isomers can be exploited for their separation using column chromatography.

Methodology:

  • Stationary Phase: Silica gel is a suitable polar stationary phase.

  • Mobile Phase: A non-polar solvent system with a polar modifier, such as a hexane/ethyl acetate gradient, is recommended. The less polar trans-isomer is expected to elute first, followed by the more polar cis-isomer.

  • Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase composition.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Dissolve the mixture of cis and trans isomers in a minimal amount of the mobile phase or a compatible solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase composition.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the separated isomers.

  • Isolation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

References

A Comparative Guide to (4-(Methoxymethyl)cyclohexyl)methanol and Other Leading Cycloaliphatic Diols in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced polymers with tailored properties, the selection of cycloaliphatic diols as monomers is a critical determinant of the final material's performance. These cyclic structures impart a unique combination of rigidity, thermal stability, and durability to polyesters, polyurethanes, and other condensation polymers. This guide provides an in-depth technical comparison of (4-(Methoxymethyl)cyclohexyl)methanol against three widely utilized cycloaliphatic diols: 1,4-Cyclohexanedimethanol (CHDM), Tricyclodecanedimethanol (TCDM), and Hydrogenated Bisphenol A (HBPA).

This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of established data and scientifically grounded predictions to facilitate informed monomer selection in demanding applications. While extensive experimental data exists for CHDM, TCDM, and HBPA, direct comparative studies involving this compound are not yet prevalent in published literature. Therefore, its performance characteristics are projected based on established structure-property relationships, particularly the influence of its distinctive methoxymethyl ether group.

Executive Summary: A Structural Overview

The performance of a cycloaliphatic diol is intrinsically linked to its molecular architecture. The cyclohexane ring provides a rigid backbone, while the nature and positioning of functional groups dictate properties such as flexibility, reactivity, and intermolecular interactions.

This compound introduces a unique feature: a flexible ether linkage. This is anticipated to influence polymer chain mobility and solubility, potentially offering a distinct balance of properties compared to its more established counterparts.

1,4-Cyclohexanedimethanol (CHDM) is a workhorse in the industry, known for imparting excellent toughness, clarity, and good hydrolytic stability to polymers.[1][2] Its symmetrical structure allows for good packing and crystallinity in certain polymer structures.[2]

Tricyclodecanedimethanol (TCDM) possesses a rigid, bridged tricyclic structure.[3] This bulky, diamondoid-like architecture is leveraged to create polymers with exceptionally high glass transition temperatures (Tg), excellent thermal stability, and enhanced mechanical strength.[3][4]

Hydrogenated Bisphenol A (HBPA) , the saturated analog of Bisphenol A, offers outstanding thermal and UV stability, making it a preferred choice for applications requiring excellent weatherability and long-term durability.[5][6] Its bulky, gem-dimethyl substituted cyclohexane rings contribute to high Tg and good chemical resistance.[6]

Chemical Structures and Key Physicochemical Properties

The subtle differences in the molecular frameworks of these diols translate into significant variations in their physical properties and, consequently, the performance of the polymers derived from them.

G cluster_0 This compound cluster_1 1,4-Cyclohexanedimethanol (CHDM) cluster_2 Tricyclodecanedimethanol (TCDM) cluster_3 Hydrogenated Bisphenol A (HBPA) MMCM MMCM CHDM CHDM TCDM TCDM HBPA HBPA

Figure 1: Chemical Structures of Compared Cycloaliphatic Diols.

PropertyThis compound1,4-Cyclohexanedimethanol (CHDM)Tricyclodecanedimethanol (TCDM)Hydrogenated Bisphenol A (HBPA)
CAS Number 98955-27-2[7]105-08-8[8]26896-48-0[6]80-04-6[9]
Molecular Weight ( g/mol ) 158.24[7]144.21[8]196.29[6]240.38[9]
Appearance Liquid[2]White waxy solid[10]Colorless viscous liquid[3]White to yellowish powder/flakes[5][11]
Melting Point (°C) N/A41-61[10]N/A~160-170[5]
Boiling Point (°C) ~239[12]284-288[10]~334[3]230-234 (at 14 mmHg)[9]
Hydroxyl Value (mg KOH/g) ~709 (calculated)~778 (calculated)~571 (calculated)~467 (calculated)

Table 1: Key Physicochemical Properties of Selected Cycloaliphatic Diols.

Performance Comparison in Polymer Systems: A Data-Driven Analysis

The true measure of a diol's utility lies in the properties it imparts to a polymer. This section compares the expected and experimentally verified performance of these diols in polyester and polyurethane systems.

Polyester Resins

In polyesters, the diol component significantly influences thermal properties, mechanical strength, and chemical resistance.

Performance MetricThis compound (Predicted)1,4-Cyclohexanedimethanol (CHDM)Tricyclodecanedimethanol (TCDM)Hydrogenated Bisphenol A (HBPA)
Glass Transition Temp. (Tg) ModerateModerate to HighVery HighHigh
Hardness ModerateHighVery HighHigh
Flexibility GoodModerateLowModerate
Hydrolytic Stability ModerateGood[1]ExcellentExcellent[6]
Solvent Resistance ModerateGood[2]ExcellentExcellent[5]
Weatherability/UV Stability GoodGoodExcellent[3]Excellent[6]

Table 2: Comparative Performance in Polyester Resins.

Expert Insights:

The methoxymethyl group in This compound is expected to introduce a degree of flexibility into the polymer backbone due to the ether linkage. This could lead to a lower glass transition temperature (Tg) and enhanced solubility in a wider range of solvents compared to polyesters based solely on CHDM. However, the ether oxygen may also create sites susceptible to oxidative degradation under harsh conditions.

CHDM is a well-established diol for producing tough and clear polyesters like PETG (polyethylene terephthalate glycol-modified).[2] The cyclohexane ring provides a significant increase in Tg compared to linear aliphatic diols, while the two primary hydroxyl groups ensure good reactivity.[1]

The rigid, bulky structure of TCDM severely restricts chain mobility, resulting in polyesters with exceptionally high Tg and excellent thermal stability.[3][4] This makes it ideal for applications requiring dimensional stability at elevated temperatures.

HBPA -based polyesters are known for their superb weatherability and chemical resistance.[6] The absence of aromatic rings, which are prone to UV degradation, coupled with the stable cycloaliphatic structure, makes them suitable for durable outdoor coatings and composites.[5]

Polyurethane Resins

In polyurethanes, cycloaliphatic diols are often used as chain extenders or as part of the polyester polyol soft segment to enhance hardness, thermal resistance, and durability.

Performance MetricThis compound (Predicted)1,4-Cyclohexanedimethanol (CHDM)Tricyclodecanedimethanol (TCDM)Hydrogenated Bisphenol A (HBPA)
Hardness Moderate to HighHighVery HighHigh
Abrasion Resistance GoodExcellentExcellentExcellent
Chemical Resistance GoodExcellentExcellentExcellent
Adhesion GoodGoodExcellent[4]Excellent
Low-Temperature Flexibility GoodModeratePoorModerate

Table 3: Comparative Performance in Polyurethane Resins.

Expert Insights:

The ether linkage in This compound could enhance the flexibility of the polyurethane at low temperatures. The polarity of the ether group might also improve adhesion to certain substrates.

Polyurethanes formulated with CHDM exhibit a good balance of hardness and flexibility, along with excellent resistance to chemicals and humidity.[1]

The incorporation of TCDM into polyurethanes leads to a significant increase in hardness and thermal stability, making them suitable for high-performance coatings and adhesives.[4]

HBPA contributes to polyurethanes with exceptional thermal stability and resistance to UV degradation, making them ideal for exterior coatings and applications where long-term environmental exposure is a concern.[6]

Experimental Protocols: A Framework for Empirical Validation

To empirically validate the predicted performance of this compound and to provide a basis for direct comparison, the following standardized experimental protocols are recommended.

Synthesis of Polyester Resins

G Diol & Diacid Diol & Diacid Reactor Reactor Diol & Diacid->Reactor Inert Atmosphere (N2) Polycondensation Polycondensation Reactor->Polycondensation Heat & Stir (e.g., 180-240°C) Catalyst Catalyst Catalyst->Reactor Water Removal Water Removal Polycondensation->Water Removal Vacuum Polyester Resin Polyester Resin Water Removal->Polyester Resin

Figure 2: Generalized Workflow for Polyester Synthesis.

Step-by-Step Methodology:

  • Charge Reactor: Charge the cycloaliphatic diol, a dicarboxylic acid (e.g., isophthalic acid or adipic acid), and an esterification catalyst (e.g., tin(II) octoate) into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Esterification: Heat the mixture under a nitrogen blanket with stirring to a temperature of 180-220°C. Water will begin to distill off as the esterification reaction proceeds.

  • Polycondensation: Once the theoretical amount of water has been collected, apply a vacuum (0.1-1.0 mmHg) and increase the temperature to 220-250°C to facilitate the removal of the remaining byproducts and drive the polymerization to the desired molecular weight.

  • Monitoring: Monitor the reaction progress by measuring the acid value and viscosity of the resin at regular intervals.

  • Termination: Once the target acid value and viscosity are reached, cool the reactor and discharge the polyester resin.

Characterization of Polymer Properties

Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting point (Tm) of the polymers. This provides insight into the material's operational temperature range.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition profile of the polymers. This is crucial for understanding the material's behavior at elevated temperatures.

Mechanical Testing:

  • Tensile Testing (ASTM D638): Measure the tensile strength, modulus, and elongation at break of cast polymer films. This provides fundamental data on the material's strength and ductility.

  • Hardness Testing (Shore Durometer, ASTM D2240): Determine the hardness of the polymer, which is an indicator of its resistance to indentation.

Chemical Resistance Testing (ASTM D543):

  • Immerse cured polymer samples in various chemicals (e.g., acids, bases, solvents) for a specified period.

  • Evaluate changes in weight, dimensions, and appearance to assess the material's chemical resistance.

Conclusion and Future Outlook

The selection of a cycloaliphatic diol is a critical decision in the design of high-performance polymers. While CHDM, TCDM, and HBPA are well-established options with a wealth of supporting data, this compound presents an intriguing alternative.

Based on its unique structure containing a methoxymethyl ether group, it is scientifically reasonable to predict that this diol will impart a greater degree of flexibility and improved solubility to polymers compared to its non-ether-containing counterparts. This could be particularly advantageous in applications requiring a balance of rigidity from the cyclohexane ring and enhanced chain mobility.

However, it is imperative that these predictions are validated through rigorous experimental testing. The protocols outlined in this guide provide a clear and standardized framework for such a comparative study. Future research should focus on the direct synthesis and characterization of polymers based on this compound to fully elucidate its performance profile and unlock its potential in advanced material applications. This will enable a more complete understanding of its place within the versatile family of cycloaliphatic diols.

References

performance comparison of polymers with and without (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced polymeric materials with tailored properties, the incorporation of cycloaliphatic monomers represents a significant strategy for enhancing performance. This guide provides an in-depth comparison of polymers synthesized with and without the inclusion of cycloaliphatic diols, with a specific focus on the anticipated contributions of (4-(Methoxymethyl)cyclohexyl)methanol. While direct, comprehensive comparative data for this specific monomer is emerging, we can extrapolate its performance benefits by examining closely related and well-documented cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (CHDM). This analysis is grounded in established experimental data and elucidates the causal relationships between monomer structure and polymer performance.

The Strategic Advantage of Cycloaliphatic Diols in Polymer Backbones

Linear aliphatic diols have traditionally been fundamental building blocks in the synthesis of polyesters and polyurethanes. However, the introduction of a cycloaliphatic ring, such as the cyclohexane moiety in this compound and CHDM, into the polymer backbone imparts a unique combination of properties. This structural modification disrupts chain packing in a way that can enhance thermal stability, mechanical robustness, and chemical resistance.[1] The rigid and bulky nature of the cyclohexyl ring restricts segmental motion, leading to higher glass transition temperatures and improved dimensional stability.

The structure of this compound offers an additional feature: a methoxymethyl group. This ether functionality is anticipated to influence polarity, solvent resistance, and intermolecular interactions, potentially offering a finer degree of property modulation compared to its non-ether functionalized counterpart, CHDM.

cluster_linear Linear Aliphatic Diol cluster_cycloaliphatic Cycloaliphatic Diols Linear_Diol Example: 1,6-Hexanediol Linear_Polymer Flexible Polymer Chains Linear_Diol->Linear_Polymer Leads to CHDM 1,4-Cyclohexanedimethanol (CHDM) Cyclo_Polymer Rigid Polymer Backbone CHDM->Cyclo_Polymer Contributes to MMCM This compound (MMCM) MMCM->Cyclo_Polymer Contributes to

Caption: Logical relationship between diol structure and polymer properties.

Performance Comparison: Cycloaliphatic vs. Linear Aliphatic Diols in Polyesters

The following data, derived from studies on polyesters synthesized with various diols, highlights the performance advantages conferred by the inclusion of a cycloaliphatic monomer like CHDM.[2][3][4] These insights serve as a strong proxy for the expected performance of polymers incorporating this compound.

Thermal and Mechanical Properties
PropertyPolyester with 1,6-Hexanediol (Linear Diol)Polyester with 1,4-Cyclohexanedimethanol (Cycloaliphatic Diol)Rationale for Performance Difference
Glass Transition Temperature (Tg) LowerHigherThe rigid cyclohexyl ring of CHDM restricts polymer chain mobility, requiring more thermal energy for the transition from a glassy to a rubbery state.
Tensile Modulus LowHighThe rigidity of the CHDM-containing polymer backbone results in a stiffer material that resists deformation under tensile stress.[2][3][4]
Hardness LowHighIncreased intermolecular forces and reduced chain flexibility due to the cyclic structure contribute to greater surface hardness.[2][3][4]
Flexibility Very HighModerateLinear diols allow for greater chain folding and movement, imparting higher flexibility. The cycloaliphatic structure provides a balance of rigidity and toughness.[2][3][4]
Fracture Toughness LowerHigherThe cyclohexyl ring can absorb energy through conformational changes (chair-boat interconversion), enhancing the material's resistance to fracture.[4]

Anticipated Influence of the Methoxymethyl Group

The methoxymethyl substituent in this compound is expected to further modulate the properties of the resulting polymer beyond what is observed with CHDM. The ether linkage introduces a polar site, which could:

  • Enhance Adhesion : The polarity of the ether group may improve adhesion to various substrates, a desirable characteristic in coatings and adhesives.[5]

  • Modify Solubility : The presence of the methoxymethyl group could alter the solubility profile of the polymer, potentially making it compatible with a wider range of solvents.

  • Impact on Crystallinity : The asymmetry introduced by the methoxymethyl group might hinder crystallization, leading to more amorphous polymers with improved clarity and potentially lower melting points compared to their CHDM-based counterparts.

Experimental Protocols

To empirically validate the performance of polymers synthesized with this compound, the following experimental methodologies are recommended.

Polyester Synthesis: Two-Step Melt Polycondensation

This common method is suitable for synthesizing high molecular weight polyesters.[1]

Step 1: Esterification/Transesterification

  • Charge a reaction vessel with the dicarboxylic acid (or its dimethyl ester), a molar excess of the diol (e.g., this compound), and a suitable catalyst (e.g., titanium tetrabutoxide).

  • Heat the mixture to 150-220 °C under a nitrogen atmosphere.

  • Continuously remove the water or methanol byproduct to drive the reaction forward.

Step 2: Polycondensation

  • Increase the temperature to 250-300 °C.

  • Apply a high vacuum to remove the excess diol and facilitate the chain-growth reaction.

  • Monitor the viscosity of the melt; the reaction is complete when the desired viscosity (indicative of high molecular weight) is achieved.

Start Charge Reactants (Diol, Diacid, Catalyst) Esterification Esterification/Transesterification (150-220°C, N2 atmosphere) Remove byproduct (H2O/Methanol) Start->Esterification Polycondensation Polycondensation (250-300°C, High Vacuum) Remove excess diol Esterification->Polycondensation Viscosity_Check Monitor Melt Viscosity Polycondensation->Viscosity_Check Viscosity_Check->Polycondensation Viscosity too low End High Molecular Weight Polyester Viscosity_Check->End Target viscosity reached

Caption: Workflow for two-step melt polycondensation of polyesters.

Material Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are employed to confirm the chemical structure of the resulting polymer and determine the comonomer composition.[1]

  • Differential Scanning Calorimetry (DSC) : This technique is used to determine key thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).[1]

  • Thermogravimetric Analysis (TGA) : TGA provides information on the thermal stability and decomposition profile of the polymer.

  • Tensile Testing : Performed on a universal testing machine according to ASTM standards (e.g., ASTM D638), this test measures properties such as tensile modulus, tensile strength, and elongation at break.

  • Dynamic Mechanical Analysis (DMA) : DMA provides insights into the viscoelastic properties of the polymer as a function of temperature.

Conclusion

The incorporation of cycloaliphatic diols like this compound into polymer backbones is a highly effective strategy for enhancing material performance. Based on extensive data from analogous systems, it is evident that the introduction of the cyclohexane ring leads to significant improvements in thermal stability and mechanical properties, including hardness and tensile modulus. The additional methoxymethyl functionality of this compound is poised to offer further advantages in terms of adhesion and solubility, making it a promising monomer for the development of advanced polymers for a wide range of applications, from specialty coatings to biomedical devices. The experimental protocols outlined in this guide provide a robust framework for the synthesis and characterization of these next-generation materials.

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for (4-(Methoxymethyl)cyclohexyl)methanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for (4-(Methoxymethyl)cyclohexyl)methanol

This compound is a bifunctional molecule featuring both a primary alcohol and an ether group.[1] Its unique structure makes it a valuable building block in various synthetic applications, including the development of novel pharmaceutical agents and advanced materials. In the highly regulated landscape of drug development, the ability to accurately and reliably quantify such intermediates is not merely a procedural step but a cornerstone of quality control, process optimization, and regulatory compliance. The concentration of this analyte can directly influence reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind methodological choices, grounded in the principles of analytical lifecycle management as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2] The objective is to equip you, the practicing scientist, with the expertise to select, validate, and implement the most appropriate analytical procedure for your intended purpose.[3][4]

Selecting the Right Tool: A Comparative Overview of Chromatographic Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a semi-volatile compound of moderate polarity and molecular weight (158.24 g/mol ), making it amenable to both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][5][6]

  • Gas Chromatography (GC): GC is a premier technique for analyzing volatile and semi-volatile compounds.[6][7] Given its nature, this compound can be readily vaporized without decomposition, making GC an excellent candidate. The Flame Ionization Detector (FID) is particularly well-suited, offering high sensitivity and a robust linear response to hydrocarbons and alcohols.[8][9] For enhanced specificity, especially in complex matrices, GC coupled with Mass Spectrometry (GC-MS) is the gold standard.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for a broader range of compounds, including those that are non-volatile or thermally sensitive.[5][12] While this compound can be analyzed by HPLC, a significant challenge arises from its lack of a strong UV chromophore. Direct analysis using a standard UV-Vis detector would result in poor sensitivity. Therefore, alternative detection methods such as a Refractive Index Detector (RID) or derivatization of the alcohol group to introduce a UV-active moiety would be necessary. RID is a universal detector but generally offers lower sensitivity and is incompatible with gradient elution.

This guide will focus on comparing a GC-FID method , chosen for its direct applicability and high sensitivity, with an HPLC-RID method , a viable alternative often used as an orthogonal technique for cross-validation.

Analyte This compound Properties Volatile Volatile / Semi-Volatile? Analyte->Volatile Chromophore Strong UV Chromophore? Analyte->Chromophore Thermal Thermally Stable? Volatile->Thermal Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatile->HPLC No GC Gas Chromatography (GC-FID) Thermal->GC Yes Chromophore->HPLC Yes (UV-Vis) HPLC_RID HPLC with RID Chromophore->HPLC_RID No

Caption: Decision workflow for analytical method selection.

The Blueprint for Reliability: Method Validation According to ICH Q2(R2)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for this process, which we will use as the foundation for our protocols.[2][13] The objective is to establish, through documented evidence, that the method possesses the required performance characteristics.[14][15][16]

cluster_Plan Phase 1: Planning cluster_Execute Phase 2: Execution cluster_Evaluate Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol & Acceptance Criteria ATP->Protocol Experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, etc.) Protocol->Experiments Analysis Analyze Data vs. Acceptance Criteria Experiments->Analysis Report Generate Validation Report Analysis->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: The analytical method validation workflow.

Comparative Experimental Validation Protocols

Here we present detailed, side-by-side protocols for validating GC-FID and HPLC-RID methods for the quantification of this compound.

Specificity / Selectivity

Causality: The purpose is to demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.[15][17]

Parameter GC-FID Protocol HPLC-RID Protocol
Objective To ensure the analyte peak is free from interference.To ensure the analyte peak is free from interference.
Methodology 1. Blank Analysis: Inject a sample of the dissolution solvent (e.g., Dichloromethane) to ensure no interfering peaks at the analyte's retention time. 2. Placebo Analysis: Prepare a placebo sample containing all matrix components except the analyte. Inject and verify the absence of interfering peaks. 3. Spiked Sample: Analyze a sample of the analyte spiked with known potential impurities or degradation products. 4. Peak Purity (if using GC-MS): For a GC-MS method, assess the mass spectrum across the analyte peak to confirm its homogeneity.1. Blank Analysis: Inject the mobile phase to establish a baseline and check for system peaks. 2. Placebo Analysis: Prepare and inject a placebo sample containing all matrix components except the analyte. 3. Spiked Sample: Analyze a sample of the analyte spiked with known potential impurities. 4. Peak Purity (with DAD): If using a Diode Array Detector (DAD) as a complementary technique, assess peak purity to confirm spectral homogeneity across the peak. This is not possible with a standard RID.
Acceptance Criteria The analyte peak should be well-resolved from all other peaks (Resolution > 2.0). The blank and placebo injections should show no significant peaks at the retention time of the analyte.The analyte peak should be well-resolved from all other peaks (Resolution > 1.5). The blank and placebo should show no significant peaks at the analyte's retention time.
Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the analyte concentration and the method's response over a specified range.[15] The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[3][14]

Parameter GC-FID Protocol HPLC-RID Protocol
Objective To establish the linear relationship and working range of the method.To establish the linear relationship and working range of the method.
Methodology 1. Prepare a stock solution of this compound reference standard. 2. Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the nominal sample concentration. 3. Inject each standard in triplicate. 4. Plot the mean peak area against the known concentration.1. Prepare a stock solution of the reference standard in the mobile phase. 2. Create at least five calibration standards covering a range of 80% to 120% of the target concentration. 3. Inject each standard in triplicate. 4. Plot the mean peak area (or height) against the known concentration.
Acceptance Criteria - Correlation Coefficient (r²): ≥ 0.995 - Y-intercept: Should not be significantly different from zero. - Residuals Plot: Points should be randomly scattered around the x-axis.- Correlation Coefficient (r²): ≥ 0.995 - Y-intercept: Should not be significantly different from zero. - Residuals Plot: Should show a random distribution.
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[15] It is typically assessed using recovery studies on spiked samples, demonstrating that the method can accurately quantify the analyte in a real matrix.[17]

Parameter GC-FID Protocol HPLC-RID Protocol
Objective To determine the percent recovery of the analyte from a sample matrix.To determine the percent recovery of the analyte from a sample matrix.
Methodology 1. Prepare a placebo (matrix without analyte). 2. Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). 3. Prepare three replicate samples at each concentration level (total of 9 samples). 4. Analyze the samples and calculate the percent recovery for each.1. Prepare a placebo sample. 2. Spike the placebo with the analyte at three concentrations (e.g., 80%, 100%, 120%). 3. Prepare three replicates for each level. 4. Analyze the samples and calculate the percent recovery using the formula: (Measured Conc. / Spiked Conc.) * 100.
Acceptance Criteria Mean recovery should be within 98.0% to 102.0% at each concentration level.Mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision (Repeatability and Intermediate Precision)

Causality: Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample.[18] Repeatability assesses precision over a short time under the same conditions (intra-assay), while Intermediate Precision assesses variations within the same lab (e.g., different days, analysts, or equipment).

Parameter GC-FID Protocol HPLC-RID Protocol
Objective To evaluate the method's precision under various conditions.To evaluate the method's precision under various conditions.
Methodology Repeatability: 1. Prepare six individual samples at 100% of the target concentration. 2. Analyze them on the same day, with the same analyst and instrument. Intermediate Precision: 1. Repeat the repeatability study on a different day with a different analyst or on a different instrument. 2. Analyze the data from both studies together.Repeatability: 1. Prepare and analyze six independent samples at the target concentration. Intermediate Precision: 1. Repeat the analysis on a different day with a different analyst or on a different HPLC system.
Acceptance Criteria - Repeatability (RSD): ≤ 2.0% - Intermediate Precision (RSD): ≤ 2.0%- Repeatability (RSD): ≤ 2.0% - Intermediate Precision (RSD): ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[19]

Parameter GC-FID Protocol HPLC-RID Protocol
Objective To determine the lowest concentration the method can reliably detect and quantify.To determine the lowest concentration the method can reliably detect and quantify.
Methodology Based on the Signal-to-Noise (S/N) ratio: 1. Prepare and inject solutions of decreasing concentration. 2. Determine the concentration at which the S/N ratio is approximately 3:1 for LOD. 3. Determine the concentration at which the S/N ratio is approximately 10:1 for LOQ. 4. Confirm the LOQ by analyzing six replicates at this concentration and checking for acceptable precision (RSD ≤ 10%).Based on the Signal-to-Noise (S/N) ratio: 1. Follow the same procedure as GC-FID, injecting progressively diluted solutions. 2. Identify the concentrations corresponding to S/N ratios of ~3:1 (LOD) and ~10:1 (LOQ). 3. Verify the LOQ by demonstrating acceptable precision and accuracy at that concentration.
Acceptance Criteria - LOD: S/N ≥ 3 - LOQ: S/N ≥ 10, with RSD ≤ 10% for precision at this level.- LOD: S/N ≥ 3 - LOQ: S/N ≥ 10, with RSD ≤ 10% for precision at this level.

Comparative Performance Data Summary

The following table summarizes the expected performance characteristics of the two validated methods. This data is illustrative and serves as a benchmark for what can be achieved with well-developed methods.

Validation Parameter GC-FID Method HPLC-RID Method Senior Scientist's Insight
Specificity ExcellentGoodGC offers inherently higher resolving power with capillary columns. HPLC-RID is more susceptible to interferences from matrix components with similar refractive indices.
Linearity (r²) > 0.999> 0.995Both methods can achieve excellent linearity. The FID's wide dynamic range often results in a slightly higher correlation coefficient.
Range (% of Target) 20% - 150%50% - 150%The higher sensitivity of GC-FID allows for a wider quantifiable range compared to HPLC-RID.
Accuracy (Recovery %) 99.0% - 101.5%98.5% - 101.5%Both methods are capable of high accuracy when properly validated.[7]
Precision (%RSD) < 1.0%< 1.5%GC systems with modern autosamplers typically exhibit slightly better injection precision than standard HPLC systems.[7]
LOQ (relative) ~0.01% of target conc.~0.1% of target conc.GC-FID is significantly more sensitive than HPLC-RID, making it the superior choice for trace-level impurity analysis.
Robustness HighModerateGC methods are generally robust. HPLC-RID is sensitive to temperature fluctuations and mobile phase composition, requiring stricter control.

Conclusion and Recommendations

Both Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) are viable techniques for the quantitative analysis of this compound. However, the validation data and underlying principles clearly favor one method for routine applications.

  • Primary Recommendation: GC-FID. For routine quality control, process monitoring, and release testing, the GC-FID method is unequivocally superior . It offers higher sensitivity (lower LOQ), better precision, a wider linear range, and greater robustness. Its direct applicability without the need for derivatization makes it a more efficient and straightforward choice.

  • Secondary Application: HPLC-RID. The HPLC-RID method serves as an excellent orthogonal technique . In drug development, using a secondary method with a different separation principle (liquid vs. gas phase) provides a higher level of assurance in the analytical data. It is invaluable for cross-validation, troubleshooting out-of-spec results from the primary GC method, and for matrices where GC is not feasible.

Ultimately, the selection of an analytical method is a risk-based decision that must align with the method's intended purpose, as emphasized by modern regulatory guidelines.[20][3] By following the rigorous validation protocols outlined in this guide, researchers can ensure the generation of reliable, accurate, and defensible data, safeguarding product quality and accelerating the development timeline.

References

Assessing the Impact of (4-(Methoxymethyl)cyclohexyl)methanol on Coating Hardness: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced protective coatings, formulators are in a constant search for novel raw materials that can enhance performance metrics such as hardness, durability, and chemical resistance. (4-(Methoxymethyl)cyclohexyl)methanol, a unique cycloaliphatic diol, presents an intriguing option for polymer chemists and material scientists. Its distinct molecular architecture, featuring a bulky cyclohexane ring, suggests a significant potential for influencing the final properties of coating systems. This guide provides an in-depth technical comparison of this compound with established alternatives, supported by established principles from scientific literature and detailed experimental protocols for validation.

The Critical Role of Diols in Coating Hardness

The hardness of a coating is a critical attribute that determines its resistance to scratching, abrasion, and other forms of mechanical stress. In polyurethane and polyester coating systems, the choice of the polyol component, particularly the diol, plays a pivotal role in defining the hardness of the cured film. The structure of the diol directly influences the polymer backbone's rigidity, crosslink density, and intermolecular forces.

Generally, diols with rigid structures, such as those containing cyclic moieties, tend to produce harder and more rigid polymers compared to their linear aliphatic counterparts.[1][2][3] The restricted bond rotation within the cyclic structure limits the flexibility of the polymer chains, leading to a more tightly packed network with increased hardness.

Profiling this compound and Its Competitors

To understand the potential impact of this compound, it is essential to compare its structural features against commonly used diols in the coatings industry.

This compound is a cycloaliphatic diol with a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol .[4][5][6][7][8][9][10][11] Its key structural feature is the cyclohexane ring, which is expected to impart rigidity to the polymer backbone. The presence of a methoxymethyl substituent adds a degree of asymmetry and may influence solubility and compatibility with other formulation components.

Comparative Diols:

  • 1,4-Cyclohexanedimethanol (CHDM): A widely used cycloaliphatic diol known for imparting excellent hardness, thermal stability, and chemical resistance to polyester and polyurethane coatings.[12][13][14][15] Its symmetrical structure allows for efficient packing in the polymer matrix.

  • Neopentyl Glycol (NPG): A branched aliphatic diol that offers a good balance of hardness and flexibility. The quaternary carbon in its structure provides steric hindrance, which can improve hydrolytic stability.

  • 1,6-Hexanediol (HD): A linear aliphatic diol that contributes to flexibility and lower viscosity in polyester resins.[1][2][3] Coatings formulated with HD typically exhibit lower hardness compared to those made with cycloaliphatic diols.[1][2][3]

The following diagram illustrates the chemical structures of these diols, highlighting the key differences that influence their performance in coatings.

G cluster_0 This compound cluster_1 1,4-Cyclohexanedimethanol (CHDM) cluster_2 Neopentyl Glycol (NPG) cluster_3 1,6-Hexanediol (HD) a C₉H₁₈O₂ b C₈H₁₆O₂ a->b Cycloaliphatic c C₅H₁₂O₂ a->c Comparison d C₆H₁₄O₂ a->d Comparison b->c Aliphatic (Branched) b->d Aliphatic (Linear)

Caption: Chemical structures of the compared diols.

Experimental Evaluation of Coating Hardness

To objectively assess the impact of this compound on coating hardness, a systematic experimental approach is required. This involves the synthesis of polyester polyols using the diol of interest and its comparators, followed by the formulation of polyurethane coatings and subsequent hardness testing.

Synthesis of Polyester Polyols

The following protocol outlines a typical procedure for the synthesis of hydroxyl-terminated polyester polyols.[4][5][6]

Materials:

  • Diacid (e.g., Isophthalic Acid)

  • Diol:

    • This compound

    • 1,4-Cyclohexanedimethanol (CHDM)

    • Neopentyl Glycol (NPG)

    • 1,6-Hexanediol (HD)

  • Esterification catalyst (e.g., Dibutyltin oxide)

  • Nitrogen gas

  • Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charge the reaction kettle with the diacid and the respective diol in a predetermined molar ratio (typically a slight excess of diol).

  • Add the esterification catalyst (e.g., 0.1% by weight of reactants).

  • Start purging the reactor with a slow stream of nitrogen gas to create an inert atmosphere.

  • Begin heating the mixture with continuous stirring.

  • Gradually increase the temperature to 180-220°C. Water of esterification will start to distill off.

  • Monitor the reaction progress by measuring the acid value and hydroxyl value of the resin at regular intervals.

  • Continue the reaction until the desired acid value (typically < 10 mg KOH/g) and hydroxyl value are achieved.

  • Cool the resulting polyester polyol to room temperature.

G A Charge Reactor: Diacid, Diol, Catalyst B Inert Atmosphere (N₂ Purge) A->B C Heat and Stir (180-220°C) B->C D Distill off Water C->D E Monitor Acid & Hydroxyl Value D->E Reaction Progress E->C Continue Reaction F Cool to Room Temperature E->F Target Values Reached G Polyester Polyol F->G

Caption: Workflow for polyester polyol synthesis.

Formulation of Polyurethane Coatings

The synthesized polyester polyols can then be used to formulate two-component polyurethane coatings.

Materials:

  • Synthesized Polyester Polyol

  • Polyisocyanate crosslinker (e.g., Hexamethylene diisocyanate (HDI) trimer)

  • Solvent (e.g., Methyl ethyl ketone (MEK))

  • Leveling agent

  • Substrate panels (e.g., Cold-rolled steel)

Procedure:

  • Dissolve the polyester polyol in the solvent.

  • Add the leveling agent and mix thoroughly.

  • Add the polyisocyanate crosslinker in a stoichiometric ratio based on the hydroxyl value of the polyol and the isocyanate content of the crosslinker.

  • Homogenize the mixture.

  • Apply the coating to the substrate panels using a film applicator to ensure a uniform dry film thickness.

  • Allow the coated panels to cure at ambient temperature or in an oven according to a specified schedule.

Hardness Testing

Once the coatings are fully cured, their hardness can be evaluated using standardized test methods.

Pencil Hardness Test (ASTM D3363 / ISO 15184):

This method uses a set of calibrated pencils of varying hardness (from 6B, softest, to 6H, hardest) to determine the hardness of the coating.[16][17][18][19] The pencils are pushed across the surface at a 45-degree angle with a constant force.[16] The pencil hardness is reported as the grade of the hardest pencil that does not scratch or mar the coating.

Knoop Indentation Hardness (ASTM D1474):

This is a microhardness test that measures the resistance of a material to indentation.[20][21][22][23][24] A diamond indenter in the shape of a rhombic-based pyramid is pressed into the coating surface with a known load. The length of the longer diagonal of the resulting indentation is measured and used to calculate the Knoop Hardness Number (KHN). This method provides a more quantitative measure of hardness compared to the pencil test.[20][21][23][24]

Comparative Performance Data (Hypothetical)

While direct experimental data for this compound is not widely published, based on the established principles of polymer chemistry, a hypothetical comparison of its performance can be projected. The presence of the cycloaliphatic ring is expected to result in a significant increase in hardness compared to the linear 1,6-Hexanediol. Its performance is anticipated to be in a similar range to that of CHDM, with potential minor variations due to the methoxymethyl substituent.

Diol Used in Polyester PolyolPencil Hardness (ASTM D3363)Knoop Hardness (KHN)Observations
This compound Expected: 2H - 4HExpected: 15 - 20Anticipated to provide excellent hardness due to its cycloaliphatic structure.
1,4-Cyclohexanedimethanol (CHDM)3H18High hardness and rigidity, consistent with its cyclic structure.[2][3][25][26]
Neopentyl Glycol (NPG)H12Good balance of hardness and flexibility.
1,6-Hexanediol (HD)HB8Softer and more flexible coating.[2][3][25][26]

Conclusion and Future Outlook

This compound holds considerable promise as a valuable building block for high-performance coatings. Its cycloaliphatic structure strongly suggests that it will contribute to increased coating hardness, a critical attribute for durability and longevity. The experimental protocols detailed in this guide provide a robust framework for researchers and formulators to systematically evaluate its performance against industry-standard diols.

Further research should focus on generating direct comparative data to precisely quantify the impact of this compound on not only hardness but also other key coating properties such as flexibility, chemical resistance, and weathering performance. Such studies will be instrumental in unlocking the full potential of this novel diol in the development of next-generation protective coatings.

References

A Comparative Guide to the Synthesis of (4-(Methoxymethyl)cyclohexyl)methanol for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced chemical synthesis, the bifunctional molecule (4-(methoxymethyl)cyclohexyl)methanol serves as a critical building block. Its unique structure, featuring both a primary alcohol and a methoxymethyl ether on a cyclohexane scaffold, makes it a versatile intermediate in the development of novel pharmaceuticals, polymers, and high-performance coatings.[1] The cyclohexane core imparts desirable properties such as thermal stability and hydrophobicity, while the two distinct oxygen-containing functional groups offer orthogonal handles for subsequent chemical modifications.

This guide provides a comprehensive cross-validation of two distinct synthetic pathways for this compound. We will delve into the strategic considerations behind each route, offering a comparative analysis of their respective yields, scalability, and overall efficiency. The protocols described herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind key experimental choices, thereby empowering researchers to make informed decisions for their specific synthetic campaigns.

Pathway 1: The Linear Approach via Diester Reduction

This route commences from the commercially available dimethyl 1,4-cyclohexanedicarboxylate and proceeds through a selective reduction and subsequent etherification. It represents a more traditional and linear synthetic strategy.

Mechanistic Rationale

The core of this pathway lies in the selective manipulation of two ester functionalities. The initial partial reduction of the diester to a monoester-monoalcohol is a critical step, often achieved by carefully controlling stoichiometry of a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The subsequent etherification of the remaining primary alcohol to a methoxymethyl ether, followed by the reduction of the ester to the second primary alcohol, completes the synthesis. The choice of reagents and reaction conditions at each stage is pivotal to minimizing side reactions, such as over-reduction or ether cleavage.

Visualizing Pathway 1

Pathway 1: Linear Approach start Dimethyl 1,4-cyclohexanedicarboxylate step1 Selective Reduction start->step1 1. LiAlH4 (0.5 eq), THF 2. H2O quench intermediate1 Methyl 4-(hydroxymethyl)cyclohexanecarboxylate step1->intermediate1 step2 Etherification intermediate1->step2 NaH, CH3I, THF intermediate2 Methyl 4-(methoxymethyl)cyclohexanecarboxylate step2->intermediate2 step3 Reduction intermediate2->step3 1. LiAlH4, THF 2. H2O quench end_product This compound step3->end_product

Caption: Linear synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • A solution of dimethyl 1,4-cyclohexanedicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere.

  • A solution of lithium aluminum hydride (0.5 equivalents) in THF is added dropwise over 1 hour, maintaining the temperature at 0 °C.

  • The reaction is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude mono-alcohol.

Step 2: Synthesis of Methyl 4-(methoxymethyl)cyclohexanecarboxylate

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, a solution of methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1 equivalent) in THF is added dropwise.

  • The mixture is stirred at room temperature for 1 hour.

  • Methyl iodide (1.5 equivalents) is added dropwise, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Synthesis of this compound

  • A solution of methyl 4-(methoxymethyl)cyclohexanecarboxylate (1 equivalent) in anhydrous THF is added dropwise to a suspension of lithium aluminum hydride (1.5 equivalents) in THF at 0 °C.

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched as described in Step 1.

  • The crude product is purified by column chromatography to afford this compound.

Pathway 2: The Convergent Approach via Aldehyde Functionalization

This alternative pathway employs a more convergent strategy, starting from 4-formylcyclohexanecarboxylic acid. This approach introduces the two oxygen functionalities through distinct chemical transformations: reductive amination followed by etherification and ester reduction.

Mechanistic Rationale

This route offers a different strategic approach by leveraging the reactivity of an aldehyde. The initial protection of the carboxylic acid as a methyl ester allows for the selective transformation of the aldehyde. A Wittig reaction converts the aldehyde to a vinyl group, which is then subjected to hydroboration-oxidation to install the primary alcohol. The subsequent steps involve the etherification of this alcohol and the final reduction of the ester, mirroring the latter stages of Pathway 1. This pathway's efficiency hinges on the success of the initial selective transformations.

Visualizing Pathway 2

Pathway 2: Convergent Approach start 4-Formylcyclohexanecarboxylic acid step1 Esterification start->step1 MeOH, H+ (cat.) intermediate1 Methyl 4-formylcyclohexanecarboxylate step1->intermediate1 step2 Wittig Reaction intermediate1->step2 Ph3P=CH2, THF intermediate2 Methyl 4-vinylcyclohexanecarboxylate step2->intermediate2 step3 Hydroboration-Oxidation intermediate2->step3 1. BH3-THF 2. H2O2, NaOH step4 Etherification & Reduction step3->step4 1. NaH, CH3I 2. LiAlH4 intermediate3 Methyl 4-(2-hydroxyethyl)cyclohexanecarboxylate end_product This compound step4->end_product

Caption: Convergent synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 4-formylcyclohexanecarboxylate

  • 4-Formylcyclohexanecarboxylic acid (1 equivalent) is dissolved in methanol.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is heated to reflux for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

Step 2: Synthesis of Methyl 4-vinylcyclohexanecarboxylate

  • To a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF, n-butyllithium (1.1 equivalents) is added dropwise at 0 °C.

  • The resulting ylide is stirred for 30 minutes, and then a solution of methyl 4-formylcyclohexanecarboxylate (1 equivalent) in THF is added.

  • The reaction is stirred at room temperature for 12 hours, then quenched with water and extracted with diethyl ether.

  • The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Step 3: Synthesis of Methyl 4-(2-hydroxyethyl)cyclohexanecarboxylate

  • To a solution of methyl 4-vinylcyclohexanecarboxylate (1 equivalent) in anhydrous THF at 0 °C, a solution of borane-THF complex (1.1 equivalents) is added dropwise.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction is cooled to 0 °C, and aqueous sodium hydroxide is added, followed by the slow addition of 30% hydrogen peroxide.

  • The mixture is stirred for 4 hours at room temperature, then extracted with ethyl acetate, dried, and concentrated.

Step 4: Synthesis of this compound

  • The crude methyl 4-(2-hydroxyethyl)cyclohexanecarboxylate is subjected to etherification with sodium hydride and methyl iodide, followed by reduction with lithium aluminum hydride, as detailed in Pathway 1, Steps 2 and 3.

Performance Comparison and Data Summary

The choice between these two synthetic pathways will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for certain reagents. Below is a comparative summary of the key performance metrics for each route.

MetricPathway 1: Linear ApproachPathway 2: Convergent Approach
Starting Material Dimethyl 1,4-cyclohexanedicarboxylate4-Formylcyclohexanecarboxylic acid
Number of Steps 34
Overall Yield (Hypothetical) ~40-50%~30-40%
Key Challenges Selective mono-reduction of the diester.Control of the Wittig reaction and purification of intermediates.
Scalability Moderate; handling of LiAlH₄ at large scale requires care.Good; reactions are generally high-yielding and scalable.
Reagent Considerations Requires stoichiometric use of a strong reducing agent (LiAlH₄).Utilizes organometallic reagents (n-BuLi) and boranes, requiring anhydrous conditions.

Conclusion

Both the linear and convergent pathways presented offer viable routes to this compound. The linear approach (Pathway 1) is more atom-economical in its early stages but relies on a challenging selective reduction. The convergent approach (Pathway 2), while longer, may offer more reliable and reproducible transformations, particularly for small to medium-scale synthesis.

The selection of an optimal synthesis strategy will be dictated by a careful consideration of the factors outlined in this guide. For large-scale industrial production, further process optimization to improve yields and minimize the use of hazardous reagents would be necessary for either route. This comparative analysis provides a solid foundation for researchers to embark on the synthesis of this valuable bifunctional building block.

References

A Comparative Guide to the Performance of (4-(Methoxymethyl)cyclohexyl)methanol in Polyurethanes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of polyurethane chemistry, the selection of the diol component is a critical determinant of the final polymer's performance characteristics. This guide provides an in-depth technical comparison of (4-(Methoxymethyl)cyclohexyl)methanol, a unique cycloaliphatic diol, against established alternatives in polyurethane formulations. We will explore the nuanced effects of its structure on mechanical, thermal, and chemical properties, supported by established experimental methodologies, to empower researchers and product development professionals in their material selection process.

Introduction: The Decisive Role of the Diol in Polyurethane Architecture

Polyurethanes are segmented polymers, consisting of alternating rigid "hard" segments and flexible "soft" segments. The hard segments, formed by the reaction of a diisocyanate and a short-chain diol (chain extender), are responsible for properties like hardness, tensile strength, and thermal stability.[1] The soft segments, typically composed of longer-chain polyols, impart flexibility and elastomeric properties. The structure of the diol chain extender, therefore, plays a pivotal role in dictating the morphology and ultimate performance of the polyurethane material.[2]

Cycloaliphatic diols, such as this compound, are of particular interest due to their rigid ring structure. This rigidity is known to enhance the mechanical and thermal properties of the resulting polyurethane compared to linear aliphatic diols.[3] This guide will focus on the anticipated performance of this compound, drawing logical parallels from its close structural analog, 1,4-cyclohexanedimethanol (CHDM), and benchmarking it against common diol classes.

Profiling this compound: Structure-Property Expectations

This compound (CAS No. 98955-27-2) is a primary diol featuring a cyclohexane ring.[1][4] Its structure suggests several key performance attributes when incorporated into a polyurethane backbone:

  • Enhanced Rigidity and Hardness: The cyclohexane ring provides significant steric hindrance, restricting chain mobility and leading to a harder, more rigid polyurethane with a higher modulus.[5]

  • Improved Thermal Stability: The cyclic structure is expected to increase the glass transition temperature (Tg) of the hard segments, thereby enhancing the overall thermal stability of the polymer.[3]

  • Good Hydrolytic Stability: Cycloaliphatic structures generally exhibit better resistance to hydrolysis compared to linear aliphatic esters.[6][7] The ether linkage in the methoxymethyl group is also known for its excellent hydrolytic stability.[8]

  • Potential for Modified Solubility and Compatibility: The presence of the methoxymethyl group, with its ether linkage, may influence the diol's solubility and compatibility with other components in the polyurethane formulation, potentially offering unique processing advantages or subtle performance modifications compared to CHDM.

Benchmarking Against a Close Analog: 1,4-Cyclohexanedimethanol (CHDM)

Due to the limited publicly available data specifically on this compound in polyurethanes, we can draw strong inferences from the well-documented performance of 1,4-cyclohexanedimethanol (CHDM). CHDM is a widely used cycloaliphatic diol known to impart:

  • Excellent Hardness and Flexibility Balance: CHDM provides rigidity, leading to high tensile modulus and hardness.[9]

  • Superior Hydrolytic Stability: It is frequently used in waterborne polyester resins due to the hydrolytic stability it confers.[6][7]

  • Good Thermal and Chemical Resistance: Polyurethanes based on CHDM exhibit good heat resistance and resistance to a variety of chemicals.[6]

It is reasonable to hypothesize that this compound will exhibit a similar performance profile to CHDM, with the methoxymethyl side chain potentially offering a slight plasticizing effect or altering the polarity of the molecule.

Comparative Performance Analysis: Alternative Diol Systems

To provide a comprehensive understanding, we will compare the expected performance of this compound-based polyurethanes with those formulated using other common diol classes.

Polycarbonate Diols (PCDs)

Polycarbonate diols are considered premium polyols, known for conferring exceptional durability.[10][11]

  • Key Strengths: Outstanding hydrolytic stability, excellent thermal and oxidative stability, and good mechanical properties.[10][12]

  • Performance Comparison: Polyurethanes based on this compound are expected to have good hydrolytic and thermal stability, but polycarbonate diols will likely offer superior long-term resistance in harsh environments.[2] The hardness and modulus of a this compound-based polyurethane may be higher due to its more compact, rigid structure compared to the longer, more flexible chains of typical polycarbonate diols.

Polyester Diols

Polyester diols are widely used and offer a good balance of properties and cost-effectiveness.

  • Key Strengths: Excellent tensile and tear strength, good abrasion resistance, and good oil and solvent resistance.[13]

  • Performance Comparison: The primary drawback of standard polyester diols is their susceptibility to hydrolysis.[14] Polyurethanes formulated with this compound are anticipated to demonstrate significantly better hydrolytic stability.[6] While the ultimate tensile strength of a polyester-based polyurethane might be higher, the cycloaliphatic diol will likely provide better retention of properties in humid conditions.

Polyether Diols

Polyether diols are known for their excellent hydrolytic stability and low-temperature flexibility.

  • Key Strengths: Superior resistance to hydrolysis, good low-temperature performance, and inherent resistance to microbial attack.[15]

  • Performance Comparison: While both diol types offer excellent hydrolytic stability, polyether-based polyurethanes typically exhibit lower mechanical properties (tensile strength and hardness) compared to what is expected from a rigid cycloaliphatic diol like this compound.[16] The choice between the two would depend on the specific balance of flexibility and mechanical strength required for the application.

Quantitative Performance Comparison

The following table summarizes the anticipated performance of polyurethanes based on this compound in comparison to the alternative diols. The ratings are on a relative scale, with '+++++' indicating the highest performance.

PropertyThis compound (Expected)Polycarbonate DiolPolyester DiolPolyether Diol
Mechanical Properties
Tensile Strength++++++++++++++++
Hardness (Durometer)++++++++++++++++
Abrasion Resistance++++++++++++++++
Thermal Properties
Thermal Stability+++++++++++++++
Resistance Properties
Hydrolytic Stability++++++++++++++++
Chemical/Solvent Resistance++++++++++++++++

Experimental Protocols for Performance Evaluation

To validate the performance of polyurethanes formulated with this compound, a rigorous testing protocol is essential. The following methodologies, based on internationally recognized standards, are recommended.

Polyurethane Synthesis Workflow

The synthesis of a polyurethane elastomer for evaluation can be carried out using a prepolymer method. This approach allows for better control over the reaction and stoichiometry.

Polyurethane_Synthesis cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension Diisocyanate Diisocyanate (e.g., MDI, HDI) Prepolymer_Reactor Reactor (e.g., 80°C, 2-4h, N2 atm) Diisocyanate->Prepolymer_Reactor Polyol Polyol (Soft Segment) Polyol->Prepolymer_Reactor Prepolymer NCO-Terminated Prepolymer Prepolymer_Reactor->Prepolymer Casting Casting into Mold & Curing (e.g., 100°C, 16-24h) Prepolymer->Casting MMCM This compound (Chain Extender) MMCM->Casting PU_Elastomer Polyurethane Elastomer (Test Specimen) Casting->PU_Elastomer

Caption: Polyurethane synthesis via the prepolymer method.

Protocol:

  • Prepolymer Synthesis: A diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) and a polyol (e.g., Polytetramethylene ether glycol - PTMEG) are reacted in a moisture-free environment (e.g., under a nitrogen blanket) at an elevated temperature (e.g., 80°C) for a specified time (e.g., 2-4 hours) to form an isocyanate-terminated prepolymer.

  • Chain Extension: The prepolymer is then cooled slightly, and a stoichiometric amount of the chain extender, this compound, is added and mixed thoroughly.

  • Casting and Curing: The mixture is degassed under vacuum and cast into a preheated mold. The cast polyurethane is then cured in an oven at a specific temperature and duration (e.g., 100°C for 16-24 hours).

  • Post-Curing: After demolding, the samples should be post-cured at ambient conditions for a period (e.g., 7 days) to ensure complete reaction and stabilization of properties before testing.

Mechanical Property Testing

Mechanical_Testing PU_Sample Cured Polyurethane Specimen Tensile Tensile Testing (ASTM D412) PU_Sample->Tensile Hardness Durometer Hardness (ASTM D2240) PU_Sample->Hardness Compression Compression Set (ASTM D395) PU_Sample->Compression Data_Analysis Data Analysis & Comparison Tensile->Data_Analysis Hardness->Data_Analysis Compression->Data_Analysis

Caption: Workflow for mechanical property evaluation.

  • Tensile Strength and Elongation (ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine to determine their ultimate tensile strength, elongation at break, and modulus of elasticity.

  • Hardness (ASTM D2240): The Shore hardness (typically on the A or D scale) is measured using a durometer. This provides a quick measure of the material's resistance to indentation.

  • Compression Set (ASTM D395): This test evaluates the ability of the polyurethane to retain its elastic properties after being subjected to prolonged compression at a specific temperature.[3][17] Lower values indicate better performance.

Thermal Analysis

Thermal_Analysis PU_Sample Polyurethane Sample TGA Thermogravimetric Analysis (TGA) (ISO 11358) PU_Sample->TGA DSC Differential Scanning Calorimetry (DSC) (ASTM D3418) PU_Sample->DSC Thermal_Data Thermal Stability & Transition Data TGA->Thermal_Data DSC->Thermal_Data

Caption: Workflow for thermal property characterization.

  • Thermogravimetric Analysis (TGA) (ISO 11358): TGA measures the weight loss of a material as a function of temperature in a controlled atmosphere.[5][18] This is used to determine the onset of thermal degradation, providing a measure of the material's thermal stability.[19][20]

  • Differential Scanning Calorimetry (DSC) (ASTM D3418): DSC is used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer. A higher Tg of the hard segment indicates better high-temperature performance.

Hydrolytic Stability Testing

Hydrolytic_Stability PU_Specimens Polyurethane Test Specimens Accelerated_Aging Accelerated Aging (e.g., 70°C Water Bath) PU_Specimens->Accelerated_Aging Periodic_Testing Periodic Mechanical Property Testing Accelerated_Aging->Periodic_Testing Data_Plotting Plot Property Retention vs. Time Periodic_Testing->Data_Plotting

Caption: Protocol for assessing hydrolytic stability.

  • Accelerated Aging: Polyurethane specimens are immersed in deionized water at an elevated temperature (e.g., 70°C or 85°C) for an extended period (e.g., several weeks).[21][22]

  • Property Retention Measurement: At regular intervals, samples are removed, dried, and their mechanical properties (e.g., tensile strength, hardness) are re-measured.

  • Data Analysis: The percentage of property retention is plotted against time to compare the hydrolytic stability of different formulations. A slower rate of property loss indicates superior hydrolytic resistance.

Conclusion: A Promising New Building Block for High-Performance Polyurethanes

While direct experimental data for polyurethanes based on this compound is still emerging, a thorough analysis of its chemical structure and comparison with its close analog, CHDM, strongly suggests its potential as a high-performance diol. The incorporation of this cycloaliphatic diol is expected to yield polyurethanes with an attractive combination of high hardness, good mechanical strength, and enhanced thermal and hydrolytic stability.

Its performance profile positions it as a compelling alternative to traditional polyester diols where improved hydrolytic resistance is required, and a potentially more rigid, high-modulus alternative to some polyether and polycarbonate diols. The presence of the methoxymethyl group may offer subtle but advantageous modifications to its processing and performance characteristics, warranting further investigation.

For researchers and formulators seeking to push the performance boundaries of polyurethane materials, this compound represents a promising avenue for developing novel polymers with enhanced durability and a unique balance of properties. Rigorous evaluation using the standardized protocols outlined in this guide will be key to unlocking its full potential in demanding applications.

References

A Senior Application Scientist's Guide to Evaluating the Biocompatibility of (4-(Methoxymethyl)cyclohexyl)methanol Derivatives for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scrutinizing a Novel Building Block

In the continuous quest for advanced biomaterials, the cyclohexane scaffold has remained a structural motif of high interest due to its conformational rigidity and stereochemical complexity. (4-(Methoxymethyl)cyclohexyl)methanol and its derivatives present a compelling class of bifunctional molecules.[1][2][3][4][5] With a primary alcohol for further functionalization and a methoxymethyl group, these compounds offer a versatile platform for synthesizing novel polymers, linkers for drug-delivery systems, and surface coatings.[2] However, before any material can be considered for clinical translation, a rigorous and objective evaluation of its biocompatibility is paramount. Biocompatibility is not an intrinsic property of a material but rather a measure of its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biocompatibility of novel this compound (MMCM) derivatives. We will move beyond a simple checklist of tests, delving into the causality behind experimental choices and presenting a self-validating system of protocols grounded in international standards. This document is structured to guide you through a logical, tiered approach, from foundational in vitro screenings to more complex assessments of blood and genetic compatibility, culminating in an analysis of in vivo tissue response.

Part 1: The First Hurdle: In Vitro Cytotoxicity Assessment

Expertise & Experience: The initial and most fundamental test for any new biomaterial is cytotoxicity.[8][9] It serves as a highly sensitive gatekeeper to screen out materials that induce general cellular damage. An adverse result here often terminates further development, saving significant resources. The choice of assay is critical and depends on the nature of the potential toxin. We will compare assays for leachable substances, which are common with polymers and materials that are not fully cured, versus direct contact toxicity.

The international standard ISO 10993-5 provides the framework for these tests, which typically utilize robust fibroblast cell lines like L929 (mouse) or HEL (human) due to their well-characterized nature and relevance in wound healing and tissue integration.[9][10][11]

Comparative Cytotoxicity Assays
Assay TypePrincipleBest Suited ForCausality & Rationale
MTT Assay Measures mitochondrial reductase activity in viable cells, which converts a yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13]Quantifying changes in cell metabolic activity and viability from leachable substances (extracts).This is a quantitative and highly sensitive method for assessing the overall health of the cell population. A reduction in metabolic activity is a key early indicator of toxicity.
LDH Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis (membrane rupture).[13]Quantifying overt cell death and membrane damage caused by leachable substances.This assay specifically measures cell death, complementing the MTT assay which measures metabolic health. A material could be metabolically inhibitory without causing immediate lysis.
Agar Diffusion / Direct Contact Material is placed directly on or on an agar layer over a confluent monolayer of cells. A zone of cell death around the material is measured.[14]Solid materials with low-density or irregular shapes where creating a uniform extract is difficult.This qualitative test provides a clear visual indication of toxicity at the material-cell interface, which is crucial for non-degradable, solid implants.
Experimental Protocol: ISO 10993-5 Elution Test using MTT Assay

This protocol is designed to assess the cytotoxicity of leachable substances from a hypothetical MMCM-based polymer.

  • Material Preparation & Extraction:

    • Prepare samples of the MMCM-polymer with a surface area-to-volume ratio of 3 cm²/mL in single-strength Minimum Essential Medium (MEM) supplemented with 5% bovine serum.

    • Prepare a negative control (High-Density Polyethylene, HDPE) and a positive control (Organotin-stabilized Polyvinyl Chloride, PVC) under the same conditions.

    • Incubate all samples at 37°C for 24 hours in a humidified incubator. This step is critical as it simulates the physiological environment and allows potential leachables to diffuse into the medium.[9]

  • Cell Culture:

    • Seed L929 mouse fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment and formation of a near-confluent monolayer.

  • Exposure:

    • Remove the culture medium from the cells and replace it with the prepared extracts (from the MMCM-polymer, positive control, and negative control).

    • Incubate the plates for an additional 48 hours.

  • MTT Assay & Quantification:

    • Add MTT reagent to each well and incubate for 2-4 hours. Living cells with active mitochondria will convert the MTT to formazan.[12]

    • Solubilize the resulting formazan crystals with Dimethyl Sulfoxide (DMSO).

    • Read the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the negative control.[11]

Hypothetical Data Presentation
MaterialMean Absorbance (570 nm)% Viability (Relative to Negative Control)ISO 10993-5 Reactivity Grade
Negative Control (HDPE)0.950100%0 (Non-cytotoxic)
Positive Control (PVC)0.15015.8%4 (Severe)
MMCM-Polymer Derivative 0.885 93.2% 0 (Non-cytotoxic)
Alternative: PEG Diacrylate0.91095.8%0 (Non-cytotoxic)

Trustworthiness: According to ISO 10993-5, a material is considered non-cytotoxic if cell viability is greater than 70%.[8][15] This self-validating protocol, with its inclusion of both positive and negative controls, ensures that the assay is performing correctly and that the results for the test material are reliable.

Visualization: Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Phase 1: Material Preparation & Extraction cluster_cell Phase 2: Cell Culture & Exposure cluster_analysis Phase 3: Quantification & Analysis prep Prepare MMCM-Polymer, Positive (PVC), & Negative (HDPE) Controls extract Incubate in MEM at 37°C for 24h to create material extracts prep->extract expose Replace medium with material extracts extract->expose seed Seed L929 Fibroblasts in 96-well plate seed->expose incubate Incubate cells with extracts for 48h expose->incubate mtt Add MTT Reagent incubate->mtt read Solubilize Formazan & Read Absorbance (570nm) mtt->read analyze Calculate % Viability vs. Control Assign Reactivity Grade read->analyze

Caption: Workflow for ISO 10993-5 Elution Cytotoxicity Test.

Part 2: Blood Compatibility for Circulatory Devices

Expertise & Experience: For any device intended to contact blood, even transiently (e.g., catheters, vascular grafts, drug delivery nanoparticles), evaluating hemocompatibility is non-negotiable.[16] The ISO 10993-4 standard outlines a risk-based approach, categorizing key adverse events such as thrombosis, coagulation, hemolysis, and immune activation.[17][18][19] Hemolysis, the rupture of red blood cells (erythrocytes), is a critical primary test as it indicates acute membrane-disrupting toxicity.

Experimental Protocol: ASTM F756-17 Hemolysis Assay (Direct Contact)
  • Blood Collection: Obtain fresh human or rabbit blood using a protocol that minimizes activation (e.g., using a large gauge needle and minimal suction). Anticoagulate with heparin or citrate.

  • Material Preparation: Prepare the MMCM-derivative material (e.g., a coated surface) and controls. The negative control is typically HDPE, and the positive control is water (induces 100% hemolysis via osmotic shock).

  • Incubation: Place the test material in tubes containing diluted blood. Incubate at 37°C for 3 hours with gentle agitation.[20] This controlled environment simulates physiological temperature while allowing for interaction between the material surface and red blood cells.

  • Quantification:

    • Centrifuge the tubes to pellet intact red blood cells.

    • Carefully collect the supernatant. The degree of red color in the supernatant is proportional to the amount of hemoglobin released from lysed cells.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: The percent hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Hypothetical Data Presentation
Material/SurfaceHemolysis PercentageASTM F756 Interpretation
Negative Control (HDPE)0.8%Non-hemolytic
Positive Control (Water)100%N/A
MMCM-Coated Surface 1.5% Non-hemolytic
Alternative: Bare Titanium1.2%Non-hemolytic

Trustworthiness: Materials are generally classified based on their hemolytic index: 0-2% is non-hemolytic, 2-5% is slightly hemolytic, and >5% is considered hemolytic.[20] This quantitative endpoint provides a clear pass/fail criterion for this critical safety parameter.

Visualization: Biomaterial-Induced Coagulation Pathway

Coagulation_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Biomaterial MMCM-Derivative Surface FactorXII Factor XII Biomaterial->FactorXII Contact Activation FactorXI Factor XI FactorXII->FactorXI FactorIX Factor IX FactorXI->FactorIX FactorX Factor X FactorIX->FactorX Prothrombin Prothrombin FactorX->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Activation of the intrinsic coagulation cascade by a biomaterial.

Part 3: Genotoxicity for Long-Term and Permanent Devices

Expertise & Experience: For devices with prolonged or permanent patient contact, it is crucial to assess genotoxicity—the potential for a material's leachable chemicals to damage cellular DNA.[21][22] Such damage can lead to mutations or chromosomal aberrations, which are linked to carcinogenesis.[23] A single test is insufficient to detect all genotoxic mechanisms; therefore, ISO 10993-3 recommends a battery of in vitro tests.[21][22]

  • Bacterial Reverse Mutation Assay (Ames Test): This is a screening test that uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[21][24] The assay tests whether an extract from the MMCM-derivative can cause a reverse mutation, allowing the bacteria to grow. This indicates its potential to cause gene-level mutations.[23][25]

  • In Vitro Mammalian Cell Assay: This second test is necessary to detect genotoxic agents not found by the Ames test.[21] Common choices include:

    • Chromosomal Aberration Assay: Evaluates if the material extract causes structural damage to chromosomes in mammalian cells (e.g., Chinese Hamster Ovary cells).[24][25]

    • Mouse Lymphoma Assay (MLA): Detects a broader range of genetic changes, including both gene mutations and chromosomal damage.[21]

Visualization: Genotoxicity Testing Decision Workflow

Genotoxicity_Workflow Start Device has prolonged or permanent contact? Ames Perform Bacterial Reverse Mutation Assay (Ames Test) Start->Ames Yes Eval1 Ames Test Positive? Ames->Eval1 Mammalian Perform In Vitro Mammalian (e.g., Chromosomal Aberration) Eval2 Mammalian Assay Positive? Mammalian->Eval2 Eval1->Mammalian No InVivo Consider In Vivo Follow-up (e.g., Micronucleus Test) Eval1->InVivo Yes Eval2->InVivo Yes Pass Genotoxicity Risk is Low Eval2->Pass No Fail High Genotoxicity Risk: Material Unsuitable InVivo->Fail

Caption: Decision workflow for evaluating genotoxicity per ISO 10993-3.

Part 4: In Vivo Assessment of Local Tissue Effects

Expertise & Experience: While in vitro tests are powerful screening tools, they cannot fully replicate the complex biological environment of a living organism, which includes blood flow, immune surveillance, and mechanical stresses. Therefore, for many devices, particularly implants, in vivo testing is required to assess the local tissue response.[26] The ISO 10993-6 standard for implantation tests provides a methodology for this evaluation.[6]

The protocol involves implanting the sterile MMCM-derivative material into a suitable animal model (e.g., subcutaneously or intramuscularly in rabbits or rats). After specific time points (e.g., 1 week, 4 weeks, 12 weeks), the implant site is explanted and subjected to histopathological analysis. A pathologist examines the tissue-material interface and scores the local response based on several factors.

Key Histopathological Parameters
ParameterDescriptionRationale for Evaluation
Inflammation Presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages).Acute inflammation is normal, but chronic, unresolved inflammation indicates a problematic material.
Fibrous Capsule The thickness and density of the collagenous capsule that forms around the implant.A thin, well-defined capsule is an acceptable foreign body response. A thick, dense capsule can impede device function.[6]
Necrosis The extent of cell death in the tissue surrounding the implant.Indicates severe, localized toxicity.
Neovascularization The formation of new blood vessels.Important for tissue integration and healing; poor vascularization can lead to implant failure.

A favorable in vivo biocompatibility profile for an MMCM-derivative would be characterized by a minimal, resolving inflammatory response and the formation of a thin, mature fibrous capsule over time.

References

A Comparative Guide to the Thermal Analysis of (4-(Methoxymethyl)cyclohexyl)methanol-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, a deep understanding of the thermal properties of polymers is paramount for predicting their processing behavior, stability, and end-use performance. This guide provides a comprehensive comparative thermal analysis of polymers based on (4-(Methoxymethyl)cyclohexyl)methanol, a monomer gaining interest for its potential to impart unique properties to polyesters and other polymers. Through a detailed examination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will explore the thermal characteristics of these polymers in comparison to established alternatives, offering insights grounded in experimental data and established scientific principles.

The Significance of Thermal Analysis in Polymer Science

Thermal analysis techniques are indispensable tools for characterizing polymeric materials.[1][2] They provide critical information about thermal transitions, which are fundamental to understanding a polymer's behavior.[1]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is primarily used to determine the thermal stability and decomposition profile of a polymer.

  • Differential Scanning Calorimetry (DSC) measures the heat flow associated with transitions in a material as a function of temperature or time.[3] DSC is instrumental in identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.[4][5][6]

These analyses are crucial for establishing the processing window of a polymer and predicting its long-term stability under various thermal conditions.

Structural Considerations: this compound-Based Polymers vs. Alternatives

The unique cycloaliphatic structure of this compound, featuring a methoxymethyl substituent, is expected to influence the thermal properties of polymers derived from it. For this guide, we will compare a hypothetical polyester based on this monomer with a well-characterized cycloaliphatic polyester, Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) (PCCD), which is synthesized from 1,4-cyclohexanedimethanol (CHDM).[7]

The presence of the flexible methoxymethyl group in the this compound-based polymer is hypothesized to increase chain mobility and potentially lower the glass transition temperature compared to the more rigid structure of PCCD. This could also affect the crystallization behavior and overall thermal stability.

Comparative Thermal Analysis: TGA and DSC Data

The following table summarizes hypothetical TGA and DSC data for a this compound-based polyester (MMCM-Polyester) and a comparative PCCD polyester. This data is illustrative and serves to highlight the expected differences based on their chemical structures.

Thermal PropertyMMCM-Polyester (Hypothetical)PCCD Polyester (Typical)Significance
Glass Transition Temperature (Tg) 65 °C85 °CIndicates the transition from a rigid, glassy state to a more flexible, rubbery state.[4] A lower Tg for MMCM-Polyester suggests increased chain flexibility.
Melting Temperature (Tm) 280 °C295 °CThe temperature at which the crystalline domains of the polymer melt.[8] The slightly lower Tm for MMCM-Polyester may be due to less perfect crystal structures.
Crystallization Temperature (Tc) 230 °C245 °CThe temperature at which the polymer crystallizes upon cooling from the melt.[5][8]
Decomposition Temperature (Td, 5% weight loss) 380 °C395 °CThe temperature at which the polymer loses 5% of its mass, indicating the onset of thermal degradation.[9] The lower Td for MMCM-Polyester might be attributed to the methoxymethyl ether linkage.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Ensure the polymer sample is dry by placing it in a vacuum oven at 60 °C for at least 12 hours to remove any residual moisture.

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

    • Use a platinum or ceramic pan.

    • Tare the pan before adding the sample.

  • Measurement:

    • Place 5-10 mg of the dried polymer sample into the tared pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of decomposition and the temperature at 5% weight loss (Td5%).

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Dry the polymer sample as described in the TGA protocol.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

    • Use aluminum pans and lids.

  • Measurement (Heat-Cool-Heat Cycle):

    • Encapsulate 5-10 mg of the dried polymer sample in an aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 320 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere. This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample from the melt to a temperature below its expected glass transition (e.g., 0 °C) at a controlled cooling rate of 10 °C/min.

    • Second Heating Scan: Heat the sample again from the low temperature to the temperature above its melting point at a heating rate of 10 °C/min.

  • Data Analysis:

    • Analyze the second heating scan to determine the glass transition temperature (Tg), crystallization temperature (Tc, if any cold crystallization occurs), and melting temperature (Tm).[8]

    • The Tg is observed as a step change in the baseline, the Tc as an exothermic peak, and the Tm as an endothermic peak.[4][5]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the thermal analysis process.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis Start Start Dry Dry Polymer Sample Start->Dry Weigh Weigh 5-10 mg Dry->Weigh Load Load into TGA Weigh->Load Heat Heat to 600°C @ 10°C/min (Nitrogen Purge) Load->Heat Plot Plot Weight Loss vs. Temp Heat->Plot Determine_Td Determine Td Plot->Determine_Td End End Determine_Td->End End DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Start Start Dry Dry Polymer Sample Start->Dry Weigh Weigh 5-10 mg Dry->Weigh Encapsulate Encapsulate in Pan Weigh->Encapsulate Heat1 1st Heat Scan (Erase Thermal History) Encapsulate->Heat1 Cool Cooling Scan Heat1->Cool Heat2 2nd Heat Scan Cool->Heat2 Plot Plot Heat Flow vs. Temp (2nd Heating Scan) Heat2->Plot Determine_Transitions Determine Tg, Tc, Tm Plot->Determine_Transitions End End Determine_Transitions->End End

References

Efficacy of (4-(Methoxymethyl)cyclohexyl)methanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Current Scientific Landscape: Direct peer-reviewed studies detailing the specific efficacy of (4-(Methoxymethyl)cyclohexyl)methanol are notably scarce in publicly available literature. This guide addresses this knowledge gap by providing a comparative framework, leveraging data from the structurally analogous and more extensively studied compound, 4-Methylcyclohexanemethanol (MCHM). For researchers, scientists, and drug development professionals, this document serves as a foundational resource, offering insights into potential properties and a robust experimental design for empirical validation.

Introduction: Structural Analogs and Predicted Efficacy

This compound and 4-Methylcyclohexanemethanol (MCHM) share a substituted cyclohexane core, a common scaffold in medicinal chemistry. The primary structural difference lies in the substituent at the 4-position: a methoxymethyl group versus a methyl group. This variation is anticipated to influence key physicochemical properties such as polarity, solubility, and metabolic stability, which in turn dictate biological activity.

The presence of the ether linkage in this compound introduces a polar site, potentially increasing its hydrophilicity compared to MCHM. This could have significant implications for its pharmacokinetic profile, including cell permeability and distribution.

Structural Comparison

Caption: Chemical structures of this compound and MCHM.

Comparative Physicochemical and Toxicological Data

While experimental data for this compound is limited, we can draw comparisons with MCHM to guide research. Crude MCHM, a commercial product, has been reported to contain this compound as a component[1].

PropertyThis compound4-Methylcyclohexanemethanol (MCHM)Data Source
Molecular Formula C₉H₁₈O₂C₈H₁₆O[2],[1]
Molecular Weight 158.24 g/mol 128.21 g/mol [2],[1]
Appearance Liquid (Assumed)Colorless Liquid[1]
Known Uses Protein Degrader Building Block[2], Synthesis of specialty chemicals[3]Frothing agent for coal cleaning[4], Air fresheners[4]
Toxicity Overview Data not readily availableLow to moderate acute and subchronic oral toxicity. Skin and eye irritant at high concentrations. Not mutagenic or predicted to be carcinogenic.[5][6]
Cytotoxicity (IC50) Not availableYeast (S. cerevisiae): > 1000 mg/LHuman Lung (A549): > 1000 mg/L[4]

Note: The cytotoxicity data for MCHM indicates moderate acute toxicity. It is crucial to experimentally determine the profile for this compound.

Proposed Experimental Comparison: Cytotoxicity Assessment

To empirically determine and compare the biological efficacy, a cytotoxicity assay is a fundamental first step. The following protocol, adapted from studies on MCHM, provides a clear and established method for generating this crucial data[4][7].

Experimental Workflow: MTT Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., A549, HepG2) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions (this compound & MCHM) treatment 4. Compound Treatment (24-48h incubation) compound_prep->treatment mtt_add 5. Add MTT Reagent (4h incubation) solubilize 6. Solubilize Formazan mtt_add->solubilize read_plate 7. Measure Absorbance (570 nm) solubilize->read_plate data_analysis 8. Calculate IC50 read_plate->data_analysis

Caption: Workflow for the proposed MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine and compare the cytotoxic effects of this compound and 4-Methylcyclohexanemethanol (MCHM) on a relevant human cell line (e.g., A549 lung carcinoma or HepG2 hepatocellular carcinoma).

Materials:

  • This compound

  • 4-Methylcyclohexanemethanol (MCHM)

  • Human cancer cell line (e.g., A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator[7].

  • Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment[4].

  • Compound Treatment:

    • Prepare stock solutions of this compound and MCHM in DMSO.

    • Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200, 500, 1000 µM)[7].

    • Replace the medium in the wells with the medium containing the test compounds.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator[4].

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a dedicated reagent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader[8].

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Plot the dose-response curves and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Future Research Directions

The lack of data on this compound presents an opportunity for novel research. Beyond the foundational cytotoxicity assessment proposed here, future studies should focus on:

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound.

  • Metabolic Stability Assays: Comparing the in vitro metabolic stability of this compound and MCHM using liver microsomes. The ether group may represent a site for metabolic transformation.

  • In Vivo Efficacy Studies: Should in vitro studies show promising results, progressing to animal models to evaluate efficacy and safety in a whole-organism context.

  • Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing a broader range of analogs to build a comprehensive SAR model, which can guide the design of more potent and selective derivatives.

By systematically addressing these research questions, the scientific community can unlock the potential of this understudied cyclohexylmethanol scaffold in the development of novel therapeutics or other specialized chemical applications.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-(Methoxymethyl)cyclohexyl)methanol, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.

Understanding the Compound: Hazard Identification and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound (CAS No. 98955-27-2) presents specific risks that must be managed.

According to the Safety Data Sheet (SDS) from AK Scientific, Inc., this compound is classified with the following hazards[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

The signal word for this chemical is "Warning"[1]. It is crucial to internalize these hazards as they directly inform the required personal protective equipment (PPE) and handling procedures.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC9H18O2Achmem
Flash Point66.9±7.7 °CChemsrc[2]
Boiling Point181 °C / 357.8 °FFisher Scientific[3]
Physical StateLiquidFisher Scientific[3]
AppearanceClear ColorlessFisher Scientific[3]

The flash point of approximately 67°C indicates that this compound is a combustible liquid, a critical factor in its waste classification and storage[2][3].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to comply with general laboratory safety standards mandated by the Occupational Safety and Health Administration (OSHA) and hazardous waste regulations from the Environmental Protection Agency (EPA)[4][5][6][7][8][9][10][11][12].

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the irritant nature of this compound, appropriate PPE is non-negotiable. The causality here is direct: the irritant properties of the chemical necessitate a barrier to prevent contact with your skin, eyes, and respiratory system.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a suitable choice as they offer good resistance to a variety of chemicals, including alcohols and many organic solvents[13][14][15][16][17]. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Use tight-sealing safety goggles or a face shield to protect against splashes.

  • Skin and Body Protection: A lab coat or chemically resistant apron is required to protect your skin and clothing.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge.

Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. The primary reason for this is to prevent accidental and potentially dangerous chemical reactions from occurring in the waste container.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound. The container should be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

  • Waste Stream Compatibility: Do not mix this compound with incompatible waste streams. Based on its chemical structure (an alcohol and an ether), it should be segregated as a non-halogenated organic solvent. Mixing it with halogenated solvents would unnecessarily increase the cost and complexity of disposal[18]. Avoid mixing with strong oxidizing agents, as this can lead to hazardous reactions[3].

  • Container Management: Keep the waste container closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills. The container should be stored in a well-ventilated area, away from sources of ignition[1].

Step 3: Labeling - Clear Communication for Safety

Accurate and clear labeling of hazardous waste is a legal requirement and a critical safety measure. The label communicates the contents and associated hazards to everyone in the laboratory and to the waste disposal personnel.

Your hazardous waste label for this compound should include:

  • The words "Hazardous Waste"

  • The full chemical name: this compound

  • The specific hazards: Irritant, Combustible

  • The date accumulation started

  • The name of the principal investigator or laboratory group

Step 4: Spill Management - Preparedness is Key

Accidents can happen, and a well-defined spill response plan is essential. For a spill of this compound:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The spill cleanup materials are now considered hazardous waste and must be disposed of accordingly.

Step 5: Final Disposal - The "Cradle to Grave" Responsibility

The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" system for hazardous waste management, meaning the generator is responsible for the waste from its creation to its final disposal[10].

  • Engage a Licensed Professional: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with approved vendors.

  • Waste Characterization: Based on its flashpoint, this compound is likely to be classified as a D001 ignitable hazardous waste by the EPA if it contains less than 24% water[19][20]. However, the final determination should be made by your EHS department or the disposal vendor.

  • Do Not Drain Dispose: Under no circumstances should this compound be poured down the drain[1][18][21]. This can lead to contamination of waterways and damage to the plumbing infrastructure.

Visualizing the Disposal Decision Process

The following diagram illustrates the key decision points in the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal cluster_spill Spill Response start Start: This compound for Disposal ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe container Select Compatible Waste Container (HDPE or Glass) ppe->container labeling Label Container: - 'Hazardous Waste' - Chemical Name - Hazards (Irritant, Combustible) - Date container->labeling segregation Segregate as Non-Halogenated Organic Waste labeling->segregation storage Store in Ventilated Area, Away from Ignition Sources segregation->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact vendor_disposal Licensed Vendor Disposal ehs_contact->vendor_disposal spill Spill Occurs spill_response Follow Spill Management Protocol: Contain, Collect, Decontaminate spill->spill_response spill_waste Dispose of Spill Debris as Hazardous Waste spill_response->spill_waste spill_waste->ehs_contact

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible scientific practice. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-(Methoxymethyl)cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling (4-(Methoxymethyl)cyclohexyl)methanol (CAS No. 98955-27-2, and related isomers). Moving beyond a simple checklist, we will explore the causality behind each procedural step, empowering you to make informed safety decisions. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.

Core Hazard Profile: Understanding the "Why" Behind the PPE

This compound is a cycloaliphatic alcohol. While not acutely toxic in the most severe categories, its hazard profile necessitates stringent protective measures to prevent irritation and exposure. The primary risks stem from direct contact with the skin and eyes, and inhalation of its vapors.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our choice of PPE.[2][3][4]

Hazard StatementGHS ClassificationImplication for the Researcher
H315: Causes skin irritation Skin Irritation, Category 2Direct contact can lead to redness, itching, and inflammation. Prolonged or repeated exposure may cause dermatitis.[1] This mandates the use of chemical-resistant gloves.
H319: Causes serious eye irritation Eye Irritation, Category 2ASplashes are a significant risk, potentially causing severe pain, redness, and damage if not immediately addressed. This requires, at minimum, chemical splash goggles.[1]
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure, Category 3Inhalation of vapors or mists can irritate the respiratory tract.[1][5] Engineering controls, such as a chemical fume hood, are the primary defense.
H227: Combustible liquid Flammable Liquids, Category 4The compound has a flash point around 71°C (159.8°F), meaning it can ignite if exposed to an open flame or sufficient heat source.[6] While not highly flammable, ignition sources must be controlled.[6]

Task-Based PPE Protocols: From Benchtop to Spill Response

The level of required PPE is not static; it adapts to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions <1L inside a fume hood)Chemical Splash Goggles (ANSI Z87.1 certified)Nitrile GlovesFlame-Resistant (FR) Lab CoatNot required if performed in a certified chemical fume hood.
High-Volume Transfers (e.g., pouring >1L, charging a reactor)Chemical Splash Goggles and a full-face shieldNitrile Gloves (consider double-gloving)FR Lab Coat and a Chemical-Resistant ApronRecommended to use a NIOSH-approved respirator with organic vapor cartridges if there is any potential for vapors to escape the primary engineering control.[5]
Spill Cleanup Chemical Splash Goggles and a full-face shieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Coveralls or SuitNIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory.[5][7] For large spills, a Self-Contained Breathing Apparatus (SCBA) may be necessary.[7][8]
Explaining the Choices:
  • Eye Protection: Standard safety glasses are insufficient as they do not protect against splashes from the side or below. Chemical splash goggles that form a seal around the eyes are the mandatory minimum.[9] A face shield should be worn over the goggles during high-volume transfers to protect the entire face.[9]

  • Hand Protection: Nitrile gloves offer adequate protection for incidental contact. Always inspect gloves for tears or pinholes before use.[5] For prolonged tasks or immersion, heavier-duty gloves may be required. The key principle is to remove and dispose of contaminated gloves using the proper technique (without touching the outer surface) and wash hands thoroughly afterward.[5]

  • Body Protection: A flame-resistant lab coat is essential due to the compound's combustible nature.[6] For larger-scale work, a chemical-resistant apron provides an additional barrier against splashes.[6]

  • Respiratory Protection: The primary line of defense is always engineering controls.[10] Handle this chemical inside a certified chemical fume hood to minimize vapor inhalation.[11] Respirators are reserved for situations where ventilation is inadequate or for emergency spill response.[5][12]

Operational and Disposal Plans

A safe protocol is a complete protocol, encompassing every step from preparation to disposal.

Step-by-Step Handling Procedure
  • Pre-Task Safety Check: Before handling, review this guide and the Safety Data Sheet (SDS).[13] Locate the nearest eyewash station, safety shower, and fire extinguisher.[10] Ensure the chemical fume hood is functioning correctly.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling: Perform all manipulations inside the fume hood with the sash at the lowest practical height.[11] Use the minimum quantity of the chemical necessary for your experiment.[13] Keep the container sealed when not in use.[1][14]

  • Post-Task Doffing: To remove PPE, first take off your gloves using the proper technique. Then, remove your lab coat, followed by your goggles.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after handling the chemical.[1]

Waste Disposal Plan

This compound and materials contaminated with it must be treated as hazardous waste.[15][16]

  • Segregation: Collect all liquid waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.[16] The label must include "Hazardous Waste," the full chemical name, and associated hazards (Irritant, Combustible).[16]

  • Compatibility: Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids, to prevent dangerous reactions.[16] Keep it separate from halogenated solvent waste to avoid costly disposal procedures.[17]

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a separate, sealed plastic bag or container, also labeled as hazardous waste.

  • Disposal: Never pour this chemical down the drain.[5][17] Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department in accordance with all local and national regulations.[1][17]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start_node Start: Handling This compound d_fume_hood Work inside a certified chemical fume hood? start_node->d_fume_hood decision_node decision_node process_node process_node ppe_node ppe_node d_spill Is this a spill or emergency? d_fume_hood->d_spill Yes p_no_hood STOP WORK Consult EHS. Ventilation is inadequate. d_fume_hood->p_no_hood No d_splash_risk Significant splash risk? (e.g., large volume transfer) p_standard_ops Standard Bench Operations d_splash_risk->p_standard_ops No p_high_volume High-Volume / High-Risk Ops d_splash_risk->p_high_volume Yes d_spill->d_splash_risk No p_spill_cleanup Spill Cleanup Protocol d_spill->p_spill_cleanup Yes ppe_standard Minimum PPE: - Nitrile Gloves - FR Lab Coat - Splash Goggles p_standard_ops->ppe_standard ppe_enhanced Enhanced PPE: - Nitrile Gloves (Double) - FR Lab Coat + Apron - Goggles + Face Shield p_high_volume->ppe_enhanced ppe_emergency Emergency PPE: - Heavy-duty Gloves - Chemical Suit - Goggles + Face Shield - Respirator (OV) p_spill_cleanup->ppe_emergency

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.